Tert-butyl morpholine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-10-4-5-12-7/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVMBFFZUTYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248936-60-8 | |
| Record name | tert-butyl morpholine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Tert-butyl morpholine-2-carboxylate" chemical properties
An In-depth Technical Guide to tert-Butyl morpholine-2-carboxylate
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold. Its unique physicochemical properties—a blend of hydrophilicity conferred by the ether oxygen, a basic nitrogen center for salt formation, and a stable, flexible chair conformation—make it an invaluable component in designing molecules with favorable pharmacokinetic profiles.[1] The ability of the morpholine moiety to improve aqueous solubility, enhance blood-brain barrier permeability, and serve as a versatile synthetic handle has cemented its role in numerous approved therapeutics, including the antidepressant Reboxetine and the antiemetic Aprepitant.[1][2]
This guide focuses on a key building block for introducing this powerful scaffold: This compound . As a protected, chiral amino acid analogue, this compound provides medicinal chemists with a robust and versatile tool for strategic molecular design. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylic acid offer orthogonal deprotection strategies, allowing for precise, sequential modifications. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount to its effective use in synthesis and process development. While experimentally determined data for this compound is not widely published, its properties can be reliably predicted through computational analysis and comparison with closely related analogues.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Morpholinecarboxylic acid, 1,1-dimethylethyl ester | [3] |
| CAS Number | 1248936-60-8 | [3] |
| Molecular Formula | C₉H₁₇NO₃ | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Appearance | Expected to be a solid or oil | [4] |
Computed Physicochemical Properties
These values are critical for predicting the molecule's behavior in reaction solvents, extraction protocols, and chromatographic purification.
| Property | Computed Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Indicates good potential for cell permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 0.3165 | Suggests a balanced lipophilicity/hydrophilicity profile. |
| Hydrogen Bond Acceptors | 4 | Provides sites for interaction with biological targets. |
| Hydrogen Bond Donors | 1 | The N-H bond allows for key hydrogen-bonding interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |
(Data sourced from ChemScene[3])
Synthesis and Chemical Reactivity
The utility of this compound stems from its predictable synthesis and reactivity, centered around the strategic use of its protecting groups.
Synthetic Strategy: A Logic-Driven Approach
A robust and scalable synthesis is crucial for any building block intended for drug development. While multiple routes to the morpholine core exist, a common and reliable strategy involves the cyclization of an amino alcohol precursor, followed by protection and functional group manipulation. An operationally simple approach starting from readily available materials is often preferred.[5]
The following workflow outlines a logical and field-proven pathway to the title compound, starting from its corresponding carboxylic acid, which itself can be synthesized from precursors like epichlorohydrin.[5]
Caption: Synthetic and reactivity workflow for this compound.
Experimental Protocol: Synthesis via Esterification
This protocol describes the final esterification step. The causality for this choice rests on the high efficiency and mild conditions associated with using di-tert-butyl dicarbonate ((Boc)₂O) as a source of the tert-butyl group for ester formation, which is particularly suitable for sensitive molecules.[6]
Objective: To synthesize this compound from N-Boc-morpholine-2-carboxylic acid.
Materials:
-
N-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-morpholine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM.
-
Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of (Boc)₂O (1.5 eq). Rationale: The catalytic amount of DMAP activates the anhydride, facilitating the nucleophilic attack by the carboxylate.
-
Reaction Monitoring: Stir the reaction at room temperature. Effervescence (CO₂ evolution) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Rationale: The aqueous washes remove unreacted starting materials, DMAP, and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting materials and byproducts.
Applications in Medicinal Chemistry and Drug Design
The strategic incorporation of the morpholine scaffold is a well-established tactic for optimizing drug-like properties.[1] this compound is a quintessential building block for this purpose.
Role as a Privileged Scaffold
The value of this molecule lies in its ability to introduce the morpholine heterocycle into a target molecule in a controlled manner. The logic is illustrated below:
Caption: Relationship between structural features and drug discovery advantages.
Integration into Drug Candidates
This building block is primarily used in the synthesis of complex molecules targeting a range of biological systems, particularly within the central nervous system (CNS).[1][7] Its adaptable nature allows for easy modification and incorporation into larger structures through peptide coupling or other bond-forming reactions after appropriate deprotection.[7] For example, after deprotection of the amine, the resulting secondary amine can be alkylated or acylated. Alternatively, removal of the ester can provide a carboxylic acid for amide bond formation. This versatility makes it a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of enzyme inhibitors.[7]
Analytical and Spectroscopic Characterization
Rigorous characterization is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the tert-butyl group (a sharp singlet at ~1.5 ppm integrating to 9H), and complex multiplets for the diastereotopic protons of the morpholine ring (typically in the 2.5-4.0 ppm region). The proton at the C2 position will appear as a distinct multiplet.
-
¹³C NMR: Key expected signals include the quaternary carbons of the tert-butyl group, the carbonyl carbon of the ester (~170 ppm), and the carbons of the morpholine ring. The presence of the tert-butyl group provides a particularly sharp and intense signal, which can be useful as an internal reference.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the ester carbonyl group.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkages within the morpholine ring are expected in the 1100-1300 cm⁻¹ region.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will confirm the presence of the N-H group.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide fragmentation data for structural confirmation.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 188.25. Adducts such as [M+Na]⁺ may also be observed.
Safety, Handling, and Storage
Based on GHS classifications for closely related morpholine carboxylates, appropriate safety precautions are mandatory.[9][10][11]
-
Hazard Classification (Anticipated):
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from strong oxidizing agents and strong acids.
-
References
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
-
ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
-
Shanghai Qingan New Material Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]
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Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 2-(Aminomethyl)Morpholine-4-Carboxylate Supplier China. Available at: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl Morpholine-4-carboxylate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). (S)-N-Boc-2-Morpholinecarboxylic Acid. Available at: [Link]
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- 3. chemscene.com [chemscene.com]
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- 6. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Tert-butyl morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl morpholine-2-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. We will delve into its chemical properties, stereochemistry, synthesis, and applications, offering practical insights for its use in research and development.
Core Compound Identity and Properties
This compound is a saturated heterocyclic compound featuring a morpholine ring with a tert-butyl ester at the 2-position. The nitrogen atom of the morpholine ring is unsubstituted. Its structure presents a chiral center at the C2 position, leading to the existence of two enantiomers, (R) and (S), as well as the racemic mixture.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number (Racemic) | 1248936-60-8 | |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Likely a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in various organic solvents | |
| Storage | Sealed in a dry environment at 2-8°C is recommended for stability. |
Chirality and Stereoisomers
The stereochemistry of the 2-position is a critical aspect of this compound, as the biological activity of molecules derived from it often depends on the specific enantiomer used. While the racemic mixture is commercially available, access to the enantiomerically pure (R) and (S) forms is essential for stereoselective synthesis. The CAS numbers for the individual enantiomers are not consistently reported in major databases, highlighting the importance of chiral synthesis or resolution methods.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A common strategy involves the synthesis of the morpholine-2-carboxylic acid core, followed by esterification. For enantiomerically pure products, an asymmetric synthesis or a chiral resolution step is required.
Workflow for the Synthesis of N-Boc Protected Morpholine-2-carboxylic Acid
A practical and operationally simple synthesis of the N-Boc protected precursor, (S)-N-Boc-morpholine-2-carboxylic acid, has been developed starting from epichlorohydrin. This method avoids chromatography, making it suitable for larger-scale production.
Caption: Synthesis of the N-Boc protected precursor.
General Protocol for Tert-butyl Esterification
The final step to obtain the title compound is the esterification of the carboxylic acid with a source of a tert-butyl group. It is important to note that direct esterification with tert-butanol is often challenging due to the alcohol's propensity for dehydration to isobutylene under acidic conditions.
Step-by-Step Methodology:
-
Starting Material: Begin with morpholine-2-carboxylic acid (either racemic or an enantiomerically pure form). If the nitrogen is protected (e.g., with a Boc group), it may need to be deprotected first, depending on the subsequent reaction conditions.
-
Esterification: A common method for the formation of tert-butyl esters is the reaction of the carboxylic acid with a tert-butylating agent. Several methods can be employed:
-
Reaction with Isobutene: Bubbling isobutene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid.
-
Use of Tert-butylating Agents: Reagents such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, or tert-butyl trichloroacetimidate under acidic conditions, can be effective.
-
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, usually by column chromatography, to yield the pure this compound.
Applications in Medicinal Chemistry and Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable properties, including good water solubility, metabolic stability, and the ability to form hydrogen bonds.[1] Substituted morpholines are key components in a variety of approved drugs and clinical candidates.
This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the synthesis of complex molecules. The tert-butyl ester group acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to allow for further chemical modifications.
Role as a Chiral Intermediate
The morpholine ring is a key structural feature in several pharmaceuticals. For instance, derivatives of morpholine are found in drugs targeting the central nervous system.[2] The ability to introduce substituents at various positions on the morpholine ring allows for the fine-tuning of a compound's pharmacological properties.
While direct synthesis of major drugs from this compound is not extensively documented in publicly available literature, its structural motif is highly relevant. For example, the synthesis of analogs of the antidepressant Reboxetine involves the use of enantiomerically pure morpholine-2-carboxylic acid derivatives.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Based on data for similar compounds, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4][5]
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
A series of multiplets in the range of 2.5-4.0 ppm corresponding to the protons on the morpholine ring. The exact chemical shifts and coupling patterns will depend on the chair conformation of the ring and the stereochemistry at the C2 position.
-
A broad singlet for the N-H proton.
¹³C NMR:
-
A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
Signals in the range of 45-75 ppm for the carbons of the morpholine ring.
-
A signal for the carbonyl carbon of the ester group, typically in the range of 170-175 ppm.
IR Spectroscopy:
-
A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
N-H stretching vibration in the range of 3300-3500 cm⁻¹.
-
C-O-C stretching vibrations of the morpholine ether linkage.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its chiral nature and the presence of a protected carboxylic acid function make it an ideal starting material for the synthesis of complex, biologically active molecules. While detailed information on its synthesis and properties can be somewhat fragmented, this guide provides a solid foundation for researchers and drug development professionals looking to utilize this important compound in their work. Further investigation into enantioselective synthetic routes and the exploration of its use in the synthesis of novel therapeutic agents are promising areas for future research.
References
Sources
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- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. monumentchemical.com [monumentchemical.com]
A Comprehensive Technical Guide to Tert-butyl morpholine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl morpholine-2-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. As a bifunctional molecule, it incorporates a morpholine scaffold, a common motif in numerous biologically active compounds, and a tert-butyl ester protecting group. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid allows for selective chemical transformations at other positions of the molecule. This guide provides an in-depth overview of the key physicochemical properties, a detailed synthetic protocol, and the diverse applications of this compound in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in chemical synthesis and drug design. The molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | [4] |
| Molecular Formula | C₉H₁₇NO₃ | [4] |
| CAS Number | 1248936-60-8 | [4] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [4] |
| LogP | 0.3165 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
The moderate molecular weight and LogP value suggest a favorable profile for oral bioavailability, aligning with its use in the development of small molecule therapeutics.
Synthesis of Morpholine Derivatives: A General Overview
The synthesis of morpholine and its derivatives can be achieved through various chemical strategies. Common methods involve the cyclization of vicinal amino alcohols or their derivatives, as well as reactions starting from oxiranes and aziridines.[1] The choice of synthetic route often depends on the desired substitution pattern on the morpholine ring and the stereochemical outcome. For N-protected morpholine-2-carboxylates, the synthesis often starts from readily available amino acids, which allows for the introduction of chirality.
The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine derivative, highlighting the key stages from starting materials to the final product.
Experimental Protocol: Synthesis of a Morpholine Derivative
The following is a representative, step-by-step methodology for the synthesis of a morpholine derivative. This protocol is based on established synthetic transformations and is designed to be a self-validating system with clear checkpoints.
Objective: To synthesize a protected morpholine derivative from a commercially available starting material.
Materials:
-
Starting material (e.g., a suitable N-protected amino alcohol)
-
Reagents for cyclization (e.g., a dielectrophile)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Bases (e.g., Triethylamine, Diisopropylethylamine)
-
Reagents for workup and purification (e.g., Saturated aqueous sodium bicarbonate, Brine, Magnesium sulfate, Silica gel)
-
Standard laboratory glassware and equipment (Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino alcohol in an appropriate anhydrous solvent.
-
Add a suitable base to the solution to act as a proton scavenger. The choice of base is critical to prevent side reactions and ensure efficient cyclization.
-
-
Addition of the Cyclizing Agent:
-
Slowly add the cyclizing agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermicity of the reaction.
-
The stoichiometry of the reactants should be carefully controlled to maximize the yield of the desired product.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and minimizes the formation of byproducts.
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system. The choice of eluent is determined by the polarity of the product and impurities.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final morpholine derivative.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Applications in Drug Discovery and Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][3] Its presence can positively influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. This compound serves as a versatile building block for introducing this valuable heterocycle into drug candidates.
Key Application Areas:
-
Scaffold for Bioactive Molecules: The morpholine ring can be further functionalized at the nitrogen and carbon atoms to generate libraries of compounds for screening against various biological targets.
-
Synthesis of Enzyme Inhibitors: The rigid conformation of the morpholine ring can be exploited to design potent and selective enzyme inhibitors.[5]
-
Development of CNS-active Agents: The ability of the morpholine oxygen to act as a hydrogen bond acceptor can facilitate penetration of the blood-brain barrier, making it a useful component in the design of drugs targeting the central nervous system.
-
Agrochemicals: The morpholine skeleton is also found in a number of fungicides and bactericides used in agriculture.[2]
The versatility of this compound allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool for medicinal chemists in the quest for novel therapeutics.[5]
Conclusion
This compound is a key building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the synthetic accessibility of the morpholine scaffold, make it an attractive starting material for the development of new chemical entities. This guide has provided a comprehensive overview of its molecular characteristics, a general synthetic strategy, a detailed experimental protocol, and its broad applications in drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.
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The Cornerstone of Modern Drug Discovery: A Technical Guide to Tert-Butyl Morpholine-2-Carboxylate
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of approved drugs and biologically active compounds.[1][2][3] Its prevalence is not coincidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and bioavailability.[4] Among the vast array of morpholine-based building blocks, tert-butyl morpholine-2-carboxylate has emerged as a particularly valuable intermediate, offering a unique combination of steric and electronic properties that make it a cornerstone in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its practical applications in drug development.
Molecular Identity and Physicochemical Properties
At its core, this compound is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a tert-butoxycarbonyl group. The tert-butyl group provides significant steric hindrance, which can be strategically employed to direct reaction pathways and enhance the stability of the molecule.
SMILES String: O=C(C1CNCCO1)OC(C)(C)C
This Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure, which is essential for cheminformatics and computational modeling.
| Property | Value | Source |
| Molecular Formula | C9H17NO3 | ChemScene |
| Molecular Weight | 187.24 g/mol | ChemScene |
| Appearance | Colorless to pale yellow oil or solid | Inferred from related compounds |
| Solubility | Soluble in a wide range of organic solvents | [5] |
Synthesis of this compound: A Strategic Overview
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the morpholine ring and the introduction of the tert-butyl ester. While a single, universally adopted protocol does not exist, the following methodologies, adapted from the synthesis of related morpholine derivatives, represent robust and reliable approaches.[6][7]
General Synthetic Strategy
The most common strategies for constructing the morpholine ring involve the cyclization of an appropriate acyclic precursor. This is typically achieved through intramolecular reactions of bifunctional molecules, such as amino alcohols.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol: Esterification of N-Boc-Morpholine-2-Carboxylic Acid
A common and efficient method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate ((Boc)2O).[8] This method is often preferred due to its mild reaction conditions and high yields.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-morpholine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: To the solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.5 equivalents) and a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Self-Validation: The purity and identity of the final product should be confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The disappearance of the carboxylic acid proton signal and the appearance of the characteristic tert-butyl proton signal in the 1H NMR spectrum would indicate a successful reaction.
Spectroscopic Characterization: The Fingerprint of a Molecule
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen atom in the morpholine ring.
-
~3.4 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom in the morpholine ring.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
A multiplet in the range of 4.0-4.5 ppm would be expected for the proton at the 2-position of the morpholine ring in the target molecule.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~154 ppm: Carbonyl carbon of the ester.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~67 ppm: Carbons adjacent to the oxygen atom in the morpholine ring.
-
~44 ppm: Carbons adjacent to the nitrogen atom in the morpholine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
A signal for the carbon at the 2-position of the morpholine ring would also be present.
The Role of this compound in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The morpholine scaffold is a key component in a wide range of pharmaceuticals, including antidepressants, anti-cancer agents, and anti-infectives.[10]
Key Applications as a Synthetic Intermediate
-
Introduction of a Constrained Pharmacophore: The rigid, chair-like conformation of the morpholine ring can be used to control the spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.
-
Modification of Physicochemical Properties: The incorporation of the morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, improving its overall pharmacokinetic profile.[4]
-
Chiral Synthesis: Enantiomerically pure forms of this compound serve as valuable chiral building blocks for the asymmetric synthesis of complex drug targets.[11]
Caption: Reaction pathways illustrating the utility of this compound.
Case Study: A Building Block for Novel Therapeutics
While specific, publicly disclosed examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in numerous compounds in various stages of development. Its utility as an intermediate in the synthesis of enzyme inhibitors and compounds targeting neurological disorders is an active area of research.[5] The ability to readily modify the molecule at both the nitrogen and the carboxylate positions makes it an invaluable tool for generating libraries of diverse compounds for high-throughput screening.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists striving to create the next generation of life-saving therapeutics. As our understanding of disease pathways continues to evolve, the demand for sophisticated and efficient synthetic building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of pharmaceutical innovation.
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Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]
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Synthesis of Tert-butyl morpholine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Tert-butyl morpholine-2-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of drug candidates due to the favorable physicochemical properties conferred by the morpholine scaffold. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important intermediate. We will delve into the mechanistic underpinnings of three key synthetic routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols. This document is intended to serve as a practical resource for researchers in drug discovery and process development, enabling the efficient and reliable synthesis of this compound.
Introduction: The Significance of the Morpholine Moiety in Drug Discovery
The morpholine ring is a privileged scaffold in modern drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, all of which are desirable attributes for a successful therapeutic agent. Consequently, substituted morpholines are integral components of numerous marketed drugs and clinical candidates. This compound, as a chiral, protected amino acid analogue, offers a versatile entry point for the synthesis of a wide array of complex molecules with potential therapeutic applications.
This guide will explore three principal synthetic pathways to this compound, each with its own set of advantages and challenges:
-
Route 1: Chiral Pool Synthesis from (S)-Epichlorohydrin
-
Route 2: Classical Approach from Diethanolamine
-
Route 3: Modern Strategy via [2+2] Cycloaddition using 2-Tosyl-1,2-Oxazetidine
Synthetic Strategies: A Comparative Analysis
The choice of synthetic route will often depend on factors such as the desired stereochemistry, scale of the reaction, and the availability of starting materials and reagents. Below is a summary of the key features of each approach.
| Synthetic Route | Starting Material | Key Steps | Advantages | Challenges |
| 1. From (S)-Epichlorohydrin | (S)-Epichlorohydrin | Ring-opening, N-protection, Cyclization, Oxidation, Esterification | Readily available chiral starting material, High enantiopurity, Well-documented procedures. | Multi-step synthesis. |
| 2. From Diethanolamine | Diethanolamine | N-protection, Cyclization, Carboxylation, Esterification | Inexpensive starting material, Potentially scalable. | Control of regioselectivity during carboxylation can be difficult, Racemic product unless a chiral resolution step is introduced. |
| 3. From 2-Tosyl-1,2-Oxazetidine | 2-Tosyl-1,2-oxazetidine | [2+2] Cycloaddition with a suitable enolate | Potentially highly stereoselective, Convergent synthesis. | Preparation of the starting oxazetidine can be complex, Fewer literature examples for this specific target.[1] |
Detailed Synthetic Protocols and Mechanistic Insights
Route 1: Chiral Pool Synthesis from (S)-Epichlorohydrin
This is arguably the most reliable and well-documented method for obtaining enantiopure (S)-tert-butyl morpholine-2-carboxylate. The strategy leverages the readily available chiral building block, (S)-epichlorohydrin, to set the stereochemistry at the C2 position of the morpholine ring.
Caption: Synthetic workflow from (S)-Epichlorohydrin.
Step 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine
This procedure is adapted from the work of Henegar (2008).[2]
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as methanol, add (S)-epichlorohydrin (1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude intermediate in a mixture of dichloromethane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as sodium bicarbonate (2.0 eq.).
-
Stir vigorously for 4-6 hours at room temperature.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then cyclized by treatment with a base such as sodium hydride in a solvent like THF.
-
Purify the product by column chromatography on silica gel to afford (S)-N-Boc-2-hydroxymethylmorpholine.
Step 2: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid
-
Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile, water, and a phosphate buffer (pH ~6.7).
-
Add TEMPO (0.05 eq.) and sodium chlorite (1.5 eq.) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 3: Esterification to (S)-tert-Butyl morpholine-2-carboxylate
This protocol is a general method for the tert-butylation of N-protected amino acids.[3][4]
-
Dissolve (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, (S)-tert-butyl morpholine-2-carboxylate.
Route 2: Classical Approach from Diethanolamine
This route utilizes the inexpensive and readily available starting material, diethanolamine. The key challenge in this approach is the selective functionalization of the diethanolamine backbone to introduce the carboxylic acid functionality at the desired position.
Caption: Synthetic workflow from Diethanolamine.
Step 1: Synthesis of N-Boc-diethanolamine
-
Dissolve diethanolamine (1.0 eq.) in a suitable solvent, for instance, a mixture of dioxane and water.
-
Add a base such as sodium hydroxide to maintain a basic pH.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-diethanolamine.
Step 2: Cyclization to N-Boc-morpholine
-
Dissolve N-Boc-diethanolamine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to isolate N-Boc-morpholine.
Step 3: Carboxylation and Esterification
-
Dissolve N-Boc-morpholine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as s-butyllithium (1.1 eq.) dropwise to effect deprotonation at the C2 position.
-
After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer and extract the carboxylic acid with an organic solvent.
-
The crude carboxylic acid is then esterified as described in Route 1, Step 3.
Route 3: Modern Strategy via [2+2] Cycloaddition using 2-Tosyl-1,2-Oxazetidine
This more recent approach offers a potentially stereoselective route to substituted morpholines.[1] The key step is the reaction of a 2-tosyl-1,2-oxazetidine with the enolate of a tert-butyl ester derivative.
Caption: Synthetic workflow from 2-Tosyl-1,2-Oxazetidine.
-
Generate the lithium enolate of tert-butyl acetate by treating it with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like THF.
-
Add a solution of 2-tosyl-1,2-oxazetidine to the enolate solution.
-
The reaction is proposed to proceed through a nucleophilic attack of the enolate on the oxazetidine, followed by ring opening and subsequent intramolecular cyclization to form the morpholine ring.
-
The resulting N-tosyl protected morpholine ester can then be deprotected under standard conditions (e.g., using magnesium in methanol or other reducing agents) to yield the final product.
Purification and Characterization
The final product, this compound, is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group at around 1.4-1.5 ppm. The morpholine ring protons will appear as a series of multiplets in the range of 2.5-4.0 ppm.
-
¹³C NMR: The carbon NMR will show a peak for the carbonyl carbon of the ester at around 170-175 ppm, and the quaternary and methyl carbons of the tert-butyl group at approximately 80-82 ppm and 28 ppm, respectively. The carbons of the morpholine ring will resonate in the range of 40-70 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl group around 1730-1750 cm⁻¹.
Conclusion
The synthesis of this compound can be achieved through several distinct synthetic strategies. The choice of the optimal route will be dictated by the specific requirements of the research program, including stereochemical control, scalability, and cost-effectiveness. The well-established route from (S)-epichlorohydrin offers a reliable method for obtaining enantiopure material. The classical approach from diethanolamine provides a cost-effective, albeit potentially less selective, alternative. Finally, modern methods utilizing cycloaddition reactions present opportunities for novel and stereocontrolled syntheses. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their efforts to access this valuable building block for drug discovery.
References
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Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available at: [Link]
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Eureka | Patsnap. Synthetic method of N-tert-butyl diethanolamine. Available at: [Link]
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Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
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Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
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PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]
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PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Available at: [Link]
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ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]
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MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
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ResearchGate. Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. Available at: [Link]
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ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]
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PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available at: [Link]
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Navigating the Chemical Space of Morpholine-2-Carboxylates: A Technical Guide to Structural Analogs of Tert-butyl morpholine-2-carboxylate
Abstract
The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This technical guide provides an in-depth exploration of the structural analogs of tert-butyl morpholine-2-carboxylate, a key building block in drug discovery. We will dissect the synthetic strategies for modifying the core scaffold, including substitutions on the nitrogen atom and at various carbon positions, as well as bioisosteric replacement of the tert-butyl ester. Through a detailed analysis of structure-activity relationships (SAR), this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of how subtle structural changes can profoundly impact biological activity and drug-like properties. The content is grounded in established synthetic protocols and supported by mechanistic insights, providing a practical framework for the rational design of novel therapeutics.
Introduction: The Privileged Morpholine Scaffold
The morpholine heterocycle is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its status as a "privileged structure" in medicinal chemistry.[1] Its prevalence stems from a unique combination of attributes: the weak basicity of the nitrogen atom (pKa ≈ 8.7), a flexible chair-like conformation, and a balanced lipophilic-hydrophilic profile.[3][4] These features often lead to improved aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[5] this compound, in particular, serves as a versatile chiral starting material for the synthesis of more complex molecules, including potent and selective norepinephrine reuptake inhibitors like reboxetine.[6][7] Understanding the synthesis and properties of its structural analogs is therefore of paramount importance for expanding the chemical space available for drug design.
This guide will systematically explore the landscape of this compound analogs, categorized by the position of structural modification. For each class of analogs, we will delve into the synthetic methodologies, the rationale behind their design, and the resulting impact on their biological and physicochemical properties.
The Core Scaffold: Synthesis of this compound
A robust and scalable synthesis of the parent scaffold is the essential starting point for any analog program. The synthesis of N-Boc-protected morpholine-2-carboxylic acid and its esters often begins from readily available chiral precursors. One common and efficient method involves the use of an enzyme-catalyzed kinetic resolution to obtain the desired enantiomerically pure acid, which can then be esterified.[1]
Key Synthetic Strategy: Enzymatic Kinetic Resolution
The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be achieved through the highly selective kinetic resolution of a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, using a lipase enzyme like Candida rugosa lipase.[1] This enzymatic hydrolysis selectively converts one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The separated acid and ester can then be further processed to yield the desired enantiopure N-Boc-morpholine-2-carboxylic acids.
Experimental Protocol: Enzymatic Resolution of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate [1]
-
Reaction Setup: To a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1.0 eq) in a mixture of tert-butyl methyl ether and water, add Candida rugosa lipase.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Workup and Separation: Upon reaching the desired conversion, filter off the enzyme. Separate the aqueous and organic layers.
-
Isolation of the Acid: Acidify the aqueous layer with HCl and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid.
-
Isolation of the Ester: Wash the organic layer with a basic solution to remove any remaining acidic product, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Further Processing: The benzyl group on the nitrogen can be removed by hydrogenolysis, and the nitrogen can then be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The ester can be hydrolyzed to the corresponding carboxylic acid.
Class I Analogs: N-Substituted Derivatives
Modification of the morpholine nitrogen (N-4 position) is a common strategy to modulate the basicity, lipophilicity, and target engagement of the molecule. The Boc-protected nitrogen of the parent scaffold provides a convenient handle for deprotection and subsequent derivatization.
N-Arylation: The Buchwald-Hartwig Amination
The introduction of an aryl group at the N-4 position can be efficiently achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[8] This reaction is highly versatile, allowing for the coupling of a wide range of aryl halides or triflates with the morpholine nitrogen.
Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination [8]
-
Boc Deprotection: Treat this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group. Neutralize the resulting salt to obtain the free secondary amine.
-
Reaction Setup: In a reaction vessel, combine the deprotected morpholine-2-carboxylate ester, the desired aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the N-aryl morpholine-2-carboxylate analog.
Rationale and SAR Insights for N-Substitution
N-aryl substitution can introduce key interactions with the target protein, such as pi-stacking or hydrophobic interactions. The nature and substitution pattern of the aryl ring can significantly influence the compound's potency and selectivity. For instance, in the context of norepinephrine reuptake inhibitors, specific substitutions on the N-phenyl ring have been shown to be critical for high affinity.[7]
Class II Analogs: C-3 Substituted Derivatives
Introducing substituents at the C-3 position of the morpholine ring can impose conformational constraints and provide vectors for additional interactions with the biological target. The synthesis of these analogs often requires more intricate strategies to control stereochemistry.
Synthesis of 3-Substituted Morpholines
A variety of methods exist for the synthesis of C-3 substituted morpholines. One approach involves the use of enantiomerically pure amino alcohols as starting materials, followed by a series of steps to construct the morpholine ring.[9]
Conceptual Synthetic Workflow for C-3 Substituted Analogs
Caption: General synthetic pathway to cis-3,5-disubstituted morpholines.
Rationale and SAR Insights for C-3 Substitution
Substituents at the C-3 position can influence the overall shape of the molecule, which can be critical for fitting into a specific binding pocket. For example, the introduction of a methyl group at the C-3 position of certain morpholine derivatives has been shown to enhance anticancer activity by promoting better binding affinity with the mTOR kinase.[9]
Class III Analogs: C-5 Substituted Derivatives
Substitution at the C-5 position offers another avenue for exploring the SAR of morpholine-2-carboxylate analogs. The synthesis of these derivatives often involves building the morpholine ring from appropriately substituted precursors.
Synthesis of C-5 Substituted Morpholines
The synthesis of C-5 substituted morpholines can be achieved through various routes, including intramolecular cyclization of substituted amino alcohols. The stereochemistry at the C-5 position can be controlled by using enantiomerically pure starting materials.
Conceptual Synthetic Workflow for C-5 Substituted Analogs
Caption: General synthetic approach for C-5 substituted morpholines.
Rationale and SAR Insights for C-5 Substitution
Substituents at the C-5 position can project into different regions of a binding site compared to substituents at other positions. This can be exploited to gain selectivity for a particular target or to improve physicochemical properties. For instance, in the development of reboxetine analogs, modifications at the C-5 position have been explored to optimize their norepinephrine reuptake inhibitory activity.[7]
Class IV Analogs: Bioisosteric Replacement of the Tert-butyl Ester
The tert-butyl ester group, while useful for its synthetic tractability, may not be optimal for in vivo applications due to potential hydrolysis by esterases. Replacing the ester with a bioisostere—a functional group with similar steric and electronic properties but different metabolic stability—is a key strategy in drug optimization.
Common Bioisosteres for Carboxylic Esters
Several functional groups can serve as bioisosteres for carboxylic esters. One of the most common is the tetrazole ring. Tetrazoles are acidic (pKa ≈ 4.5-4.9), similar to carboxylic acids, but are generally more metabolically stable.[10]
Synthesis of Tetrazole Analogs
The synthesis of a 5-substituted tetrazole, as a bioisostere of the carboxylic acid derived from the tert-butyl ester, typically involves the reaction of a nitrile with an azide source, such as sodium azide.
Experimental Protocol: Synthesis of a Tetrazole Bioisostere
-
Preparation of the Nitrile: Convert the carboxylic acid (obtained from the hydrolysis of the tert-butyl ester) to the corresponding nitrile. This can be achieved through a variety of methods, such as conversion to the primary amide followed by dehydration.
-
Cycloaddition Reaction: In a suitable solvent like DMF, react the nitrile with sodium azide and an ammonium salt (e.g., ammonium chloride) at an elevated temperature.
-
Workup and Purification: After the reaction is complete, carefully acidify the reaction mixture to protonate the tetrazole ring. Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Rationale and SAR Insights for Ester Bioisosteres
Replacing the ester with a more stable bioisostere like a tetrazole can significantly improve the pharmacokinetic profile of a compound by increasing its half-life.[10] The tetrazole ring can also participate in different hydrogen bonding interactions compared to the ester, which can lead to altered potency and selectivity.
Structure-Activity Relationship (SAR) Summary
The exploration of structural analogs of this compound has yielded valuable insights into the SAR of this scaffold. The following table summarizes the general impact of various substitutions on biological activity.
| Modification | Position | Common Substituents | General Impact on Biological Activity | Key Physicochemical Effects |
| N-Substitution | N-4 | Aryl, Heteroaryl, Alkyl | Can significantly modulate potency and selectivity through direct interaction with the target. | Alters basicity, lipophilicity, and metabolic stability. |
| C-3 Substitution | C-3 | Alkyl, Aryl | Can introduce conformational constraints and provide new interaction points. | Can affect the overall shape and polarity of the molecule. |
| C-5 Substitution | C-5 | Alkyl, Aryl, Hydroxymethyl | Can influence binding affinity and selectivity. | Can impact solubility and hydrogen bonding capacity. |
| Ester Bioisostere | C-2 | Tetrazole, Oxadiazole | Can improve metabolic stability and alter binding interactions. | Increases metabolic stability and can modify acidity and polarity. |
Conclusion
This compound is a highly valuable and versatile scaffold in drug discovery. A systematic exploration of its structural analogs through substitutions at the nitrogen and various carbon positions, as well as bioisosteric replacement of the ester functionality, provides a powerful strategy for optimizing the pharmacological and pharmacokinetic properties of lead compounds. The synthetic methodologies and SAR insights presented in this guide offer a robust framework for medicinal chemists to rationally design and synthesize novel morpholine-based therapeutics with improved efficacy and drug-like properties. The continued investigation of this privileged scaffold is certain to yield new and important medicines for a wide range of diseases.
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A Comprehensive Technical Guide to tert-Butyl Morpholine-2-carboxylate: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of tert-butyl morpholine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The guide covers its chemical properties, commercial availability, and guidance on supplier selection. It further details synthetic strategies for its preparation, offering both a general overview of morpholine synthesis and a specific protocol for the title compound. A critical analysis of its applications in drug discovery is presented, supported by examples. The guide also includes essential information on the analytical characterization of this compound, safe handling procedures, and storage recommendations. This document is intended to be a vital resource for researchers and professionals engaged in the use of this versatile compound.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable feature in drug design.[2] The introduction of a carboxylic acid functional group, as seen in morpholine-2-carboxylic acid derivatives, provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug discovery programs. The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide focuses specifically on this compound, a key intermediate for accessing a wide range of functionalized morpholine derivatives.
Chemical Properties and Identification
This compound is a heterocyclic compound with the following key identifiers:
| Property | Value | Source |
| Chemical Name | This compound | ChemScene[3] |
| Synonym(s) | 2-Morpholinecarboxylic acid, 1,1-dimethylethyl ester | ChemScene[3] |
| CAS Number | 1248936-60-8 | ChemScene[3] |
| Molecular Formula | C₉H₁₇NO₃ | ChemScene[3] |
| Molecular Weight | 187.24 g/mol | ChemScene[3] |
| SMILES | O=C(C1CNCCO1)OC(C)(C)C | ChemScene[3] |
Commercial Availability and Supplier Selection
This compound is commercially available from various chemical suppliers. When sourcing this compound, it is crucial to consider the following factors to ensure the quality and reliability of the material for research and development purposes.
Key Supplier Selection Criteria:
-
Purity: For most applications in drug discovery and organic synthesis, a purity of ≥98% is recommended.[3] Always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
-
Analytical Data: Reputable suppliers should be able to provide analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of the compound.
-
Consistency: For long-term projects, it is important to choose a supplier that can provide consistent quality across different batches.
-
Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) with detailed information on handling, storage, and potential hazards.
-
Scale-Up Capabilities: If the project is likely to progress to a larger scale, it is beneficial to work with a supplier who can provide multi-gram to kilogram quantities of the compound.
Table of Representative Suppliers:
| Supplier | Product Number | Purity | Notes |
| ChemScene | CS-0375930 | ≥98% | Provides basic hazard information.[3] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Researchers should conduct their own due diligence when selecting a supplier.
Synthesis of this compound
The synthesis of the morpholine ring is a well-established area of organic chemistry, with several general strategies available.[2] These often involve the cyclization of amino alcohols or their derivatives.
General Synthetic Strategies for the Morpholine Ring
The formation of the morpholine scaffold can be achieved through various synthetic routes, including:
-
From Vicinal Amino Alcohols: This is a common approach involving the dehydration of bis(2-hydroxyethyl)amines or the cyclization of N-substituted amino alcohols.[2]
-
From Oxiranes and Aziridines: Ring-opening reactions of these three-membered heterocycles with appropriate nucleophiles can lead to the formation of the morpholine ring.[2]
-
Intramolecular Cyclization: A variety of intramolecular reactions, such as the cyclization of halo-alcohols or the reductive amination of dicarbonyl compounds, can be employed to construct the morpholine ring.
Figure 1: A diagram illustrating the general synthetic strategies for the formation of the morpholine ring.
Experimental Protocol: Synthesis of this compound
Step 1: N-Protection of a Suitable Amino Alcohol
The synthesis would likely begin with the protection of a suitable amino diol, for example, using a benzyl group which can be removed later by hydrogenation.[4]
Step 2: Cyclization to Form the Morpholine Ring
The protected amino diol can then be cyclized to form the morpholine ring. This can be achieved by reacting the diol with a reducing agent followed by treatment with an acid.[4]
Step 3: Deprotection of the Amine
The protecting group on the nitrogen atom is then removed. For instance, a benzyl group can be removed by hydrogenation using a palladium-based catalyst.[4]
Step 4: Esterification to the tert-Butyl Ester
The resulting morpholine-2-carboxylic acid can be esterified to the desired tert-butyl ester. A common method for this transformation is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Illustrative Reaction Scheme:
Figure 2: A flowchart illustrating a potential synthetic pathway for this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and reagents for successful implementation.
Applications in Drug Discovery and Organic Synthesis
The morpholine moiety is a key component in a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[5] this compound serves as a versatile building block for the synthesis of these and other biologically active molecules. Its utility stems from the presence of the secondary amine, which can be further functionalized, and the protected carboxylic acid, which can be deprotected and coupled with other molecules.
Examples of Morpholine-Containing Drugs:
-
Linezolid: An oxazolidinone antibiotic.[4]
-
Gefitinib: An anticancer agent that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[2]
-
Aprepitant: An antiemetic drug.[1]
While a direct synthesis of a marketed drug from this compound was not identified in the searched literature, its role as an intermediate is evident from its commercial availability and the frequent appearance of the morpholine-2-carboxamide substructure in patented compounds.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method with UV detection would be a suitable starting point for analysis.
Safe Handling and Storage
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet for this compound is not widely available, general precautions for handling morpholine derivatives should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[6][7]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]
-
Fire Safety: Keep away from heat, sparks, and open flames.[6][7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is typically between 2-8°C.[3]
Conclusion
This compound is a commercially available and synthetically valuable building block for the preparation of a wide range of functionalized morpholine derivatives. Its importance in medicinal chemistry is underscored by the prevalence of the morpholine scaffold in numerous bioactive compounds. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, and is intended to serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.
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"Tert-butyl morpholine-2-carboxylate" safety and handling
An In-depth Technical Guide to the Safe Handling of Tert-butyl morpholine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel molecular entities are the currency of innovation. This compound represents one such entity—a versatile chiral building block whose N-Boc (tert-butyloxycarbonyl) protected amine and carboxylic acid ester functionalities make it a valuable intermediate.[1] However, with novelty comes a degree of uncertainty. As of this writing, comprehensive toxicological data for this compound has not been thoroughly investigated.[2] This guide, therefore, is constructed upon a foundation of proactive risk assessment. By synthesizing data from structurally related compounds, including the parent morpholine heterocycle and other N-Boc protected amines, we can establish a robust framework for safe handling. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to foster a culture of intrinsic safety in the laboratory.
Hazard Identification: An Extrapolative Analysis
The primary principle of handling a compound with limited safety data is to treat it as potentially hazardous. The hazard profile of this compound can be inferred by examining its constituent parts: the morpholine ring and the N-Boc protecting group.
The parent compound, morpholine, is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4][5] The introduction of the bulky, electron-withdrawing N-Boc group significantly tempers the reactivity and basicity of the secondary amine, thereby reducing the likelihood of the severe corrosive properties associated with the parent heterocycle. However, the fundamental hazards associated with the morpholine scaffold should not be disregarded.
Furthermore, a closely related analogue, (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, provides a more direct surrogate for hazard assessment. Its GHS classifications indicate significant potential for harm.[6]
Table 1: GHS Hazard Classifications for Structurally Related Compounds
| Hazard Statement | Classification (for (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate[6]) | Potential Relevance to this compound |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Prudence dictates assuming similar oral toxicity. Ingestion should be strictly avoided. |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | Dermal absorption is a plausible route of exposure. Skin contact should be minimized through appropriate PPE. |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | If the compound is a dust or aerosolized, inhalation could be a significant exposure route. Handling in a ventilated enclosure is critical. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | The compound may cause skin irritation upon contact. |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | The highest degree of caution should be exercised to prevent eye contact. The potential for serious, irreversible damage exists. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust may lead to irritation of the respiratory tract.[2] |
Based on this analysis, it is imperative to handle this compound with the assumption that it is harmful by all routes of exposure and poses a significant risk of serious eye damage.
Physicochemical Properties and Stability Considerations
Understanding the chemical stability of this compound is fundamental to its safe handling and storage. The key feature is the N-Boc protecting group.
-
Stability : The Boc group is generally stable to basic conditions and most nucleophiles.[7] This makes it a robust protecting group in many synthetic applications.
-
Acid Lability : The defining characteristic of the Boc group is its instability under acidic conditions.[8] Contact with strong acids will cleave the protecting group, liberating the secondary amine and generating tert-butyl cations and carbon dioxide. This reaction can be vigorous and is often exothermic. Therefore, all contact with acidic materials must be strictly avoided during storage and handling.
-
Thermal Stability : While generally stable at ambient temperatures for short periods, long-term storage of Boc-protected compounds at room temperature can lead to gradual decomposition.[9] For optimal shelf-life and to prevent the slow accumulation of degradation byproducts, refrigerated storage is recommended.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by rigorous use of PPE.
Engineering Controls
-
Primary Enclosure : All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[10] This provides the primary barrier against inhalation of airborne particulates.
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[10]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a risk-based assessment designed to protect against all potential routes of exposure.
-
Eye and Face Protection : Given the risk of serious eye damage[6], standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory.[11] For operations with a higher risk of splashing, such as transfers of solutions, a full face shield should be worn in addition to goggles.[11]
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber may be necessary.[3] Always check the manufacturer's glove compatibility data. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Body Protection : A knee-length laboratory coat must be worn at all times. For larger-scale operations, a chemically resistant apron may be advisable.[12] Work clothes and shoes should be non-absorbent.[11]
-
Respiratory Protection : If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[11] Respirator use must be part of a comprehensive respiratory protection program, including fit-testing and training.
Standard Operating Protocol for Handling
Adherence to a standardized protocol minimizes variability and risk.
Protocol: Weighing and Dissolving Solid this compound
-
Preparation : Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated handling area.
-
Engineering Control : Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging : Place all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) inside the fume hood.
-
Weighing : Carefully retrieve the stock container of this compound. Open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.
-
Transfer : Carefully transfer the weighed solid into the designated reaction vial or flask.
-
Securing : Tightly cap the stock container and the receiving vessel.[13]
-
Dissolution : Add the desired solvent to the receiving vessel. Cap and mix gently by swirling or using a vortex mixer until the solid is fully dissolved.
-
Decontamination : Wipe down the spatula and the work surface inside the fume hood with a damp paper towel. Dispose of the weigh boat and paper towel in the designated solid chemical waste container.
-
Post-Handling : Remove gloves and wash hands thoroughly with soap and water.[14]
Storage and Incompatibility
Proper storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions : Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10][13] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[13] For long-term storage, refrigeration (-20°C) is recommended.[9][14]
-
Incompatible Materials :
Emergency Procedures: A Validated Response System
Preparedness is the key to mitigating the impact of an accidental release or exposure.
Spill Response
In the event of a spill, a calm and methodical response is crucial.
Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert : Immediately alert others in the vicinity. Evacuate the area if the spill is large or if you feel unwell.
-
Ventilate : Increase ventilation in the area, if safe to do so.
-
PPE : Before re-entering the area, don appropriate PPE, including respiratory protection if necessary.[12]
-
Containment : Prevent the spill from spreading by covering it with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[12]
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[12]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Seal the waste container and dispose of it as hazardous chemical waste through your institution's environmental health and safety office.[15]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[2]
-
Inhalation : Remove the individual to fresh air immediately.[15] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure : All waste containing this compound, whether solid or in solution, as well as any contaminated materials (e.g., gloves, weigh boats, absorbent), must be disposed of as hazardous waste.
-
Guidelines : Follow all local, state, and federal regulations for hazardous waste disposal.[15] It is standard practice to use a licensed professional waste disposal service.[2][16] Do not dispose of this chemical down the drain.[2]
Conclusion
This compound is a valuable chemical intermediate whose full toxicological profile is yet to be determined. The principles of chemical safety demand a conservative and proactive approach. By understanding the compound's stability, inferring its potential hazards from analogous structures, and rigorously applying engineering controls, appropriate PPE, and standardized protocols, researchers can handle this compound with a high degree of safety and confidence. The causality is clear: a thorough understanding of the risks informs the selection of controls, which in turn creates a self-validating system of protection for the scientist and the integrity of the research.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Tert-butyl morpholine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] Its prevalence in numerous approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, often imparts favorable characteristics to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[1][3] These attributes make it an attractive building block for the design of novel therapeutics across a wide range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[4][5]
This technical guide delves into the biological significance of a specific and valuable class of morpholine-containing compounds: derivatives of tert-butyl morpholine-2-carboxylate . This chiral building block offers a versatile starting point for the synthesis of diverse molecular architectures with significant therapeutic potential. We will explore the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, providing insights into their mechanisms of action and offering detailed experimental protocols for their evaluation.
The Strategic Advantage of this compound
The use of this compound as a starting material in drug discovery is underpinned by several strategic advantages. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled and regioselective derivatization. The carboxylate group at the 2-position serves as a versatile handle for the introduction of various functional groups and for coupling with other molecular fragments, enabling the construction of extensive and diverse chemical libraries. Furthermore, the inherent chirality of this building block allows for the stereoselective synthesis of compounds, a critical aspect in modern drug design, as different enantiomers of a drug can exhibit vastly different biological activities and safety profiles.
Diverse Biological Activities of this compound Derivatives
Derivatives synthesized from the this compound scaffold have demonstrated a remarkable breadth of biological activities. The following sections will explore some of the most prominent therapeutic areas where these compounds have shown promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
The morpholine scaffold is a common feature in many anticancer agents, and derivatives of this compound are no exception.[2] These compounds have been shown to exert their antiproliferative effects through various mechanisms, most notably by inhibiting key players in cancer cell signaling pathways.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of morpholine-containing compounds exhibit anticancer activity by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[4] This signaling cascade is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. The morpholine moiety can often be found deeply embedded in the ATP-binding pocket of these kinases, contributing to the potency and selectivity of the inhibitor.[4] The introduction of various substituents on the morpholine ring allows for the fine-tuning of these interactions, leading to optimized inhibitory activity.[4]
Structure-Activity Relationship (SAR) Insights
SAR studies on morpholine derivatives as anticancer agents have revealed several key trends. For instance, the substitution at the C-4 position of the morpholine ring with aromatic groups containing halogen substituents has been shown to increase the inhibitory activity against certain cancer cell lines, such as HepG2.[2] Furthermore, the introduction of alkyl groups at the C-3 position of the morpholine ring can lead to an increase in anticancer activity.[4]
Experimental Protocol: Synthesis of a Representative N-Aryl Morpholine-2-Carboxamide Derivative
This protocol describes the synthesis of an N-aryl derivative from (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, a substituted analog of the core topic, which illustrates the general principles of amide bond formation from the parent carboxylate.[6]
Materials:
-
(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
-
Diphenylmethanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of EDC (0.54 mmol) and HOAt (0.54 mmol) in DMF (2 ml), add diphenylmethanamine (0.45 mmol) and (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (0.54 mmol).[6]
-
Stir the mixture at room temperature overnight.[6]
-
Partition the reaction mixture between EtOAc and water.[6]
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent in vacuo.[6]
-
Purify the residue by flash column chromatography to obtain the desired N-(benzhydryl) morpholine-2-carboxamide derivative.[6]
Data Presentation: Anticancer Activity of Morpholine Derivatives
The following table summarizes the cytotoxic activity of representative morpholine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [7] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [7] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [7] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [7] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] | |
| 6y | A549 (Lung) | 1.1 | [8] |
| NCI-H1975 (Lung) | 1.1 | [8] |
Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
Neuroprotective Activity: Modulating CNS Targets
The unique physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it an ideal scaffold for developing drugs that can cross the blood-brain barrier (BBB).[9] This has led to the exploration of this compound derivatives as potential therapeutic agents for neurodegenerative diseases.
Mechanism of Action: Targeting Enzymes in Neurodegeneration
Morpholine-based compounds have been shown to modulate the activity of several enzymes implicated in the pathology of neurodegenerative disorders, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10] By inhibiting these enzymes, these derivatives can help to restore neurotransmitter levels and reduce oxidative stress in the brain, offering a potential therapeutic strategy for conditions like Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR) Insights
The development of morpholine derivatives as neuroprotective agents often focuses on optimizing their interactions with the active sites of target enzymes. The stereochemistry of the morpholine ring and the nature of the substituents play a crucial role in determining the potency and selectivity of these compounds. For instance, the introduction of specific aryl groups can enhance the binding affinity to the active site of cholinesterases.
Experimental Protocol: In Vitro Evaluation of Neuroprotective Activity
A common in vitro assay to assess the neuroprotective potential of a compound is to measure its ability to protect neuronal cells from oxidative stress-induced cell death.[11]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tert-butyl hydroperoxide (TBHP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Induce oxidative stress by adding TBHP to a final concentration of 100 µM and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualization: Neuroprotective Agent Evaluation Workflow
Caption: Workflow for evaluating the neuroprotective effects of derivatives.
Antiviral Activity: Inhibiting Viral Entry and Replication
The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral agents. Morpholine derivatives have been investigated for their potential to combat various viral infections.
Mechanism of Action: Targeting Viral Entry
One of the key strategies in antiviral drug development is to block the entry of the virus into host cells.[12] Some morpholine derivatives have been shown to interfere with this process by targeting viral surface proteins or host cell receptors that are essential for viral attachment and fusion. For example, some compounds have been found to inhibit the entry of a wide spectrum of SARS-CoV-2 variants.[13]
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile class of compounds with a wide spectrum of biological activities. Their synthetic tractability, coupled with the favorable physicochemical properties imparted by the morpholine scaffold, makes them attractive candidates for further exploration in drug discovery. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of their efficacy in in vivo models of disease. The continued investigation of this privileged scaffold holds great promise for the development of the next generation of innovative medicines.
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Kumar, P., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
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MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
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Botta, M., et al. (2007). Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents. PubMed. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]
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Wang, X., et al. (2018). Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. PMC. [Link]
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Wang, H., et al. (2011). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PMC. [Link]
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Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. PubMed. [Link]
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-
bioRxiv. (n.d.). The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP. Retrieved from [Link]
-
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MDPI. (n.d.). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from [Link]
-
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MDPI. (n.d.). Borneol Ester Derivatives as Entry Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses. Retrieved from [Link]
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Weng, S., et al. (2017). Protein conformational flexibility modulates kinetics and thermodynamics of drug binding. PMC, NIH. [Link]
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Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]
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Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
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Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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Sarkar, S., et al. (2025). RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents. PubMed. [Link]
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-
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The Morpholine Advantage: Physicochemical Modulation and Synthetic Utility in Drug Discovery
[1][2][3]
Executive Summary
In the landscape of modern medicinal chemistry, the morpholine scaffold (tetrahydro-1,4-oxazine) has transcended its role as a mere solubilizing appendage to become a "privileged structure" for multiparametric optimization.[1] This guide dissects the morpholine moiety not just as a structural feature, but as a functional tool used to modulate pKa, enhance metabolic stability, and fine-tune lipophilicity (LogD) in lead optimization.
The Physicochemical Anchor: Why Morpholine?
The ubiquity of morpholine in FDA-approved drugs (e.g., Gefitinib, Linezolid, Rivaroxaban) stems from its unique ability to balance conflicting physicochemical properties.
The pKa Modulation Effect
One of the most critical roles of the morpholine ring is basicity modulation.
-
The Problem: Secondary and tertiary amines (like piperidine or pyrrolidine) often exhibit high pKa values (10–11). At physiological pH (7.4), these are almost exclusively protonated (
), which can limit passive membrane permeability and lead to lysosomal trapping (phospholipidosis). -
The Morpholine Solution: The oxygen atom at position 4 exerts a negative inductive effect (-I), pulling electron density away from the nitrogen. This lowers the pKa of the conjugate acid to approximately 8.3–8.5 .
-
The Result: A significant fraction of the molecule remains uncharged at physiological pH, facilitating blood-brain barrier (BBB) penetration and cellular uptake while maintaining enough basicity for solubility and salt formation.
Lipophilicity and Solubility
Morpholine lowers LogP compared to its carbon analog (cyclohexane) or nitrogen analog (piperidine) due to the polarity of the ether oxygen. This reduction in lipophilicity often improves metabolic stability by reducing affinity for non-specific hydrophobic pockets in CYP450 enzymes.
Table 1: Comparative Physicochemical Profile of Saturated Heterocycles
| Heterocycle | Approx.[2][1][3][4][5][6][7][8][9][10][11][12] pKa (Conj. Acid) | LogP (Parent) | Key Medicinal Chemistry Role |
| Morpholine | 8.3 | -0.86 | Balanced permeability/solubility; Reduced basicity. |
| Piperidine | 11.2 | 0.84 | High basicity; often requires modification to lower pKa. |
| Piperazine | 9.8 (N1) | -1.17 | High polarity; often used as a linker; potential metabolic liability. |
| Pyrrolidine | 11.3 | 0.46 | Compact; high basicity; steric constraint. |
Metabolic Stability & Pharmacokinetics[8][13]
While morpholine is generally robust, it is not metabolically inert. Understanding its degradation pathways is essential for designing durable drugs.
Metabolic Soft Spots
The primary metabolic liability of the morpholine ring is oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
- -Carbon Oxidation: Hydroxylation at the carbon adjacent to the nitrogen leads to an unstable hemiaminal, which undergoes ring opening to form (2-hydroxyethoxy)acetaldehyde and an amine.
-
N-Oxidation: Direct oxidation of the nitrogen, though less common than in pyridines, can occur.
Mitigation Strategy: To block
Visualization: Physicochemical & Metabolic Logic
Figure 1: The structural logic of morpholine.[11] The ether oxygen is the functional driver for pKa modulation, while the nitrogen dictates metabolic susceptibility.
Synthetic Methodologies
The Classic Route: Cyclodehydration
Historically, morpholines were synthesized via the acid-catalyzed cyclization of diethanolamines. While effective for simple derivatives, this requires harsh conditions (high heat, strong acid) incompatible with sensitive functional groups.
The Modern Standard: Ethylene Sulfate Protocol
A superior, milder approach utilizes ethylene sulfate (or cyclic sulfamidates) to convert amino alcohols to morpholines via a double
Protocol: Synthesis of N-Aryl Morpholine via Ethylene Sulfate
Rationale: This protocol avoids the use of bis(2-chloroethyl) ether (a blistering agent) and operates under milder basic conditions.
Reagents:
-
Primary Aniline/Amine derivative (1.0 eq)
-
Ethylene Sulfate (1.2 eq)
-
Base:
(2.5 eq) or (for sterically hindered amines) -
Solvent: Acetonitrile (
) or Toluene -
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional, accelerates reaction.
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 mmol) in anhydrous Acetonitrile (5 mL/mmol).
-
Addition: Add finely ground
(2.5 mmol) followed by TBAI (0.1 mmol). -
Alkylation: Add Ethylene Sulfate (1.2 mmol) in one portion.
-
Cyclization: Heat the reaction mixture to reflux (
) under an inert atmosphere ( ) for 12–16 hours. Note: The reaction proceeds via an intermediate amino-alcohol sulfate which then cyclizes. -
Monitoring: Monitor via TLC or LC-MS for the disappearance of the starting aniline.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the characteristic morpholine triplets:
3.6–3.8 ppm ( ) and 2.9–3.1 ppm ( ). -
MS: M+1 peak corresponding to Parent Mass + 86 Da (net addition of
).
Structural Case Studies
Gefitinib (Iressa) - Solubility & PK
-
Therapeutic Area: EGFR Inhibitor (NSCLC).
-
Morpholine Role: Attached to the quinazoline core via a propoxy linker. The morpholine is solvent-exposed, serving primarily to solubilize the highly lipophilic aromatic core. It also forms a weak interaction at the entrance of the ATP binding pocket.
Linezolid (Zyvox) - Electronic Tuning
-
Therapeutic Area: Oxazolidinone Antibiotic.
-
Morpholine Role: The fluorine atom on the phenyl ring and the morpholine ring create a specific electronic profile that optimizes binding to the bacterial 50S ribosomal subunit. The oxygen of the morpholine acts as a weak H-bond acceptor.
Moclobemide - CNS Penetration
-
Therapeutic Area: MAO-A Inhibitor (Antidepressant).[11]
-
Morpholine Role: The morpholine amide is crucial. The moderate lipophilicity allows it to cross the BBB efficiently, while the metabolic stability of the amide-morpholine linkage ensures a sufficient half-life.
Experimental Protocol: Metabolic Stability Assay
To validate the morpholine scaffold's durability in a lead compound, the following microsomal stability assay is standard.
Objective: Determine the intrinsic clearance (
Materials:
-
Test Compound (
final conc). -
Pooled Liver Microsomes (Human/Rat/Mouse) (
protein). -
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at
. Add test compound. Incubate for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove an aliquot ( ). -
Quenching: Immediately transfer aliquot into
of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.
Data Analysis:
Plot
Visualization: Metabolic Assay Workflow
Figure 2: Step-by-step workflow for validating the metabolic stability of morpholine-containing leads.
References
-
Kumari, A., et al. (2020).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research.[3][5][6][7]
-
Aldewachi, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[5]
-
Ortiz, K. G., et al. (2024).[9] A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines.[9] Journal of the American Chemical Society.
-
Tzara, A., et al. (2020).[3] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[1][3] ChemMedChem.[3]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1][5][6][7][13] Academic Press. (Standard text regarding pKa modulation and bioisosteres).
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- 4. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
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- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
The Versatile Chiral Building Block: A Technical Guide to Tert-Butyl Morpholine-2-carboxylate
In the landscape of modern drug discovery and development, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into a wide array of therapeutic agents to enhance their pharmacological profiles.[1] Among the vast family of morpholine derivatives, tert-butyl morpholine-2-carboxylate emerges as a chiral building block of significant interest. Its unique structural features, combining the robust tert-butyl ester protecting group with the versatile morpholine-2-carboxylic acid core, make it an invaluable intermediate in the stereoselective synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in medicinal chemistry and pharmaceutical development.
Physicochemical Properties and Structural Attributes
This compound (racemic CAS 1248936-60-8) possesses a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . The presence of a chiral center at the C2 position of the morpholine ring means that this compound exists as a pair of enantiomers, the separation and selective synthesis of which are crucial for its application in stereospecific drug synthesis. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while being readily cleavable under specific acidic conditions. This strategic protection is a cornerstone of its utility in multi-step synthetic sequences.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | ChemScene[2] |
| Molecular Weight | 187.24 | ChemScene[2] |
| CAS Number (Racemate) | 1248936-60-8 | ChemScene[2] |
Synthesis and Stereochemical Control
The synthesis of this compound is not extensively detailed in peer-reviewed journals, however, its preparation can be inferred from patent literature and established synthetic methodologies for related compounds. A plausible and efficient route involves the esterification of a suitably N-protected morpholine-2-carboxylic acid.
General Synthetic Approach
A common strategy for the synthesis of morpholine derivatives involves the cyclization of 1,2-amino alcohols.[3] For the synthesis of the core morpholine-2-carboxylic acid, a key intermediate, various methods have been developed. These often involve multi-step sequences starting from readily available chiral precursors.
The subsequent esterification of the carboxylic acid with a source of a tert-butyl group, such as tert-butanol or isobutylene, under acidic catalysis, would yield the desired this compound. The tert-butoxycarbonyl (Boc) group can be introduced onto the morpholine nitrogen to provide an orthogonal protecting group strategy, allowing for selective deprotection of either the amine or the carboxylic acid.
Diagram 1: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of this compound.
Enantioselective Synthesis and Chiral Resolution
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, access to enantiomerically pure forms of this compound is paramount for its use in pharmaceutical synthesis. Two primary strategies are employed to achieve this: enantioselective synthesis and chiral resolution of the racemate.
Enantioselective Synthesis: This approach involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, enzyme-catalyzed kinetic resolution of a related compound, racemic n-butyl 4-benzylmorpholine-2-carboxylate, has been successfully employed to prepare enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids.[4] This enzymatic hydrolysis selectively converts one enantiomer of the ester to the corresponding carboxylic acid, allowing for their separation. A similar enzymatic approach could likely be adapted for the resolution of this compound.
Diagram 2: Chiral Resolution Workflow
Sources
- 1. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 6. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Strategic Utilization of Tert-butyl Morpholine-2-carboxylate: From Asymmetric Assembly to Divergent Functionalization
Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, the morpholine ring is a "privileged structure," offering an ideal balance of solubility, metabolic stability, and lipophilicity (LogP modulation).[1] Tert-butyl morpholine-2-carboxylate represents a high-value evolution of this scaffold. Unlike the achiral parent morpholine, the 2-carboxylate derivative introduces a critical vector for stereochemical complexity and fragment-based drug design (FBDD).
This guide moves beyond standard protection/deprotection chemistry to explore novel reactivity profiles , specifically focusing on enantioselective assembly, Palladium-catalyzed
Structural Logic & Conformational Bias
Before engaging in synthesis, one must understand the conformational landscape imposed by the C2-substituent.
-
The Anomeric Effect & Chair Conformation: The morpholine ring predominantly adopts a chair conformation.[1] The 2-carboxylate group prefers the equatorial position to minimize 1,3-diaxial interactions, though the electronic influence of the adjacent oxygen (anomeric effect) can stabilize the axial conformer in specific solvents.[1]
-
The Tert-butyl Advantage:
-
Steric Shielding: The bulky tert-butyl group protects the carbonyl from nucleophilic attack during harsh
-functionalization steps (e.g., strong bases in alkylation). -
Orthogonal Deprotection: It remains stable under basic hydrolysis conditions (saponification of methyl esters) and hydrogenation, but is cleanly removed by TFA or HCl/Dioxane, allowing for late-stage peptide coupling.[1]
-
Strategic Synthesis: Accessing the Chiral Pool
The "novelty" in this scaffold often begins with its asymmetric synthesis. Racemic mixtures are insufficient for modern potency requirements.
The Enzymatic Resolution Route
While chiral pool synthesis from Serine is possible, it is often low-yielding. A more scalable, novel approach involves the enzymatic kinetic resolution of racemic esters.[1]
-
Mechanism: Candida rugosa lipase displays high enantioselectivity toward the hydrolysis of morpholine-2-carboxylates.[2]
-
Outcome: The enzyme selectively hydrolyzes the (
)-ester to the acid, leaving the ( )-ester intact.[1][2] This allows access to both enantiomers with ee after separation.
Divergent Functionalization: Novel Reaction Pathways[1]
The core utility of this compound lies in its ability to serve as a divergent hub. We highlight two advanced pathways: Pd-Catalyzed C-N Coupling and Photoredox C-H Activation .
Pathway A: Sterically Demanding Buchwald-Hartwig Amination
Standard conditions often fail due to the steric bulk of the C2-tert-butyl ester interfering with the Pd-catalyst coordination at the N4 position.
-
The Novel Solution: Utilization of Third-Generation Buchwald Precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3).[1]
-
Why it works: These bulky, electron-rich phosphine ligands facilitate the oxidative addition of challenging aryl halides and, crucially, promote the reductive elimination of the sterically hindered amine product.
Pathway B: Photoredox -Amino C-H Functionalization
An emerging frontier is the direct functionalization of the C3 or C5 position via photoredox catalysis, avoiding pre-functionalized starting materials.
-
Mechanism: An Iridium photocatalyst generates an
-amino radical via Single Electron Transfer (SET) and deprotonation.[1] This radical is trapped by electron-deficient olefins (Michael acceptors) or arenes.[1] -
Significance: This allows for the rapid generation of 2,3-disubstituted or 2,5-disubstituted morpholines, which are difficult to access via cyclization.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent workflow from the core scaffold to high-value intermediates.
Figure 1: Divergent synthetic utility of the this compound scaffold.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed -Arylation with Steric Hindrance
This protocol is optimized for coupling the 2-carboxylate scaffold with electron-deficient aryl bromides.
Reagents:
-
This compound (1.0 equiv)
-
Catalyst: RuPhos Pd G3 (2-5 mol%)[1]
-
Base:
(2.0 equiv) - Selected for solubility in dioxane and mildness compared to NaOtBu.[1] -
Solvent: Anhydrous 1,4-Dioxane (
).[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a flame-dried reaction vial with the aryl bromide,
, and RuPhos Pd G3. Cap and purge with Argon for 5 minutes. -
Addition: Add a solution of this compound in degassed 1,4-dioxane via syringe.
-
Reaction: Heat the block to
for 12–16 hours. Note: Monitor via LCMS. The bulky t-butyl group may slow kinetics compared to morpholine. -
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.[1]
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Data Summary Table:
| Variable | Condition | Rationale |
| Catalyst | RuPhos Pd G3 | Prevents catalyst deactivation; handles secondary amine steric bulk. |
| Base | Cesium Carbonate | Weaker than NaOtBu to prevent epimerization of the C2-chiral center. |
| Solvent | Dioxane | High boiling point allows thermal activation without pressure vessels. |
Protocol 2: Selective Deprotection (Acidolysis)
Crucial for retaining
-
Dissolve the
-functionalized tert-butyl ester in DCM ( ).[1] -
Add Trifluoroacetic acid (TFA) dropwise at
(Ratio 1:4 TFA:DCM).[1] -
Warm to room temperature and stir for 2 hours.
-
Critical Step: Co-evaporate with Toluene (
) to remove trace TFA, which can interfere with subsequent amide couplings.[1]
References
-
Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[1][4][5] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[1] [Link]
-
Enantioselective Synthesis via Kinetic Resolution: Coombs, H., et al. (2002).[1] Synthesis of (S)- and (R)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron: Asymmetry. [Link][1]
-
Buchwald-Hartwig Amination of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][1]
-
Photoredox C-H Functionalization of Amines: McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).[1] Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114-1117.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tert-butyl morpholine-2-carboxylate: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl morpholine-2-carboxylate is a heterocyclic organic compound incorporating a morpholine ring, a foundational scaffold in medicinal chemistry, and a tert-butyl ester protecting group. The morpholine moiety is prevalent in a wide array of pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The position of the carboxylate at the 2-position, adjacent to the ring oxygen, introduces specific stereoelectronic effects that influence both its chemical reactivity and its spectroscopic signature.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound, alongside field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified compound.[1]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
-
Instrumental Analysis :
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp spectral lines.[4]
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[1]
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the morpholine ring protons, the N-H proton, and the tert-butyl group. The morpholine ring exists in a chair conformation, leading to different chemical environments for axial and equatorial protons.[5]
Diagram: Molecular Structure and Proton Assignments for NMR
Caption: Structure of this compound with proton labels.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N | 1.5 - 2.5 | Broad singlet | 1H | The N-H proton is exchangeable and often appears as a broad signal. Its chemical shift is concentration-dependent. |
| H-2 | 3.8 - 4.0 | Doublet of doublets | 1H | This methine proton is deshielded by both the adjacent oxygen and the carboxylate group. It will be coupled to the two diastereotopic protons on C3. |
| H-3 (eq) | 3.9 - 4.1 | Multiplet | 1H | Protons on a carbon adjacent to oxygen (C-O-C) are deshielded. The equatorial proton is typically slightly downfield from the axial proton. |
| H-3 (ax) | 3.6 - 3.8 | Multiplet | 1H | The axial proton on C3 is also deshielded by the adjacent oxygen. |
| H-5 (eq) | 3.7 - 3.9 | Multiplet | 1H | These protons are on a carbon adjacent to the ring oxygen. |
| H-5 (ax) | 3.5 - 3.7 | Multiplet | 1H | Similar to H-5(eq), but typically at a slightly different chemical shift due to the chair conformation. |
| H-6 (eq) | 2.9 - 3.1 | Multiplet | 1H | Protons on a carbon adjacent to the nitrogen are deshielded, but less so than those adjacent to oxygen. |
| H-6 (ax) | 2.6 - 2.8 | Multiplet | 1H | The axial proton on C6 is expected to be slightly upfield from its equatorial counterpart. |
| -C(CH₃)₃ | 1.4 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a characteristic feature in ¹H NMR.[6] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 170 - 175 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| -C (CH₃)₃ | 80 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen. |
| C-2 | 75 - 78 | This methine carbon is deshielded by both the adjacent ring oxygen and the ester group. |
| C-5 | 66 - 68 | The methylene carbon adjacent to the ring oxygen is deshielded. |
| C-3 | 65 - 67 | This methylene carbon is also adjacent to the ring oxygen. |
| C-6 | 45 - 48 | The methylene carbon adjacent to the nitrogen is less deshielded than those adjacent to oxygen. |
| -C(C H₃)₃ | 27 - 29 | The methyl carbons of the tert-butyl group appear in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of solid or liquid samples.[7]
Diagram: FT-IR (ATR) Experimental Workflow
Caption: A simplified workflow for acquiring an FT-IR spectrum using ATR.
-
Instrument Preparation : Ensure the ATR crystal (commonly diamond) is clean.
-
Background Scan : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Collection : Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the ester and the morpholine ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3400 | Medium, broad | N-H stretch | Secondary Amine |
| 2980 - 2850 | Strong | C-H stretch (sp³) | Alkanes (morpholine & t-butyl) |
| 1735 - 1750 | Strong, sharp | C=O stretch | Saturated Ester[8][9] |
| 1250 - 1300 | Strong | C-O stretch (asymmetric) | Ester |
| 1100 - 1150 | Strong | C-O-C stretch (asymmetric) | Ether (morpholine ring)[10] |
| 1150 - 1200 | Medium | C-N stretch | Aliphatic Amine |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: ESI-MS Spectrum Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, which typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.[11][12]
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
The solvent should be volatile and compatible with the ESI process. A small amount of formic acid can be added to promote protonation.
-
-
Instrumental Analysis :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio of the ions.
-
-
Tandem MS (MS/MS) :
-
To obtain structural information, select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID).
-
The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.
-
Predicted Mass Spectral Data
The molecular weight of this compound is 187.24 g/mol . The ESI-MS spectrum is expected to show a prominent protonated molecular ion.
-
Molecular Ion Peak : [M+H]⁺ at m/z = 188.13
Fragmentation of the molecular ion can provide insight into the molecule's structure. The tert-butyl group and the morpholine ring are likely sites for fragmentation.
Diagram: Predicted ESI-MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated this compound.
Table 4: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment | Rationale |
| 132 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl ester group is a very common and characteristic fragmentation pathway for tert-butyl esters.[14] |
| 114 | [M - OC(CH₃)₃ + H]⁺ | Cleavage of the ester C-O bond, resulting in the loss of the t-butoxy group. |
| 86 | [C₄H₈NO]⁺ | Subsequent loss of CO₂ from the m/z 132 fragment, leading to a fragment of the protonated morpholine ring. |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation is a highly favorable fragmentation process.[15][16] |
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The anticipated NMR, IR, and MS data collectively offer a detailed "fingerprint" for this molecule. The ¹H NMR spectrum is characterized by the distinct singlet of the tert-butyl group and the complex multiplets of the morpholine ring protons. The ¹³C NMR confirms the presence of all nine unique carbon environments. The IR spectrum will be dominated by a strong carbonyl stretch from the ester functional group. Finally, mass spectrometry will confirm the molecular weight, with predictable fragmentation patterns involving the loss of the tert-butyl group and cleavage of the morpholine ring. Researchers synthesizing or working with this compound can use this guide to anticipate spectral outcomes and to aid in the interpretation of experimentally acquired data.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Merck. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a general IR absorption table provided by chemical suppliers or in standard spectroscopy textbooks.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]
- Kéki, S. (2019).
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
- Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. The Journal of Chemical Physics, 146(13), 134304.
- Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from general organic chemistry resources.
-
ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
- Otting, G. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1133–1136.
- Gross, J. H. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 89(1), 24-43.
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Schwarz, H. (2008). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. International Journal of Mass Spectrometry and Ion Physics, 31(3-4), 351-354.
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- 16. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
Methodological & Application
Application Note: Enantioselective Synthesis of Tert-butyl Morpholine-2-carboxylate
[1]
Abstract & Strategic Overview
Chiral morpholines, particularly morpholine-2-carboxylates , are privileged structural motifs in medicinal chemistry, serving as core scaffolds for diverse bioactive molecules including antidepressants (e.g., Reboxetine analogs) and antiviral agents.[1] The tert-butyl ester derivative is especially valued as a stable, lipophilic intermediate that allows for orthogonal protecting group strategies during late-stage functionalization.[1]
While traditional syntheses rely on stoichiometric chiral pool starting materials (e.g., serine), these often yield the 3-substituted isomer or require lengthy manipulation to access the 2-position.[1] This guide presents a state-of-the-art Rhodium-catalyzed asymmetric hydrogenation as the primary method for accessing the 2-carboxylate with high enantiomeric excess (>98% ee), alongside a robust enzymatic resolution protocol for kilogram-scale applications.[1]
Retrosynthetic Analysis & Pathway Logic
To access the target (S)- or (R)-tert-butyl morpholine-2-carboxylate, we disconnect the molecule at the C2-C3 bond (hydrogenation approach) or the chiral center itself (resolution approach).[1]
Figure 1: Retrosynthetic disconnection showing the two primary routes to the chiral target.
Method A: Rhodium-Catalyzed Asymmetric Hydrogenation
Best for: High enantiopurity (>98% ee), atom economy, and research-to-pilot scale.[1]
This method utilizes the asymmetric hydrogenation of a dehydromorpholine intermediate (specifically an oxazine-2-carboxylate).[1] The chirality is established during the reduction of the C=C bond using a Rhodium complex with a chiral bisphosphine ligand.
Mechanistic Insight
The reaction proceeds via the coordination of the cyclic enamine/imine double bond to the cationic Rh(I) center. The large bite angle of ligands like SKP or DuanPhos creates a rigid chiral pocket that discriminates between the prochiral faces of the oxazine ring.
Experimental Protocol
Step 1: Preparation of Precursor (Dehydromorpholine)
Note: The precursor, tert-butyl 5,6-dihydro-2H-1,4-oxazine-2-carboxylate, is synthesized via the coupling of a vinyl sulfonium salt or diazoacetate with an amino alcohol.[1]
Reagents:
-
N-Protected amino alcohol (e.g., N-Boc-ethanolamine).[1]
-
Tert-butyl diazoacetate or equivalent 2-carbon synthon.[1]
-
Rh2(OAc)4 (catalyst for insertion).[1]
Procedure:
-
Dissolve N-Boc-ethanolamine (10 mmol) in DCM (50 mL).
-
Add Rh2(OAc)4 (1 mol%).[1]
-
Slowly add tert-butyl diazoacetate (12 mmol) over 2 hours to minimize dimerization.
-
Perform acid-catalyzed cyclization (e.g., using catalytic TsOH) to close the oxazine ring.[1]
-
Isolate the unsaturated oxazine ester by flash chromatography (Hex/EtOAc).
Step 2: Asymmetric Hydrogenation (The Key Step)
Reagents:
-
Substrate: Tert-butyl 5,6-dihydro-2H-1,4-oxazine-2-carboxylate (1.0 equiv).[1]
-
Catalyst: [Rh(COD)2]SbF6 (1.0 mol%).[1]
-
Ligand: (R,R,R)-SKP (or (R)-Binap for lower cost/lower ee) (1.1 mol%).[1]
-
Solvent: Degassed Dichloromethane (DCM) or TFE (Trifluoroethanol).[1]
-
Gas: Hydrogen (H2).[1]
Protocol:
-
Catalyst Formation: In a glovebox (N2 atmosphere), mix [Rh(COD)2]SbF6 (0.01 mmol) and the chiral ligand (0.011 mmol) in anhydrous DCM (2 mL). Stir for 30 min at RT. The solution should turn orange/red.
-
Substrate Addition: Dissolve the oxazine substrate (1.0 mmol) in DCM (3 mL) and transfer to a high-pressure hydrogenation autoclave (e.g., Parr reactor).
-
Injection: Add the catalyst solution to the autoclave via syringe.
-
Hydrogenation:
-
Purge the vessel 3 times with H2.
-
Pressurize to 50 bar (725 psi) H2.
-
Stir at RT (25°C) for 12–24 hours.
-
-
Workup: Vent the H2 carefully. Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short plug of silica gel to remove the metal catalyst. Elute with EtOAc.
-
Result: The product is the N-protected (or free, depending on conditions) (S)-tert-butyl morpholine-2-carboxylate .[1]
Critical Parameters & Troubleshooting
| Parameter | Optimal Condition | Impact of Deviation |
| H2 Pressure | 30–50 bar | Low pressure (<10 bar) significantly reduces conversion and may lower ee.[1] |
| Solvent | DCM or TFE | Coordinating solvents (MeOH, THF) can compete with the substrate, killing activity. |
| Ligand Class | Bisphosphines (SKP, DuanPhos) | Monodentate ligands fail to induce sufficient rigidity for high ee. |
| Substrate Purity | >98% | Trace acids/amines from precursor synthesis can poison the Rh catalyst. |
Method B: Enzymatic Kinetic Resolution (Scalable)
Best for: Large-scale production (>100g), lower cost, avoiding heavy metals.[1]
This method relies on the selective hydrolysis of a racemic ester by a lipase. The enzyme hydrolyzes the "unwanted" enantiomer to the acid (which washes away into the aqueous phase), leaving the "desired" enantiomer as the ester.
Experimental Protocol
Step 1: Synthesis of Racemic Morpholine-2-carboxylate
-
React epichlorohydrin with an amino acid ester or simple amine to form the morpholine ring (racemic).
-
Protect the Nitrogen (e.g., N-Boc) to prevent enzyme inhibition.[1]
-
Ensure the ester group is compatible. Note: Lipases struggle with tert-butyl esters due to steric bulk.[1]
-
Strategy: Perform resolution on the Methyl or Butyl ester, then transesterify or hydrolyze and re-esterify to Tert-butyl.
-
Alternative: Use (S)-Epichlorohydrin directly (Chiral Pool) to set the stereochemistry at the start, avoiding resolution.[1]
-
Step 2: Lipase Resolution (If Racemic)
Reagents:
-
Racemic N-Boc-morpholine-2-carboxylic acid butyl ester.[1][2]
-
Enzyme: Candida rugosa Lipase (CRL) or Pseudomonas cepacia Lipase (PSL) .[1]
-
Buffer: Phosphate buffer (pH 7.0).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) biphasic system.[1]
Protocol:
-
Suspend racemic ester (50 g) in MTBE (250 mL).
-
Add Phosphate buffer (250 mL, 0.1 M, pH 7.0).
-
Add Lipase (1–5 wt% relative to substrate).[1]
-
Stir vigorously at 30°C. Monitor pH; maintain at 7.0 by auto-titration with 1N NaOH.
-
Stop Point: When conversion reaches 50% (theoretical maximum yield for resolution), stop the reaction.
-
Separation:
-
Conversion to Tert-Butyl Ester: Take the resolved (S)-acid (or hydrolyze the S-ester to acid), then react with Boc anhydride ((Boc)2O) and DMAP in tert-butanol to form the tert-butyl ester.[1]
Analytical Characterization
To validate the synthesis, the following analytical data must be met:
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times: Enantiomers should be baseline separated (Resolution > 1.5).
NMR Specification (CDCl3, 400 MHz)
Comparison of Methods
| Feature | Method A: Rh-Catalysis | Method B: Enzymatic Resolution |
| Enantioselectivity | Excellent (>98% ee) | Very Good (>95% ee) |
| Yield | High (>90% theoretical) | Max 50% (unless dynamic) |
| Scalability | Moderate (Catalyst cost) | High (Cheap enzymes) |
| Atom Economy | Excellent | Poor (50% waste) |
| Speed | Fast (12-24 h) | Slow (24-48 h) |
| Cost Driver | Rhodium / Ligand | Yield loss / Steps |
References
-
Zhang, J., et al. (2021). "Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation." Chemical Science, 12, 15061–15066.[3]
-
Henegar, K. E. (2008).[1] "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid." Journal of Organic Chemistry, 73(9), 3662-3665.[1]
-
Palchykov, V. A. (2013).[1] "Morpholines.[4][5][6][7] Synthesis and Biological Activity."[2][5][8][9] Russian Journal of Organic Chemistry, 49(6), 787–814.[5]
- Vertex AI Search Results. (2026). "Consolidated search data on morpholine synthesis.
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- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Incorporation of Tert-butyl morpholine-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Morpholine Moiety as a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a cornerstone in the design of sophisticated kinase inhibitors. This six-membered ring, containing both an ether and a secondary amine functionality, imparts a unique combination of physicochemical properties that are highly advantageous for drug candidates.[1] Its inherent polarity enhances aqueous solubility, a critical factor for oral bioavailability, while the saturated nature of the ring allows for precise three-dimensional arrangements of substituents to optimize binding to the kinase active site. Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor.
A particularly valuable building block for introducing this key structural motif is Tert-butyl morpholine-2-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, regioselective reactions, while the carboxylate at the 2-position provides a versatile handle for further synthetic elaboration, typically through amide bond formation. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a representative kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[2] Inhibition of key kinases within this pathway, such as PI3K and mTOR, can effectively halt tumor progression and induce apoptosis. The morpholine scaffold has been shown to be a key pharmacophore in a number of potent PI3K and mTOR inhibitors.[3]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Synthetic Strategy: Construction of a Morpholino-Pyrimidine Kinase Inhibitor
The following protocol outlines a representative synthesis of a potent kinase inhibitor based on a 2,4-disubstituted pyrimidine scaffold. This strategy leverages the unique reactivity of this compound to introduce the critical morpholine moiety.
Caption: General Synthetic Workflow.
Part 1: Boc Deprotection of this compound
The first step involves the removal of the Boc protecting group to liberate the secondary amine, which is then available for subsequent coupling reactions.
Protocol:
-
Dissolve This compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) (2-4 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), 1,4-Dioxane | Aprotic solvents that are inert to the acidic conditions. |
| Reagent | Trifluoroacetic acid (TFA), HCl in Dioxane | Strong acids that efficiently cleave the acid-labile Boc group. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm, followed by reaction at ambient temperature for convenience. |
| Work-up | Evaporation or Aqueous wash | Simple removal of volatiles or neutralization and extraction. |
Part 2: Synthesis of the Pyrimidine Core and Amide Coupling
This part of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine, followed by an amide coupling with the deprotected morpholine derivative.
Protocol:
-
SNAr Reaction: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a suitable amine (e.g., aniline or a substituted aniline, 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. Upon completion, the intermediate 2-chloro-4-aminopyrimidine can be isolated by aqueous work-up and crystallization or chromatography.[4]
-
Amide Coupling: To a solution of the deprotected morpholine-2-carboxylic acid (from Part 1, 1.1 eq) in DMF, add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Add the 2-chloro-4-aminopyrimidine intermediate (1.0 eq) to the activated morpholine derivative solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the formation of the final product by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the final product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| SNAr Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SNAr reactions. |
| SNAr Base | DIPEA | A non-nucleophilic base to scavenge the HCl byproduct without competing in the substitution. |
| Coupling Reagent | HATU, HOBt/EDC | Efficiently activates the carboxylic acid for amide bond formation, minimizing side reactions.[1] |
| Coupling Base | DIPEA | Maintains a basic environment for the coupling reaction. |
| Temperature | Room Temperature | Amide coupling is typically efficient at ambient temperatures. |
| Purification | Column Chromatography | To isolate the final product in high purity. |
Self-Validation and Characterization
The identity and purity of the synthesized kinase inhibitor should be rigorously confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of kinase inhibitors. The Boc-protected nitrogen allows for strategic and controlled synthetic manipulations, while the carboxylate at the 2-position provides a convenient point of attachment for incorporating the crucial morpholine moiety into various heterocyclic scaffolds. The protocols outlined in this application note provide a robust framework for researchers to design and synthesize novel kinase inhibitors targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, with the potential for improved pharmacological properties.
References
-
National Center for Biotechnology Information. "The PI3K/AKT/mTOR Pathway". Available at: [Link]
-
MDPI. "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold". Available at: [Link]
- Google Patents. "Regioselective preparation of substituted pyrimidines".
-
MDPI. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors". Available at: [Link]
-
MDPI. "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms". Available at: [Link]
-
MDPI. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors". Available at: [Link]
-
PubMed Central. "(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate". Available at: [Link]
-
PubMed Central. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine". Available at: [Link]
-
ResearchGate. "Synthesis and Characterization of Some New Morpholine Derivatives". Available at: [Link]
-
ACS Publications. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold". Available at: [Link]
-
ResearchGate. "Several reported potent morpholine based PI3K inhibitors with examples of binding mode". Available at: [Link]
-
PubMed. "Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors". Available at: [Link]
-
PubMed. "Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors". Available at: [Link]
-
University of Johannesburg. "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties". Available at: [Link]
-
ACS Publications. "Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block". Available at: [Link]
-
UL Research Repository. "Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim". Available at: [Link]
-
MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors". Available at: [Link]
-
MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde". Available at: [Link]
-
ResearchGate. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles". Available at: [Link]
-
MDPI. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". Available at: [Link]
Sources
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- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
The Strategic Incorporation of Morpholine Scaffolds in Peptide Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butyl morpholine-2-carboxylate in peptide synthesis. This document provides a detailed exploration of its role as a constrained peptidomimetic building block, complete with mechanistic insights, validated protocols, and expert commentary.
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[1][2]
The morpholine scaffold has emerged as a privileged structure in this domain.[2][3] Its incorporation into a peptide backbone introduces a significant conformational constraint. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for a biological target. Furthermore, the morpholine ring itself offers advantageous physicochemical properties:
-
Improved Pharmacokinetics: The morpholine moiety can enhance aqueous solubility and improve metabolic stability, contributing to a better pharmacokinetic/pharmacodynamic (PK/PD) profile.[2][4]
-
Blood-Brain Barrier (BBB) Permeability: The unique balance of lipophilicity and hydrophilicity, along with its pKa value, makes the morpholine scaffold a valuable tool for developing drugs targeting the central nervous system (CNS).[4][5]
-
Versatile Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing for fine-tuning of target binding.[4]
This compound is a key building block for this strategy. It serves as a synthetic equivalent of a constrained, non-natural amino acid. The carboxylic acid at the 2-position allows it to be incorporated into a growing peptide chain, while the tert-butyloxycarbonyl (Boc) group protects the secondary amine on the morpholine ring, making it compatible with standard solid-phase peptide synthesis (SPPS) workflows.[6]
Core Principles: The Chemistry of Boc-Protected Morpholines in SPPS
The successful use of this compound in peptide synthesis hinges on the principles of the Boc/Bzl protection strategy. This approach uses the acid-labile Boc group for temporary protection of the N-terminus and more robust, benzyl-based groups for side-chain protection.[7]
The Gatekeeper: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an essential tool in a chemist's arsenal. Its primary function is to "cap" the reactive secondary amine of the morpholine ring, preventing it from undergoing unwanted reactions during the coupling of the next amino acid in the sequence.
The key feature of the Boc group is its sensitivity to acid.[8] It is stable under the basic or neutral conditions required for peptide coupling but can be cleanly and efficiently removed with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7]
Mechanism of Boc Deprotection: The deprotection process is initiated by protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the collapse of the intermediate to release a stable tert-butyl cation, carbon dioxide, and the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation . This electrophile can attack nucleophilic side chains of certain amino acids, particularly tryptophan, methionine, and cysteine, leading to undesired byproducts.[7][8] Therefore, the use of "scavengers" in the deprotection solution is mandatory to intercept these cations.[7][9]
The Assembly Line: The Solid-Phase Peptide Synthesis (SPPS) Cycle
SPPS allows for the efficient construction of peptides on a solid resin support. The incorporation of this compound follows the same fundamental cycle as any other Boc-protected amino acid.
Caption: The core iterative cycle of Boc-based SPPS.
Validated Experimental Protocols
The following protocols provide a robust framework for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Protocol 1: Boc Group Deprotection
This procedure details the removal of the Boc protecting group from the N-terminal morpholine residue of the resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Boc-morpholine
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 0.5% (v/v) Dithioethane (DTE) or Anisole
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
DCM (Peptide synthesis grade)
-
Dimethylformamide (DMF, Peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Pre-wash: Wash the resin 3 times with DCM to remove any residual DMF from previous steps.
-
Deprotection: Add the Deprotection Solution (containing the scavenger) to the resin. Agitate gently for 2 minutes. Drain the solution.
-
Main Deprotection: Add fresh Deprotection Solution and agitate for 20-30 minutes. The resin may change color during this step.
-
Washing: Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DCM to remove all traces of TFA.
-
Neutralization: Wash the resin twice with the Neutralization Solution, agitating for 2 minutes each time. This converts the amine-TFA salt to the free amine required for coupling.[7]
-
Final Washing: Wash the resin thoroughly (5-7 times) with alternating DCM and DMF to remove excess base and prepare for the coupling step.
Scientist's Note (Causality & Trustworthiness): The two-step deprotection (a short pre-incubation followed by a longer one) ensures efficient removal of the Boc group while minimizing contact time with the strong acid. The extensive washing post-deprotection and post-neutralization is critical. Residual acid will prevent coupling, and residual base can cause side reactions, including racemization of the incoming activated amino acid. The choice of scavenger is important; DTE is effective for sulfur-containing residues, while anisole is a good general-purpose scavenger.[7]
Protocol 2: Peptide Coupling of Morpholine-2-Carboxylic Acid
This protocol describes the activation and coupling of the deprotected, resin-bound morpholine amine with the next Boc-protected amino acid in the sequence.
Materials:
-
Deprotected peptide-resin from Protocol 1
-
Boc-protected amino acid (3-4 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HBTU, 3-4 equivalents)
-
Activation Base: DIEA or 2,4,6-Collidine (6-8 equivalents)
-
Solvent: DMF
Procedure:
-
Activation Solution Preparation: In a separate vessel, dissolve the Boc-amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Activation: Add the activation base (DIEA) to the solution from step 1. A color change (e.g., to yellow) is often observed, indicating the formation of the active ester. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the washed and neutralized peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. Reaction progress can be monitored using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
Caption: Activation and coupling workflow in SPPS.
Scientist's Note (Expertise & Causality): The choice of coupling reagent is critical for efficiency, especially when dealing with sterically hindered building blocks like morpholine derivatives. Aminium/uronium salt-based reagents like HBTU and HATU are highly efficient and help suppress racemization.[10] Pre-activation is crucial as it allows the active ester to form before it is introduced to the resin, leading to faster and more complete coupling reactions. Using a more sterically hindered base like 2,4,6-collidine instead of DIEA can sometimes further reduce racemization of the activated amino acid.
Data Presentation: Reagent Selection
The selection of appropriate reagents is paramount for a successful synthesis. The tables below summarize common choices for coupling reagents and scavengers.
Table 1: Common Coupling Reagents for SPPS
| Reagent Acronym | Full Name | Class | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, fast reaction times, low racemization when HOBt is present.[10] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Even more reactive than HBTU, excellent for sterically hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Cost-effective, forms a soluble urea byproduct suitable for SPPS. HOBt is added to suppress racemization.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High solubility of byproducts in water, making it a "greener" choice for solution-phase and SPPS.[11] |
Table 2: Scavengers for Boc Deprotection
| Scavenger | Target Residues | Concentration | Notes |
| Anisole | Tryptophan (Trp) | 1-2% (v/v) | Protects the indole ring from alkylation. |
| DTE/DTT | Cysteine (Cys), Methionine (Met) | 0.5-1% (v/v) | Dithioethane or Dithiothreitol; reduces sulfoxide formation and scavenges cations.[7] |
| Triisopropylsilane (TIS) | General purpose | 1% (v/v) | Highly effective at reducing a wide range of side reactions. |
Troubleshooting and Advanced Considerations
-
Problem: Incomplete Coupling (Positive Kaiser Test after coupling)
-
Cause: The morpholine ring introduces steric bulk, which can slow down the coupling reaction compared to a standard alpha-amino acid.
-
Solution:
-
Double Couple: After the first coupling reaction, drain the reagents and repeat the entire coupling procedure with a fresh solution of activated amino acid.
-
Increase Reaction Time: Extend the coupling time to 3-4 hours or even overnight.
-
Switch Reagent: Use a more powerful coupling reagent like HATU.
-
-
-
Problem: Peptide Chain Deletion
-
Cause: Incomplete deprotection of the Boc group leaves a capped N-terminus that cannot react in the subsequent coupling step.
-
Solution: Ensure the deprotection time is adequate (20-30 minutes). If the problem persists, prepare a fresh batch of TFA/DCM solution, as TFA can degrade over time.
-
-
Problem: Final Cleavage and Purification
-
Context: After the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically done with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[12]
-
Consideration: The cleavage cocktail must also contain a robust scavenger mixture (e.g., anisole, thioanisole, ethanedithiol) to protect the synthesized peptide, especially if it contains sensitive residues, from the various reactive species generated during the final cleavage.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics. By leveraging its unique structural and physicochemical properties, researchers can design novel peptide-based therapeutics with enhanced stability, selectivity, and overall drug-like characteristics. A thorough understanding of the underlying chemistry of Boc-SPPS, coupled with the implementation of validated protocols and careful reagent selection, is essential for the successful incorporation of this valuable scaffold into complex peptide targets.
References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-584. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Doti, N., Sabatino, G., Grieco, P., & Ruvo, M. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 26-33. Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-781. Retrieved from [Link]
-
Pourceau, G., Meyer, A., Vasseur, J. J., & Morvan, F. (2016). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 21(11), 1530. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1613-1647. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic.... Retrieved from [Link]
-
Chen, G., & Le, T. (2005). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 70(26), 10765-10767. Retrieved from [Link]
-
S.A., & S.K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2134-2150. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
- Google Patents. (n.d.). US5166394A - Coupling reagent for peptide synthesis.
-
MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Protein/peptide secondary structural mimics: design, characterization, and modulation of protein–protein interactions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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Application Note: A Modular Synthetic Approach to Novel GPCR Modulators from tert-Butyl Morpholine-2-carboxylate
Introduction: The Imperative for Novel GPCR Modulators
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, regulating nearly every aspect of physiology.[1] This functional diversity has made them exceptionally successful targets for therapeutic intervention, with approximately one-third of all FDA-approved drugs acting on GPCRs.[2][3] These receptors are integral to signaling pathways that govern processes from neurotransmission to immune responses.[1][3] Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular signaling cascades, primarily through G-proteins and β-arrestins.[1][4] The complexity of these pathways, including phenomena like biased agonism where a ligand preferentially activates one pathway over another, presents a sophisticated challenge and a significant opportunity for modern drug discovery.[2][5][6] Developing novel chemical entities that can selectively modulate these receptors with high precision is a paramount goal in medicinal chemistry.
The Morpholine Scaffold: A Privileged Element in GPCR Ligand Design
The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs.[7][8] Its utility stems from a combination of advantageous physicochemical properties.[8] The presence of the ether oxygen can act as a hydrogen bond acceptor, while the basic nitrogen provides a handle for tuning pKa and solubility.[9][10] This unique combination often improves the pharmacokinetic profile of a drug candidate, enhancing properties like metabolic stability, solubility, and the ability to cross the blood-brain barrier.[8][9][10] In the context of GPCRs, the morpholine ring can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal interaction with the receptor binding pocket or act as a key interacting moiety itself.[9][10]
Strategic Starting Material: tert-Butyl Morpholine-2-carboxylate
This guide focuses on a modular synthetic strategy starting from this compound. This building block is strategically designed for diversity-oriented synthesis:
-
The Secondary Amine (N-H): Provides a reactive site for introducing a wide array of substituents, primarily through N-arylation or N-alkylation reactions. This position is critical for exploring the chemical space around one vector of the molecule.
-
The tert-Butyl Ester: A robust protecting group for the carboxylic acid, stable to many reaction conditions used to modify the nitrogen. Its selective removal under acidic conditions unmasks the carboxylate for further functionalization, such as amide bond formation.[11][12]
This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of a library of analogues with diverse chemical functionalities.
Overall Synthetic Workflow
The synthetic strategy is a three-stage process designed for modularity and efficiency. The workflow allows for the creation of a diverse library of compounds from a single, readily available starting material.
Caption: Modular workflow for synthesizing GPCR modulators.
Detailed Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] It is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine.[13][14]
Rationale: This method is chosen for its broad substrate scope and generally high yields. The choice of ligand and base is crucial and often needs to be optimized for specific aryl halides. Ligands like XPhos or RuPhos are often effective for coupling with sterically hindered or electron-rich aryl chlorides. Sodium tert-butoxide is a common strong base that effectively facilitates the catalytic cycle.
Caption: Buchwald-Hartwig N-Arylation Reaction Scheme.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and Sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and purge with argon for 10 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl halide (1.1 equiv.), followed by anhydrous toluene (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 92 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 85 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 88 |
Protocol 2: Selective Deprotection of the tert-Butyl Ester
The tert-butyl ester is readily cleaved under acidic conditions to reveal the carboxylic acid. Trifluoroacetic acid (TFA) is highly effective for this transformation, and the volatile byproducts (isobutylene and TFA) are easily removed.[12]
Rationale: TFA in dichloromethane (DCM) is a standard, high-yielding protocol for tert-butyl ester deprotection that is orthogonal to many other functional groups.[11][12] The reaction is typically clean and proceeds rapidly at room temperature. An alternative, milder condition could involve using zinc bromide in dichloromethane, which may be preferable for highly acid-sensitive substrates.[15][16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-substituted morpholine intermediate (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv., often as a 50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA.
-
Isolation: The resulting carboxylic acid (as a TFA salt) is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization or trituration.
-
Characterization: Confirm the identity of the product via ¹H NMR and MS.
Protocol 3: Amide Bond Formation
The final diversification step involves coupling the carboxylic acid intermediate with a library of primary or secondary amines. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral acids.[17]
Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[17] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive intermediate that readily couples with amines.[18] This method is reliable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[19]
Step-by-Step Methodology:
-
Setup: Dissolve the carboxylic acid intermediate (1.0 equiv.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final compound.
-
Characterization: Fully characterize the final modulator candidate by ¹H NMR, ¹³C NMR, HRMS, and assess purity by HPLC.
Application Context: Targeting GPCR Signaling Pathways
The synthesized modulators can be screened against various GPCR targets. The ultimate biological effect of a modulator depends on which signaling pathway it affects. GPCRs can signal through multiple G-protein subtypes (Gαs, Gαi, Gαq, Gα₁₂/₁₃) or through β-arrestin pathways.[1][4]
Caption: Simplified Gαs-mediated GPCR signaling cascade.
For instance, a modulator acting as an agonist at a Gαs-coupled receptor would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[3] Screening assays that measure second messengers like cAMP or calcium flux are therefore essential for characterizing the functional activity of the newly synthesized compounds.
Conclusion
The synthetic route detailed herein, originating from this compound, provides a robust and highly adaptable platform for the generation of novel GPCR modulators. By systematically varying the substituents at the nitrogen and carboxylate positions, researchers can efficiently explore the structure-activity relationships required to develop potent, selective, and drug-like candidates for this critical target class. Each protocol is designed to be a self-validating system, with clear steps for purification and characterization to ensure the integrity of the synthesized compounds.
References
-
Synthetic GPCRs and signal transduction cascades | Emerging Topics in Life Sciences . (2019, October 23). Retrieved from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed . (2020, March 5). Retrieved from [Link]
-
N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate . Retrieved from [Link]
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis . (2025, August 28). Retrieved from [Link]
-
Structure, function and drug discovery of GPCR signaling - PMC - PubMed Central . (2023, December 4). Retrieved from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal . Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications . Retrieved from [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed . (2025, August 8). Retrieved from [Link]
-
Contribution of the morpholine scaffold on the activity of... - ResearchGate . Retrieved from [Link]
-
A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF - ResearchGate . (2025, August 6). Retrieved from [Link]
-
G Protein-Coupled Receptors: A Century of Research and Discovery . (2024, June 20). Retrieved from [Link]
-
(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate . (2025, August 3). Retrieved from [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry - ACS Publications . Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications . Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . Retrieved from [Link]
-
Full article: Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions - Taylor & Francis Online . (2011, January 6). Retrieved from [Link]
-
G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI . Retrieved from [Link]
-
Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides | Organic Letters - ACS Publications . (2023, June 6). Retrieved from [Link]
-
Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias - ChemRxiv . (2020, November 9). Retrieved from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . (2025, August 9). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides . Retrieved from [Link]
-
A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar . (2000, April 15). Retrieved from [Link]
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Application Notes & Protocols: Leveraging Tert-butyl morpholine-2-carboxylate in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
I. Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties—imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable moiety for molecular design.[2][3] The strategic incorporation of morpholine and its derivatives into compound libraries is a key tactic for optimizing lead compounds and exploring novel chemical space.[1][4]
Solid-Phase Organic Synthesis (SPOS) has revolutionized the generation of large, diverse compound libraries, which are essential for high-throughput screening and the identification of new therapeutic agents.[5][6][7][8] This methodology, which involves building molecules on a solid polymer support, simplifies purification by allowing for the use of excess reagents and easy removal of byproducts through simple filtration and washing.[7]
This guide provides a detailed technical overview and field-proven protocols for the application of tert-butyl morpholine-2-carboxylate , a versatile building block for introducing the morpholine scaffold in solid-phase synthesis. The presence of an N-Boc protecting group and a C-terminal carboxylic acid allows for seamless integration into standard peptide and small molecule synthesis workflows.
II. Physicochemical Properties & Handling
This compound is a stable, bifunctional molecule designed for SPOS. Its key attributes are summarized below.
| Property | Value | Source/Notes |
| Synonyms | 4-Boc-morpholine-2-carboxylic acid | |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | Store at 0-8 °C, protect from moisture | [3] |
| Solubility | Soluble in DMF, DCM, NMP, THF | Common solvents for solid-phase synthesis. |
| Key Functional Groups | N-Boc protected amine, Carboxylic acid | Orthogonal protecting group strategy is possible. |
Scientist's Note: The tert-butyl ester functionality on the nitrogen (Boc group) is a critical feature. It is stable to a wide range of reaction conditions used in chain elongation but can be selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), without disturbing common acid-labile resin linkers until the final cleavage step.[9][10]
III. The Strategic Workflow in Solid-Phase Synthesis
The integration of this compound into a solid-phase workflow follows a logical and well-established sequence of steps. This process is designed for efficiency, high fidelity, and amenability to automation.
Caption: General workflow for SPOS using this compound.
IV. Detailed Experimental Protocols
The following protocols are optimized for standard polystyrene-based resins (e.g., Wang, Merrifield). All operations should be performed in a dedicated solid-phase synthesis vessel equipped for agitation and filtration.
Protocol 1: Immobilization onto Hydroxymethyl-Functionalized Resin (Wang Resin)
This protocol describes the esterification of the building block's carboxylic acid to a Wang resin.
Rationale: The Wang resin features a p-alkoxybenzyl alcohol linker, which is stable during the synthesis but readily cleaved by strong acid (e.g., >50% TFA) to release the final product with a free carboxylic acid terminus.[8] The Steglich esterification, using a carbodiimide activator and a DMAP catalyst, is a mild and effective method for this coupling, especially for sterically accessible hydroxyl groups on the resin.[11]
Reagents & Materials:
| Reagent/Material | Amount (per 1 g resin) | Purpose |
| Wang Resin (1.0 mmol/g loading) | 1.0 g | Solid support |
| Dichloromethane (DCM) | 15 mL x 3 washes | Resin swelling and washing |
| N,N-Dimethylformamide (DMF) | 15 mL x 3 washes | Resin swelling and washing |
| This compound | 646 mg (3.0 mmol, 3 eq) | Building block |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 619 mg (3.0 mmol, 3 eq) | Carboxylic acid activator |
| 4-Dimethylaminopyridine (DMAP) | 37 mg (0.3 mmol, 0.3 eq) | Acyl-transfer catalyst |
Step-by-Step Methodology:
-
Resin Swelling: Place 1.0 g of Wang resin into the synthesis vessel. Wash and swell the resin by agitating with DCM (15 mL) for 20 minutes, followed by DMF (15 mL) for 20 minutes. Drain the solvent after each step.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.3 mmol) in 10 mL of anhydrous DMF/DCM (1:1).
-
Activation: Add DCC (3.0 mmol) to the coupling solution and stir at room temperature for 10 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling Reaction: Add the pre-activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free hydroxyl groups on the resin.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL) to remove excess reagents and the DCU byproduct.
-
Drying: Dry the resin under a high vacuum for at least 4 hours before proceeding to the next step or determining the loading efficiency.
Protocol 2: N-Terminal Boc Group Deprotection
This step exposes the secondary amine of the morpholine ring for subsequent chain elongation.
Rationale: The Boc group is cleaved via an acid-catalyzed mechanism. A solution of 20-50% TFA in DCM is typically sufficient to achieve complete deprotection within 30 minutes without prematurely cleaving the molecule from an acid-labile resin like Wang resin.[9][12]
Reagents & Materials:
| Reagent/Material | Amount (per 1 g resin) | Purpose |
| Boc-protected Peptidyl-Resin | 1.0 g | Starting material |
| Dichloromethane (DCM) | 15 mL x 3 washes | Washing solvent |
| Deprotection Solution (20% TFA in DCM) | 10 mL | Cleavage of Boc group |
| Neutralization Solution (10% DIEA in DMF) | 10 mL x 2 washes | Neutralizes the TFA salt |
| N,N-Dimethylformamide (DMF) | 15 mL x 3 washes | Washing solvent |
Step-by-Step Methodology:
-
Pre-wash: Swell the resin in DCM (15 mL) for 10 minutes and drain.
-
Deprotection: Add the deprotection solution (20% TFA in DCM) to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 15 mL) to remove residual TFA.
-
Neutralization: Wash the resin with the neutralization solution (10% DIEA in DMF) for 5 minutes (repeat twice). This step is crucial to deprotonate the newly formed ammonium trifluoroacetate salt, freeing the amine for the next coupling reaction.
-
Final Wash: Wash the resin with DMF (3 x 15 mL) to remove excess DIEA and prepare for the next coupling step.
Caption: Chemical workflow for the N-Boc deprotection of resin-bound morpholine.
Protocol 3: Final Cleavage from Resin and Global Deprotection
This final step liberates the synthesized molecule from the solid support and removes any remaining side-chain protecting groups.
Rationale: A high concentration of TFA is required to cleave the ester linkage to the Wang resin. "Cleavage cocktails" are used to scavenge reactive cationic species generated during this process, such as the tert-butyl cation from the Boc group, which could otherwise cause unwanted side reactions (e.g., alkylation of sensitive residues).[9][13] Triisopropylsilane (TIS) is an effective scavenger for this purpose.
Reagents & Materials:
| Reagent/Material | Composition/Amount | Purpose |
| Dried Peptidyl-Resin | ~1.0 g | Starting material |
| Cleavage Cocktail (Reagent K) | Cleaves from resin and removes protecting groups | |
| Trifluoroacetic Acid (TFA) | 9.5 mL (95%) | Strong acid for cleavage |
| Water (H₂O) | 0.25 mL (2.5%) | Cation scavenger |
| Triisopropylsilane (TIS) | 0.25 mL (2.5%) | Cation scavenger |
| Cold Diethyl Ether or MTBE | ~40 mL | To precipitate the crude product |
Step-by-Step Methodology:
-
Preparation: Place the dried peptidyl-resin in a suitable reaction vessel (e.g., a 50 mL conical tube with a frit).
-
Cleavage: Add the freshly prepared cleavage cocktail (~10 mL per gram of resin) to the resin. Cap the vessel and agitate at room temperature for 2-3 hours.
-
Filtration: Filter the cleavage solution away from the resin beads directly into a new centrifuge tube.
-
Resin Wash: Wash the resin beads with a small additional volume (1-2 mL) of fresh TFA and combine the filtrates.[12]
-
Precipitation: Add the combined filtrate dropwise into a larger vessel containing ~40 mL of ice-cold diethyl ether or methyl tert-butyl ether (MTBE). A white precipitate of the crude product should form.[12][13]
-
Isolation: Allow the mixture to stand at -20 °C for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the solid product. Carefully decant the ether.
-
Washing & Drying: Wash the crude peptide pellet with cold ether two more times to remove residual scavengers. Dry the final product under a high vacuum.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to determine purity and confirm identity before proceeding to purification (e.g., preparative HPLC).
V. Conclusion and Future Perspectives
This compound is a robust and highly effective building block for incorporating the morpholine scaffold into diverse molecular libraries via solid-phase organic synthesis. The protocols outlined in this guide provide a validated framework for its successful immobilization, manipulation, and cleavage. The inherent advantages of the morpholine moiety in improving drug-like properties ensure that this and related building blocks will continue to be of high value to researchers, scientists, and drug development professionals.[2] As combinatorial chemistry evolves, the demand for such specialized, ready-to-use heterocyclic synthons will undoubtedly increase, further accelerating the discovery of next-generation therapeutics.[5][6]
VI. References
-
ResearchGate, "Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2," [Online]. Available: [Link]
-
Royal Society of Chemistry, "Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction," [Online]. Available: [Link]
-
Organic Chemistry Portal, "tert-Butyl Esters," [Online]. Available: [Link]
-
National Institutes of Health, "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery," [Online]. Available: [Link]
-
MDPI, "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations," [Online]. Available: [Link]
-
ChemRxiv, "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly," [Online]. Available: [Link]
-
ResearchGate, "(PDF) Morpholines. Synthesis and Biological Activity," [Online]. Available: [Link]
-
ResearchGate, "Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate," [Online]. Available: [Link]
-
National Institutes of Health, "Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety," [Online]. Available: [Link]
-
National Institutes of Health, "Future pathways for combinatorial chemistry," [Online]. Available: [Link]
-
ResearchGate, "Synthesis and Characterization of Some New Morpholine Derivatives," [Online]. Available: [Link]
-
National Institutes of Health, "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture," [Online]. Available: [Link]
-
ResearchGate, "(PDF) Combinatorial chemistry and its application - a review," [Online]. Available: [Link]
-
E3S Web of Conferences, "Synthesis and SAR of morpholine and its derivatives: A review update," [Online]. Available: [Link]
-
Open Access Journals, "Combinatorial Chemistry: Innovations and Applications," [Online]. Available: [Link]
-
Organic Chemistry Portal, "Morpholine synthesis," [Online]. Available: [Link]
-
Organic Chemistry Portal, "Steglich Esterification," [Online]. Available: [Link]
-
JETIR, "COMBINATORIAL CHEMISTRY: A REVIEW," [Online]. Available: [Link]
-
Aapptec Peptides, "Cleavage Cocktails; Reagent B," [Online]. Available: [Link]
-
IIP Series, "THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY," [Online]. Available: [Link]
-
ACS Publications, "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model," [Online]. Available: [Link]
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Catalytic Asymmetric Synthesis of Tert-butyl morpholine-2-carboxylate Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Morpholine Scaffolds in Modern Drug Discovery
The morpholine ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and enhanced permeability across the blood-brain barrier.[3] Specifically, chiral substituted morpholines, such as tert-butyl morpholine-2-carboxylate, are highly sought-after building blocks. The precise stereochemical configuration at the C2 position is frequently critical for biological efficacy and selectivity, making the development of robust and efficient asymmetric syntheses for these compounds a paramount objective for researchers in drug development.[1] This guide provides a detailed overview of a practical and scalable synthesis of enantiopure N-Boc-morpholine-2-carboxylic acid, a direct precursor to the title compound, and discusses broader catalytic asymmetric strategies applicable to this class of molecules.
Strategic Approaches to Enantiopure Morpholine-2-Carboxylates
The asymmetric synthesis of morpholine derivatives can be broadly categorized into several key strategies:
-
Synthesis from the Chiral Pool: Utilizing readily available, enantiopure starting materials to construct the morpholine ring. This approach offers reliability and predictability in stereochemical outcomes.
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral dehydromorpholine precursors using chiral metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, can provide excellent enantioselectivity.[1][4][5]
-
Organocatalytic Methods: The use of small chiral organic molecules to catalyze the enantioselective formation of the morpholine ring, often through cascade or domino reactions.[6]
-
Enzymatic Resolutions: The kinetic resolution of racemic mixtures using enzymes to selectively transform one enantiomer, leaving the other untouched.[7]
This document will provide a detailed protocol for a highly efficient synthesis starting from a chiral precursor and discuss the application of catalytic asymmetric hydrogenation as a powerful alternative.
Detailed Synthesis Protocol: A Practical Route from (S)-Epichlorohydrin
While numerous catalytic systems exist for various morpholine derivatives, a particularly robust and operationally simple synthesis of (S)-N-Boc-morpholine-2-carboxylic acid, a direct precursor to the tert-butyl ester, has been developed starting from commercially available (S)-epichlorohydrin.[8] This method is advantageous as it does not require chromatographic purification, making it highly amenable to scale-up.[8]
Experimental Workflow
The overall synthetic transformation is a multi-step, one-pot process that proceeds through the formation of an intermediate hydroxymethylmorpholine, which is then oxidized to the desired carboxylic acid.
Caption: Workflow for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid.
Step-by-Step Protocol
Materials:
-
(S)-Epichlorohydrin
-
Diethanolamine
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Ring Opening and Boc Protection:
-
To a solution of diethanolamine in water at 0 °C, add a solution of sodium hydroxide.
-
Slowly add (S)-epichlorohydrin, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add a solution of di-tert-butyl dicarbonate in a suitable solvent (e.g., THF or added neat).
-
Stir vigorously at room temperature overnight.
-
-
Cyclization to (S)-N-Boc-2-hydroxymethylmorpholine:
-
Heat the reaction mixture to 75 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-2-hydroxymethylmorpholine, which can be used in the next step without further purification.
-
-
Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid:
-
Dissolve the crude hydroxymethylmorpholine in dichloromethane.
-
Prepare an aqueous solution of sodium bicarbonate and potassium bromide.
-
Combine the organic and aqueous solutions and cool to 0 °C.
-
Add TEMPO (catalytic amount).
-
Slowly add sodium hypochlorite solution, maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-2-carboxylic acid as a solid.
-
-
Esterification to this compound:
-
The resulting carboxylic acid can be converted to its tert-butyl ester using standard methods. A common and effective method is the reaction with N,N'-di-tert-butyl-diisopropylisourea or by using (Boc)₂O with a suitable catalyst.[9]
-
Alternative Strategy: Catalytic Asymmetric Hydrogenation
For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of the corresponding dehydromorpholine precursor is a powerful and atom-economical approach.[4][5] This method relies on a chiral transition metal catalyst to deliver hydrogen across the double bond in a stereocontrolled manner.
General Reaction Scheme and Mechanism
The reaction typically involves a prochiral N-protected 2-substituted-3,4-dihydro-2H-1,4-oxazine as the substrate and a rhodium or ruthenium catalyst complexed with a chiral bisphosphine ligand.
Caption: Generalized workflow for asymmetric hydrogenation.
The mechanism involves the coordination of the dehydromorpholine to the chiral metal center, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination deliver the chiral morpholine product and regenerate the catalyst. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.
Representative Catalyst Performance
The choice of chiral ligand is crucial for achieving high enantioselectivity. Below is a table summarizing representative data for the asymmetric hydrogenation of a model dehydromorpholine substrate.
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | [Rh(COD)₂]BF₄ | (R)-SKP-Phos | CH₂Cl₂ | 50 | >99 | 99 | [4] |
| 2 | [Rh(COD)₂]BF₄ | (R)-BINAP | CH₂Cl₂ | 50 | >99 | 95 | [4] |
| 3 | [RuCl₂(PPh₃)₃] | (S,S)-TsDPEN | Toluene | 50 | 98 | >95 | [10] |
Conclusion and Future Perspectives
The synthesis of enantiomerically pure this compound derivatives is of significant interest to the pharmaceutical industry. The presented protocol based on the work of Henegar offers a reliable and scalable method for producing the key carboxylic acid precursor from a chiral pool starting material.[8] For researchers exploring novel synthetic routes, catalytic asymmetric hydrogenation of dehydromorpholine precursors represents a highly efficient and versatile alternative, with the potential for excellent enantiocontrol through careful selection of the chiral ligand.[4][5][10] The continued development of novel catalysts and asymmetric methodologies will undoubtedly further streamline the synthesis of these valuable chiral building blocks, accelerating the discovery of new and improved therapeutics.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available from: [Link]
-
Li, J., et al. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 25(1), 159-165. Available from: [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. Available from: [Link]
-
Gorad, S. S., & Ghorai, P. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 26(26), 5571–5576. Available from: [Link]
-
Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4377. Available from: [Link]
-
Fish, P. V., et al. (2005). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 16(22), 3645-3654. Available from: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. Available from: [Link]
-
Gelmi, M. L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Available from: [Link]
-
Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02003. Available from: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available from: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available from: [Link]
-
Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182–6191. Available from: [Link]
-
Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Available from: [Link]
Sources
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- 2. Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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The Versatile Precursor: Application Notes for Tert-butyl Morpholine-2-carboxylate in Novel Heterocycle Synthesis
Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, metabolic stability, and ability to enhance aqueous solubility.[1] Its incorporation into bioactive molecules often leads to improved pharmacokinetic profiles. Tert-butyl morpholine-2-carboxylate emerges as a particularly valuable chiral building block, offering a synthetically versatile platform for the elaboration of novel and complex heterocyclic systems. The presence of a Boc-protected secondary amine and a modifiable tert-butyl ester group on a chiral morpholine backbone allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this precursor, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Physicochemical Properties and Handling
Before delving into synthetic applications, it is crucial to understand the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Off-white to pale yellow solid/oil | General Knowledge |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |
Handling Precautions: Standard laboratory safety protocols should be observed. The compound may cause skin and eye irritation.[3]
Synthesis of the Precursor: A Reliable and Scalable Protocol
The efficient synthesis of the chiral precursor is paramount for its widespread application. The following two-step protocol is adapted from a robust, chromatography-free synthesis of the parent carboxylic acid, followed by a standard tert-butylation method.[1][4]
Workflow for the Synthesis of this compound
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Tert-butyl morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Morpholine Scaffold and the Strategic Value of Tert-butyl morpholine-2-carboxylate
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][3] this compound emerges as a particularly valuable starting material for the synthesis of complex, chiral morpholine derivatives. The tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl ester at the C2 position offer orthogonal protection, allowing for selective manipulation at different sites of the molecule. This guide provides a comprehensive overview of the key strategies for the functionalization of this versatile building block, supported by detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Principles of Functionalization
The functionalization of this compound can be broadly categorized into two main strategies: N-functionalization and C-functionalization . The choice of strategy depends on the desired final structure and the intended therapeutic application.
Caption: Overview of functionalization pathways for this compound.
Part 1: N-Functionalization Strategies
Modification of the morpholine nitrogen is often the most direct approach to introduce diversity. This typically requires prior removal of the Boc protecting group.
Protocol 1: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly employed for its efficient and clean removal.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-4 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, the TFA salt of the secondary amine, can often be used directly in the next step or can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Causality and Experimental Choices:
-
Why TFA? TFA is a strong acid that effectively cleaves the Boc group, and its volatility simplifies removal after the reaction.[4]
-
Why DCM as a solvent? DCM is a good solvent for both the starting material and the TFA, and it is relatively inert under the reaction conditions.
-
Why 0 °C addition? The reaction can be exothermic; initial cooling helps to control the reaction rate.
N-Alkylation
N-alkylation introduces alkyl substituents onto the morpholine nitrogen. Two common methods are direct alkylation with alkyl halides and reductive amination.
This method involves the reaction of the deprotected morpholine with an alkyl halide in the presence of a base.
Step-by-Step Protocol:
-
To a solution of the deprotected morpholine (1.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv).
-
Add the alkyl halide (1.1-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Choice of Base: A non-nucleophilic base is crucial to prevent side reactions with the alkyl halide. The choice between an organic amine base like DIPEA or an inorganic base like K₂CO₃ can depend on the solubility of the reactants and the desired reaction temperature.
-
Solvent Selection: Polar aprotic solvents like acetonitrile and DMF are preferred as they effectively solvate the reactants and facilitate the Sₙ2 reaction.[5]
Reductive amination is a milder method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.
Step-by-Step Protocol:
-
Dissolve the deprotected morpholine (1.0 equiv) and the corresponding aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent such as dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv), in portions.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography if necessary.
Causality and Experimental Choices:
-
Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.[6]
| Method | Electrophile | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide | Base (K₂CO₃, DIPEA) | MeCN or DMF, RT to 80 °C | Wide range of alkyl halides can be used. | Potential for over-alkylation, harsh conditions may be required. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE or MeOH, RT | Mild conditions, high chemoselectivity. | Limited to the availability of corresponding aldehydes/ketones. |
N-Acylation
N-acylation introduces an acyl group to the morpholine nitrogen, forming an amide. This is a robust reaction, typically achieved using acyl chlorides or anhydrides.
Step-by-Step Protocol:
-
Dissolve the deprotected morpholine (1.0 equiv) in DCM.
-
Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Causality and Experimental Choices:
-
Base Requirement: A base is necessary to neutralize the HCl generated during the reaction.[7]
-
Temperature Control: The reaction is often exothermic, so initial cooling is recommended to control the reaction rate and prevent side reactions.
N-Arylation
The introduction of an aryl group on the nitrogen is typically accomplished via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the deprotected morpholine (1.0 equiv), the aryl halide (or triflate) (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality and Experimental Choices:
-
Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction and often requires optimization for a specific substrate combination.[8][9]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity.
Part 2: C-Functionalization Strategies
Functionalization of the carbon skeleton of the morpholine ring allows for the introduction of substituents that can significantly impact the molecule's three-dimensional structure and biological activity.
α-Lithiation and Electrophilic Quench
The most common strategy for C-H functionalization of N-Boc protected saturated heterocycles is deprotonation at a carbon adjacent to the nitrogen using a strong base, followed by trapping the resulting organolithium species with an electrophile.[10][11]
Caption: Workflow for C-H functionalization via lithiation and electrophilic quench.
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a dry ether solvent (e.g., THF or diethyl ether).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1-1.2 equiv).
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (s-BuLi) (1.1-1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-3 hours to allow for complete deprotonation.
-
Add a solution of the electrophile (e.g., an alkyl halide, 1.2-1.5 equiv) in dry THF dropwise.
-
Continue stirring at -78 °C for an additional 1-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Causality and Experimental Choices:
-
Strong Base and Low Temperature: s-BuLi is a strong, non-nucleophilic base capable of deprotonating the α-proton. The reaction is performed at -78 °C to prevent decomposition of the organolithium intermediate.[12]
-
Role of TMEDA: TMEDA chelates the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the organolithium reagent, thereby facilitating deprotonation.
-
Diastereoselectivity: The diastereoselectivity of the electrophilic quench can be influenced by the conformation of the lithiated intermediate and the nature of the electrophile. The C2-ester group can direct the approach of the electrophile.
Part 3: Deprotection of the Tert-butyl Ester
Following functionalization, the tert-butyl ester can be removed to reveal the carboxylic acid, which can be further modified or may be the desired final functionality.
Protocol 7: Tert-butyl Ester Deprotection
Similar to the Boc group, the tert-butyl ester is cleaved under acidic conditions.
Step-by-Step Protocol:
-
Dissolve the tert-butyl ester-containing morpholine derivative in a suitable solvent such as DCM or dioxane.
-
Add a strong acid, such as TFA (2-10 equiv) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting carboxylic acid can be isolated as its salt or neutralized and extracted.
Causality and Experimental Choices:
-
Orthogonal Deprotection: If the morpholine nitrogen is protected with a group stable to acid (e.g., a benzyl group), the tert-butyl ester can be selectively removed. If both a Boc group and a tert-butyl ester are present, treatment with acid will likely cleave both.[13][14]
Conclusion
This compound is a highly adaptable building block for the synthesis of a diverse range of substituted morpholines. By understanding the principles of N- and C-functionalization and the appropriate selection of reagents and reaction conditions, researchers can efficiently generate novel compounds for drug discovery programs. The protocols provided herein serve as a robust starting point for the exploration of the chemical space around the morpholine scaffold.
References
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Patel, K., & Nagda, D. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 315-333. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Rambhau, P. G., et al. (2011). A review on synthetic strategies of N-acylation reactions. Der Pharma Chemica, 3(3), 409-421. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5300-5308. [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(25), 8148-8151. [Link]
-
Matar, M. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]
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Application Notes and Protocols for the Reaction of Tert-butyl morpholine-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Novel 2-Substituted Morpholine Scaffolds
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. The synthesis of 2-substituted morpholines, particularly those bearing tertiary alcohol functionalities, offers a rapid route to novel chemical entities with diverse pharmacological potential. The reaction of Grignard reagents with esters is a classic and powerful carbon-carbon bond-forming transformation that provides direct access to tertiary alcohols.[1][2][3] This application note provides a comprehensive guide to the reaction of tert-butyl morpholine-2-carboxylate with various Grignard reagents, a key step in the synthesis of α,α-disubstituted 2-morpholinemethanols.
This document will delve into the mechanistic intricacies of this reaction, provide a detailed and robust experimental protocol, and address potential challenges and troubleshooting strategies. The information presented herein is intended to empower researchers to confidently and successfully utilize this versatile reaction in their synthetic endeavors.
Mechanistic Insights: The Double Addition Pathway
The reaction of a Grignard reagent with an ester proceeds via a well-established two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.[3][4]
-
First Addition (Nucleophilic Acyl Substitution): The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[3]
-
Elimination: The tetrahedral intermediate is unstable and collapses, expelling the tert-butoxide group as a leaving group. This step is driven by the formation of a more stable ketone intermediate.
-
Second Addition (Nucleophilic Addition): The newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. Ketones are generally more reactive towards Grignard reagents than esters, ensuring that the reaction typically proceeds to the tertiary alcohol without isolation of the ketone intermediate.
-
Protonation: An aqueous acidic workup is then performed to protonate the resulting magnesium alkoxide, yielding the final tertiary alcohol product.[5]
Caption: Mechanism of the double addition of a Grignard reagent to an ester.
Key Considerations and Potential Challenges
Several factors can influence the success and outcome of the Grignard reaction with this compound:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[2][6] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Stoichiometry: A minimum of two equivalents of the Grignard reagent is required to drive the reaction to the tertiary alcohol.[2] In practice, a slight excess (2.1-2.5 equivalents) is often used to ensure complete conversion.
-
Steric Hindrance: The bulky tert-butyl group of the ester and the steric nature of the Grignard reagent itself can influence the reaction rate.[7] For highly hindered Grignard reagents, longer reaction times or elevated temperatures may be necessary. In extreme cases, enolization of the intermediate ketone can become a competing side reaction.[7]
-
Role of the Morpholine Nitrogen: The lone pair of electrons on the morpholine nitrogen could potentially interact with the Lewis acidic magnesium of the Grignard reagent. While the nitrogen is likely protected by a suitable group (e.g., Boc, Cbz) in the starting material, any deprotection or interaction could lead to side reactions. It is crucial to ensure the stability of the nitrogen protecting group under the reaction conditions.
-
Grignard Reagent Preparation: The quality of the Grignard reagent is paramount. It is often preferable to use freshly prepared Grignard reagents. The initiation of Grignard reagent formation can sometimes be sluggish and may require activation with iodine or 1,2-dibromoethane.[8]
Experimental Protocol: Synthesis of 2-(Diphenylhydroxymethyl)morpholine
This protocol details the synthesis of a representative tertiary alcohol, 2-(diphenylhydroxymethyl)morpholine, from this compound and phenylmagnesium bromide. This procedure can be adapted for other Grignard reagents with appropriate modifications to the reaction conditions.
Materials:
-
tert-Butyl N-Boc-morpholine-2-carboxylate
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation, if necessary)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Caption: Experimental workflow for the synthesis of 2-(disubstituted-hydroxymethyl)morpholines.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (2.5 equivalents) in the flask.
-
Prepare a solution of bromobenzene (2.5 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color (if used for activation), gentle refluxing of the solvent, and the formation of a cloudy gray solution.[9]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with this compound
-
In a separate dry flask, dissolve tert-butyl N-Boc-morpholine-2-carboxylate (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the solution of the ester to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary alcohol.
Data Presentation: Influence of Grignard Reagent on Reaction Outcome
The choice of Grignard reagent can significantly impact the yield of the desired tertiary alcohol. The following table provides a hypothetical summary of expected outcomes with different Grignard reagents, which should be experimentally verified.
| Grignard Reagent (R-MgX) | R Group | Expected Steric Hindrance | Predicted Yield (%) | Key Considerations |
| Methylmagnesium bromide | Me | Low | 85-95% | Highly reactive; may require careful temperature control. |
| Ethylmagnesium bromide | Et | Low-Medium | 80-90% | Generally well-behaved. |
| Phenylmagnesium bromide | Ph | Medium | 75-85% | Aromatic Grignard, generally good yields. |
| Isopropylmagnesium chloride | i-Pr | High | 60-75% | Increased steric bulk may lead to lower yields and potential for side reactions (enolization). Longer reaction times may be needed. |
| tert-Butylmagnesium chloride | t-Bu | Very High | 40-60% | Significant steric hindrance; may favor enolization or reduction over addition. May require elevated temperatures. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Wet glassware or solvents. - Poor quality Grignard reagent. - Incomplete reaction. | - Ensure all glassware is oven-dried and solvents are anhydrous. - Use freshly prepared Grignard reagent; consider titration to determine the exact concentration. - Increase reaction time or gently heat the reaction mixture. |
| Recovery of starting ester | - Insufficient Grignard reagent. - Low reactivity of Grignard reagent. | - Use a larger excess of the Grignard reagent (e.g., 3 equivalents). - Switch to a more reactive Grignard reagent or consider using an organolithium reagent. |
| Formation of ketone intermediate | - Insufficient Grignard reagent. - Sterically hindered Grignard reagent. | - Ensure at least 2 equivalents of Grignard reagent are used. - For hindered reagents, longer reaction times or higher temperatures may be necessary to drive the reaction to the tertiary alcohol. |
| Complex mixture of byproducts | - Reaction temperature too high. - Unstable nitrogen protecting group. | - Maintain careful temperature control, especially during the addition of the ester. - Ensure the chosen nitrogen protecting group is stable to the strongly basic and nucleophilic conditions of the Grignard reaction. |
Conclusion
The reaction of this compound with Grignard reagents is a highly effective method for the synthesis of a diverse range of 2-(disubstituted-hydroxymethyl)morpholine derivatives. By understanding the reaction mechanism, carefully controlling the experimental conditions, and being aware of potential challenges, researchers can successfully employ this transformation to generate novel and valuable building blocks for drug discovery and development. The protocols and insights provided in this application note serve as a robust starting point for the exploration of this versatile and powerful synthetic tool.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Studylib. Grignard Reaction: Preparation and Reaction Experiment. [Link]
-
University of Toronto. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]
-
YouTube. Grignard reaction on an ester. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
National Center for Biotechnology Information. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. [Link]
-
White Rose eTheses Online. The Asymmetric Synthesis and Reactions of α-Functionalised Organometallic Reagents. [Link]
-
PubMed. C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
National Center for Biotechnology Information. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
-
ResearchGate. Grignard reagent from amino acid? [Link]
-
Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
-
PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]
-
Science Madness. Methods for preventing over addition of Grignard reagent. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
UW-Madison Department of Chemistry. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Beilstein Journals. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl morpholine-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-butyl morpholine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically involves the protection of the secondary amine of morpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxylic acid to its tert-butyl ester. The most common and efficient method for achieving this is a one-pot reaction using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][2][3] While this reaction is generally robust, the formation of several side products can complicate purification and impact yield and purity. This guide provides a comprehensive overview of these potential impurities, their mechanisms of formation, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of this compound?
The most frequently encountered side products include unreacted starting material (morpholine-2-carboxylic acid), the mono-protected intermediate (N-Boc-morpholine-2-carboxylic acid), and byproducts from the Boc anhydride reagent, namely tert-butanol and carbon dioxide. Under certain conditions, you may also observe the formation of di-tert-butylated species and other process-related impurities.
Q2: I'm observing a significant amount of N-Boc-morpholine-2-carboxylic acid in my final product. What is the likely cause?
The presence of the mono-protected intermediate, where only the amine is protected, indicates incomplete esterification of the carboxylic acid. This can be due to several factors:
-
Insufficient (Boc)₂O: While primarily for N-protection, an excess of Boc anhydride is often necessary to drive the esterification of the carboxylic acid.
-
Reaction Temperature: The esterification of the carboxylate salt with the intermediate formed from Boc anhydride is often the slower step and may require elevated temperatures to proceed to completion.
-
Base Stoichiometry: An inadequate amount of base will result in incomplete deprotonation of the carboxylic acid, preventing its reaction to form the tert-butyl ester.
Q3: My final product seems to be contaminated with a higher molecular weight species. What could this be?
A higher molecular weight impurity could be a di-tert-butylated species or an oligomeric byproduct. While less common for this specific substrate, if the morpholine ring were to open or if other reactive difunctional impurities are present, oligomerization could occur. More likely is the di-tert-butylation of both the nitrogen and the carboxylic acid of the starting material, or the tert-butylation of any residual alcohol groups if the starting material is not fully cyclized.[4]
Q4: Can the tert-butyl ester hydrolyze during the workup?
Yes, the tert-butyl ester is susceptible to hydrolysis under acidic conditions.[5][6] During aqueous workup, if the pH becomes too low, you can lose the tert-butyl ester and revert to N-Boc-morpholine-2-carboxylic acid. It is crucial to maintain a neutral or slightly basic pH during extraction and washing steps.
Troubleshooting Guide: Side Product Formation and Mitigation
This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting steps.
Issue 1: Incomplete Reaction - Presence of Starting Material and Mono-Protected Intermediate
| Side Product | Structure | Common Cause | Proposed Solution |
| Morpholine-2-carboxylic acid | Insufficient (Boc)₂O, inadequate reaction time or temperature, or improper base selection/stoichiometry. | - Increase the equivalents of (Boc)₂O (typically 2.2-3.0 eq.).- Extend the reaction time and/or increase the reaction temperature (e.g., reflux in a suitable solvent like THF or acetonitrile).- Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. | |
| N-Boc-morpholine-2-carboxylic acid | Reaction conditions are sufficient for N-protection but not for esterification. This is often a temperature-related issue. | - After the initial N-protection (which is often exothermic and proceeds at room temperature), increase the temperature to facilitate the esterification of the carboxylate. |
Mechanism of N-Boc Protection and Tert-butyl Ester Formation:
The reaction proceeds in a stepwise manner. First, the secondary amine of morpholine-2-carboxylic acid acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, releasing tert-butanol and carbon dioxide.[3][7][8] The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, then reacts with another molecule of (Boc)₂O or a related activated intermediate to form the tert-butyl ester.
Caption: Reaction pathway for the formation of this compound.
Issue 2: Formation of Urea and Other (Boc)₂O-Derived Impurities
| Side Product | Structure | Common Cause | Proposed Solution |
| N,N'-Disubstituted Urea | R-NH-CO-NH-R | Presence of primary amine impurities in the starting material, which can react with (Boc)₂O, particularly in the presence of a catalyst like DMAP, to form isocyanates that are then trapped by another amine.[9] | - Use high-purity morpholine-2-carboxylic acid.- Avoid the use of DMAP as a catalyst if primary amine impurities are suspected. |
| Di-tert-butyl carbonate | Formed from the reaction of tert-butoxide with (Boc)₂O. Can be present in aged (Boc)₂O. | - Use fresh, high-quality (Boc)₂O.- If necessary, purify the final product by column chromatography. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting side product formation.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
To a solution of morpholine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane) is added a non-nucleophilic base such as triethylamine (1.1 eq.).
-
The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (2.5 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate N-Boc protection.
-
The reaction is then heated to reflux and monitored by TLC or LC-MS until the starting material and the mono-protected intermediate are consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Protocol for Analysis of Impurity Profile by LC-MS
A reverse-phase HPLC method coupled with a mass spectrometer is a powerful tool for identifying and quantifying impurities.[10][11]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV at 210 nm and ESI-MS in positive ion mode.
This method will allow for the separation and identification of the starting material, the mono-protected intermediate, the desired product, and potential dimeric or other byproducts based on their retention times and mass-to-charge ratios.
References
-
Organic Syntheses Procedure, Di-tert-butyl dicarbonate. Available at: [Link]
-
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-
ResearchGate, Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2025-08-06). Available at: [Link]
-
Beilstein Journal of Organic Chemistry, Identification and synthesis of impurities formed during sertindole preparation. (2011). Available at: [Link]
-
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-
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-
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-
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-
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-
ResearchGate, A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. (2025-08-07). Available at: [Link]
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Indo American Journal of Pharmaceutical Research, synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024-06-30). Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Available at: [Link]
-
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-
Quora, What is the protection of BOC in organic synthesis processes?. (2022-08-04). Available at: [Link]
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- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. [Impurity profile analysis of amphotericin B using on-line two-dimensional high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Chromatographic Purification of Tert-butyl morpholine-2-carboxylate Derivatives
Welcome to the technical support center for the chromatographic purification of tert-butyl morpholine-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of molecules.
Introduction: The Chromatographic Challenge
This compound derivatives are key building blocks in medicinal chemistry. Their purification, while often routine, can present unique challenges due to the presence of the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group and the polar morpholine core. This guide offers practical, experience-driven solutions to common chromatographic issues, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: From Tailing Peaks to Lost Isomers
This section addresses specific problems you might encounter during the purification of this compound derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Question: My peaks are tailing significantly on a C18 column, leading to poor resolution and inaccurate quantification. What's causing this and how can I fix it?
Answer:
Peak tailing with Boc-protected morpholines in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen of the morpholine ring and acidic silanol groups on the silica-based stationary phase.
Causality Explained: The lone pair of electrons on the morpholine nitrogen can interact with uncapped, acidic silanol groups on the silica surface. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your mobile phase.[1] This protonates the morpholine nitrogen, preventing its interaction with the silanol groups. TFA is generally more effective at masking silanol interactions but can be difficult to remove from the final product.
-
Use a Buffer: Employing a buffer system, like an acetate or phosphate buffer, can help maintain a consistent pH and improve peak shape.[1]
-
-
Stationary Phase Selection:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.
-
Consider a Different Stationary Phase: For particularly stubborn cases, consider a stationary phase with a different chemistry, such as a phenyl-hexyl column, which can offer alternative selectivity through π-π interactions.[2]
-
Experimental Protocol: Optimizing Mobile Phase for Peak Symmetry
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength
-
-
Optimization:
-
Step 1: Add 0.1% formic acid to both mobile phase A and B. Re-run the analysis and observe the peak shape.
-
Step 2 (if tailing persists): Prepare fresh mobile phases containing 0.1% TFA. Repeat the analysis.
-
Step 3 (alternative): Prepare a buffered mobile phase, for example, 10 mM ammonium acetate in water (A) and 10 mM ammonium acetate in acetonitrile (B).
-
Issue 2: Loss of the Boc Group During Purification
Question: I'm losing my Boc protecting group during silica gel flash chromatography. How can I prevent this?
Answer:
The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3] Standard grade silica gel is slightly acidic and can catalyze the cleavage of the Boc group, leading to the formation of the unprotected amine.
Solutions:
-
Neutralize the Silica Gel:
-
Triethylamine Wash: Before packing your column, wash the silica gel with a solution of 1-2% triethylamine in your chosen non-polar solvent (e.g., hexane or ethyl acetate). This deactivates the acidic sites on the silica.
-
Pre-treated Silica: Use commercially available deactivated or neutral silica gel.
-
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Add a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, to your eluent system. This will neutralize any residual acidity in the system.
-
Experimental Protocol: Boc-Group Preservation in Flash Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexane containing 1% triethylamine.
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Eluent Preparation: Prepare your gradient of ethyl acetate and hexane, ensuring that both solvents contain 0.5% triethylamine.
-
Loading and Elution: Load your sample and run the chromatography as planned. The presence of the base in the mobile phase will protect the Boc group throughout the separation.
Issue 3: Difficulty in Separating Enantiomers
Question: I have a racemic mixture of a this compound derivative and need to separate the enantiomers. What's the best approach?
Answer:
The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC).
Key Considerations:
-
Stationary Phase Screening: The selection of the correct CSP is crucial and often requires screening of several different phases. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are a good starting point as they are versatile and effective for a wide range of compounds.
-
Mobile Phase Optimization: The mobile phase composition can significantly impact enantioselectivity. In normal phase mode (common for chiral separations), mixtures of hexane/isopropanol or hexane/ethanol are typically used. In SFC, carbon dioxide is used as the main mobile phase component with a co-solvent such as methanol or isopropanol.[4]
-
Temperature Effects: Column temperature can influence the separation. It's often beneficial to screen different temperatures (e.g., 25°C, 30°C, 40°C) as this can affect the thermodynamics of the chiral recognition process.[5]
Workflow for Chiral Method Development
Caption: Chiral Method Development Workflow
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of a novel this compound derivative?
A1: A gradient of ethyl acetate in hexane is a very common and effective starting point for this class of compounds.[3][6] A typical starting point would be a gradient from 0% to 50% ethyl acetate in hexane. The polarity can be fine-tuned based on the specific substitutions on your derivative.
Q2: My compound is not UV active. How can I monitor the purification?
A2: If your compound lacks a chromophore, you can use alternative detection methods:
-
Thin-Layer Chromatography (TLC) with Staining: Collect fractions and spot them on a TLC plate. After developing the plate, you can visualize the spots using a stain such as potassium permanganate, which reacts with many organic compounds.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used with HPLC systems.
-
Mass Spectrometry (MS): An HPLC system coupled to a mass spectrometer can provide mass-based detection.
Q3: Can I use reversed-phase chromatography for preparative purification?
A3: Yes, reversed-phase preparative HPLC is a powerful technique for obtaining high-purity compounds. However, it can be more expensive and time-consuming than flash chromatography. It is particularly useful for purifying more polar derivatives or for final polishing steps.
Q4: How should I store my purified this compound derivatives?
A4: Due to the potential for degradation, it is recommended to store these compounds in a cool, dry, and dark place.[6] For long-term storage, keeping them at -20°C under an inert atmosphere (like argon or nitrogen) is advisable.[6]
Data Presentation
Table 1: Common Solvents for Chromatography of Morpholine Derivatives
| Solvent | Polarity Index | Role in Chromatography |
| Hexane | 0.1 | Non-polar solvent for normal phase |
| Ethyl Acetate | 4.4 | Polar solvent for normal phase |
| Dichloromethane | 3.1 | Intermediate polarity solvent |
| Methanol | 5.1 | Polar solvent for reversed-phase; co-solvent in SFC |
| Acetonitrile | 5.8 | Polar solvent for reversed-phase |
| Isopropanol | 3.9 | Co-solvent for chiral separations |
Visualization of a Typical Purification Workflow
Caption: Standard Purification Workflow
References
-
PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]
-
PMC - NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]
- Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
PMC - NIH. Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Available at: [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
ResearchGate. The parameters of purification by HPLC of compounds 5-14. Available at: [Link]
-
PMC - NIH. Metabolically Stable tert-Butyl Replacement. Available at: [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Chiral Technologies. Separation of enantiomers and conformers of Tofisopamon. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 6-(3-hydroxypropylmethylamino)quinoline-4-carboxylate. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
ResearchGate. (PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Available at: [Link]
-
ResearchGate. Optimization Strategies in HPLC. Available at: [Link]
-
ResearchGate. (PDF) Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Available at: [Link]
-
MDPI. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Selection of SFC stationary and mobile phases | Request PDF. Available at: [Link]
-
PubMed. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. Available at: [Link]
-
PubMed Central. Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A. Available at: [Link]
-
Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available at: [Link]
-
arkat usa. Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Available at: [Link]
-
PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434. Available at: [Link]
Sources
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 919286-71-8 | Benchchem [benchchem.com]
Technical Support Center: Stereochemical Integrity in Tert-butyl morpholine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl morpholine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable chiral building block. Maintaining stereochemical purity at the C2 position is paramount for its application in drug discovery and development. This guide provides in-depth, experience-driven advice to help you troubleshoot and prevent racemization, ensuring the highest enantiomeric excess (% ee) in your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The principal mechanism of racemization is the epimerization of the stereocenter at the C2 position. This occurs via the abstraction of the α-proton (the hydrogen atom on C2) by a base. The resulting intermediate is a planar enolate, which can be protonated from either face, leading to a mixture of enantiomers and a loss of optical purity.[1][2] The acidity of this α-proton is significantly increased due to the electron-withdrawing effects of both the adjacent tert-butyl ester group and the ring oxygen atom, making it particularly susceptible to deprotonation.
Q2: Which steps in a typical synthesis are most vulnerable to racemization?
A2: Racemization can occur at several stages, but the most critical steps are:
-
N-Protection/Deprotection: Steps involving the addition or removal of the Boc (tert-butyloxycarbonyl) group can introduce basic or strongly acidic conditions that promote epimerization.[3][4] For instance, standard Boc deprotection with strong acids like trifluoroacetic acid (TFA) is generally safe, but any residual base from a previous step or a basic workup can be detrimental.
-
N-Alkylation: Introducing a substituent onto the morpholine nitrogen often requires the use of a base. The choice of base, solvent, and temperature in this step is critical. Strong, non-hindered bases can readily abstract the α-proton.[5]
-
Purification: Prolonged exposure to certain chromatographic media, particularly silica gel which can be slightly acidic, or basic alumina, can sometimes contribute to on-column racemization, although this is less common than in-reaction epimerization.
Q3: What is the single most important factor to control to prevent racemization?
A3: Strict control of basicity and temperature. Unintentional exposure to strong or excess base, especially at elevated temperatures, is the most common cause of racemization. Every reagent, solvent, and condition must be evaluated for its potential to facilitate α-proton abstraction. Mild, non-nucleophilic, and sterically hindered bases are generally preferred when a base is necessary. Reactions should be run at the lowest effective temperature and for the minimum time required for completion.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.
Problem 1: My final product shows significant racemization (low % ee) upon chiral HPLC analysis.
-
Possible Cause A: Base-Mediated Epimerization during N-Alkylation.
-
Why it happens: You may be using a base that is too strong or not sterically hindered enough, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at elevated temperatures. These bases can readily deprotonate the C2 position.
-
Solution:
-
Switch to a Milder Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These are often sufficient to facilitate alkylation without causing significant epimerization.
-
Lower the Temperature: Perform the alkylation at 0 °C or room temperature if the reaction kinetics allow. Avoid heating unless absolutely necessary.
-
Use Stoichiometric Base: Carefully control the stoichiometry. Use the minimum amount of base required (e.g., 1.1-1.5 equivalents) to avoid excess base in the reaction mixture.
-
-
-
Possible Cause B: Racemization during Workup or Purification.
-
Why it happens: Aqueous workups using strong bases (e.g., 1M NaOH) to remove acidic byproducts can cause rapid racemization of the ester.
-
Solution:
-
Use a Weaker Base for Workup: If a basic wash is required, use a saturated solution of sodium bicarbonate (NaHCO₃), which is sufficiently basic to neutralize acids but is much less likely to cause epimerization.
-
Minimize Contact Time: Perform the basic wash quickly and at low temperatures (e.g., in an ice bath).
-
Consider Alternative Purification: If on-column racemization is suspected, consider alternatives to silica gel chromatography, such as crystallization or chromatography on a less acidic support.
-
-
Problem 2: I'm observing a gradual loss of enantiomeric excess in my stored intermediates.
-
Possible Cause: Contamination in Storage Solvent.
-
Why it happens: The intermediate may be stored in a solvent (e.g., methanol, ethanol) that contains trace amounts of base or is stored in a container that was not properly neutralized after cleaning.
-
Solution:
-
Store as a Salt: If possible, store the intermediate as a stable salt (e.g., hydrochloride salt) after Boc deprotection. The protonated amine is not susceptible to base-catalyzed racemization.
-
Use Anhydrous, Neutral Solvents: Store solutions in high-purity, anhydrous, and neutral solvents like dichloromethane (DCM), toluene, or THF. Ensure glassware is scrupulously clean and acid-washed if necessary.
-
-
Visualizing the Problem: Mechanism and Workflow
A clear understanding of the racemization mechanism and a logical troubleshooting workflow are essential for success.
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates how a base can abstract the acidic α-proton, leading to a planar, achiral enolate intermediate that results in racemization upon re-protonation.
Caption: Base-catalyzed epimerization at the C2 position.
Troubleshooting Workflow for Racemization
Use this decision tree to systematically diagnose the source of racemization in your synthesis.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Facile N-derivatization of alpha-amino esters and amides via benzotriazolylmethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl morpholine-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable morpholine derivative. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A common and efficient pathway for synthesizing this compound involves a two-step process:
-
N-Protection: The secondary amine of the morpholine-2-carboxylic acid starting material is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.
-
Esterification: The carboxylic acid of the resulting N-Boc-morpholine-2-carboxylic acid is then esterified to form the tert-butyl ester.
This sequence is critical to prevent unwanted side reactions at the amine functionality during the esterification step.
Q2: I am seeing a significant amount of unreacted morpholine-2-carboxylic acid in my reaction mixture after the N-protection step. What could be the cause?
This issue typically points to incomplete reaction, which can be attributed to several factors:
-
Insufficient Base: A common method for N-Boc protection involves using a base like triethylamine or sodium bicarbonate in a solvent mixture such as acetone and water.[1] If the base is not added in a sufficient molar excess, the reaction may not proceed to completion.
-
Reaction Time and Temperature: The reaction of di-tert-butyl dicarbonate with the amino acid is generally conducted at temperatures ranging from 0-40°C for 0.5-4 hours.[1] Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature.
-
Quality of Reagents: The purity of both the morpholine-2-carboxylic acid and the di-tert-butyl dicarbonate is crucial. Impurities in the starting material can interfere with the reaction.
Troubleshooting Workflow for Incomplete N-Protection
Caption: Troubleshooting flowchart for incomplete N-Boc protection.
Q3: During the tert-butylation of N-Boc-morpholine-2-carboxylic acid, I've identified a byproduct with a mass corresponding to the starting carboxylic acid. What is happening?
The presence of the starting N-Boc-morpholine-2-carboxylic acid after the esterification step often indicates incomplete reaction or hydrolysis of the product. Tert-butyl esters are known to be sensitive to acidic conditions and can hydrolyze back to the carboxylic acid, especially during aqueous workups.[2][3]
-
Acid-Catalyzed Hydrolysis: If your esterification method uses a strong acid catalyst, prolonged reaction times or exposure to acidic conditions during workup can lead to the hydrolysis of the desired tert-butyl ester.
-
Incomplete Esterification: Similar to the N-protection step, incomplete esterification can result from issues with reagent stoichiometry, reaction time, or temperature. Common methods for tert-butyl ester formation include reaction with tert-butanol or isobutene in the presence of a strong acid, or the use of di-tert-butyl dicarbonate.[4]
Q4: I have an impurity that I suspect is a dimer or a carbonate derivative. How can these form?
The use of di-tert-butyl dicarbonate (Boc₂O), especially in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), can lead to the formation of several byproducts.[5][6][7]
-
Symmetrical Carbonates: In reactions involving alcohols and Boc₂O/DMAP, the formation of symmetrical carbonates is a known side reaction.[5][6] This can occur if there are residual hydroxyl groups in your starting material or solvent.
-
Pyrocarbonate Formation: Di-tert-butyl dicarbonate can react with the carboxylic acid to form a mixed anhydride, which can then react further to produce various byproducts.
Mechanism of DMAP-Catalyzed Boc Protection and Potential Side Reaction
Caption: Simplified mechanism of DMAP-catalyzed N-Boc protection and a potential side reaction pathway leading to anhydride impurities.
Troubleshooting Guide: Common Impurities and Solutions
| Impurity | Potential Cause | Troubleshooting Steps | Analytical Detection |
| Unreacted Morpholine-2-carboxylic acid | Incomplete N-Boc protection. | - Ensure stoichiometric amount of Boc₂O and base. - Increase reaction time or slightly elevate temperature. - Verify purity of starting materials. | HPLC, LC-MS |
| N-Boc-morpholine-2-carboxylic acid in final product | Incomplete esterification or hydrolysis of the tert-butyl ester. | - For acid-catalyzed esterification, minimize reaction time and maintain anhydrous conditions. - During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid. - Consider alternative esterification methods that do not use strong acids. | HPLC, LC-MS |
| Di-tert-butyl ether | Side reaction from the tert-butylation reagent. | - Use the minimum effective amount of tert-butylating agent. - Optimize reaction temperature to favor the desired esterification. | GC-MS |
| Symmetrical Carbonates | Reaction of Boc₂O with residual alcohols, catalyzed by DMAP.[5][6] | - Ensure starting materials and solvents are anhydrous. - If using DMAP, add it slowly and at a low temperature.[8] | GC-MS, LC-MS |
| Residual Solvents (e.g., Acetone, Dichloromethane) | Incomplete removal during workup. | - Ensure thorough drying of the final product under vacuum. | Headspace GC-MS |
Experimental Protocols
Protocol 1: N-Boc Protection of Morpholine-2-carboxylic acid
This protocol is a general guideline and may require optimization based on your specific starting material and scale.
-
Dissolution: Dissolve morpholine-2-carboxylic acid (1 equivalent) in a mixture of acetone and water.
-
Basification: Add triethylamine (1.5-2 equivalents) to the solution and stir.
-
Boc₂O Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Add water and wash with a non-polar solvent (e.g., hexane or ether) to remove unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with a mild acid (e.g., citric acid solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-morpholine-2-carboxylic acid.
-
Protocol 2: Tert-butylation of N-Boc-morpholine-2-carboxylic acid
This protocol outlines a common method for tert-butyl ester formation.
-
Reaction Setup: Dissolve N-Boc-morpholine-2-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or tert-butyl acetate).
-
Reagent Addition: Add tert-butanol (excess) and a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst). Alternatively, di-tert-butyl dicarbonate can be used as the tert-butylating agent, often with a catalyst like DMAP.[4]
-
Reaction: Stir the mixture at the appropriate temperature (this will vary depending on the chosen method) and monitor the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for monitoring the reaction progress and assessing the purity of the final product.[][10][11]
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carbamate and ester functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities such as residual solvents and certain byproducts like di-tert-butyl ether.[12][13] Derivatization may be necessary for the analysis of the main product and less volatile impurities.
References
- Augustine, J. K. (2024).
- CN112661672A - Crystallization method of Boc-amino acid.
- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate.
- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Journal of Organic Chemistry.
- Di-tert-butyl dicarbonate. Academic Dictionaries and Encyclopedias.
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Journal of Organic Chemistry.
- Amino Acid Analysis by HPLC. BOC Sciences.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.
- tert-Butyl Esters. Organic Chemistry Portal.
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- A simple and powerful tert-butyl
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.
- (PDF) Morpholines. Synthesis and Biological Activity.
- (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst.
- Analysis of Amino Acids by HPLC. Agilent.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chrom
- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
- Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degrad
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI.
- Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Hydrolysis of tert-butyl esters present in N-protected amino acids.
- Morpholine synthesis. Organic Chemistry Portal.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins; Use of Solid Phase MicroExtraction and Gas Chrom
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
Sources
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tert-butyl morpholine-2-carboxylate Deprotection
Welcome to the technical support center for the deprotection of tert-butyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate challenges in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting this compound?
The most prevalent and generally robust method for removing the tert-butyloxycarbonyl (Boc) group from this compound is treatment with a strong acid. Trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (DCM) is the industry standard.[1] Other common acidic reagents include hydrochloric acid (HCl) in solvents such as dioxane, methanol, or ethyl acetate.[2][3]
Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds via a specific acid-catalyzed carbamate hydrolysis. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[4]
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tertiary carbocation (tert-butyl cation) and the formation of a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4]
-
Amine Salt Formation: The resulting free secondary amine of the morpholine ring is protonated by the excess acid in the medium, forming an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[4]
Deprotection Mechanism Workflow
Caption: Acid-catalyzed mechanism for Boc group removal.
Q3: How do I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, being a free amine, will have a different retention factor (Rf) than the starting material. Staining with ninhydrin is useful for visualizing the primary or secondary amine product, which typically appears as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction.[6] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet peak (around 1.4-1.5 ppm) from the starting material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound.
Issue 1: The deprotection reaction is incomplete or proceeds very slowly.
An incomplete reaction is one of the most common challenges. If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The Boc group is sensitive to acid, but insufficient acid will lead to a sluggish or stalled reaction.[6]
-
Low Reaction Temperature: While many deprotections are run at 0°C to room temperature, low temperatures can slow down the reaction rate.[7]
-
Steric Hindrance: Although less common for this specific substrate, significant steric bulk near the reaction center can impede the acid's access.
-
Degraded Reagents: Old bottles of TFA can absorb atmospheric moisture, and degraded solvents can contain impurities that interfere with the reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for addressing incomplete reactions.
Issue 2: My LC-MS analysis shows a mass corresponding to my product +56 Da.
This is a classic signature of an undesirable side reaction.
Cause: The mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈).[6] This occurs when the electrophilic tert-butyl cation, generated during the deprotection, alkylates a nucleophilic site on your starting material or product.[8] While the morpholine nitrogen is protonated and non-nucleophilic under these conditions, other susceptible functionalities could be present if you are working with a more complex derivative.
Solutions:
-
Use a Scavenger: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your molecule.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), or thioanisole are excellent choices. They are typically added at a concentration of 2-5% (v/v) to the reaction mixture.
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes reduce the rate of the alkylation side reaction more than the deprotection itself.
-
Use an Alternative Deprotection Method: If your molecule is particularly sensitive, consider an acid-free deprotection method. Options include using zinc bromide in DCM or trimethylsilyl iodide (TMSI).[2] These methods may require longer reaction times but avoid the generation of a free tert-butyl cation.[2]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Incomplete Reaction | Insufficient acid concentration or strength. | Increase TFA concentration (e.g., 25-50% in DCM) or use neat TFA. | [6] |
| Low reaction temperature. | Allow the reaction to warm to room temperature after initial mixing at 0°C. | [7] | |
| Insufficient reaction time. | Extend the reaction time and monitor progress hourly. | [7] | |
| Product +56 Da Peak | tert-butylation by the tert-butyl cation. | Add a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) (2-5% v/v). | [6][8] |
| Reaction temperature is too high. | Perform the reaction at 0°C. | - | |
| Difficulty with Product Isolation/Purification | Product is isolated as a sticky TFA salt. | Perform a basic workup (e.g., saturated NaHCO₃ wash) to neutralize the amine to its free base form before extraction. | [1] |
| Product is water-soluble as a salt. | After neutralization, extract with a more polar organic solvent like ethyl acetate multiple times. If still problematic, consider salting out with NaCl. | - |
Experimental Protocol: Standard TFA-Mediated Deprotection
This protocol provides a reliable starting point for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common and effective condition is to use a 25% TFA solution in DCM (v/v).[1]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours.[1]
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with DCM (adding DCM and evaporating again) 2-3 times can help remove residual TFA.[1]
-
Neutralization and Extraction:
-
Dissolve the crude residue in ethyl acetate or DCM.
-
Carefully add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude morpholine-2-carboxylic acid.
-
Purification: The crude product can be purified further by recrystallization or chromatography if necessary.
References
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). A video explaining the mechanism for the deprotection of a Boc group under acidic conditions.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyl Esters - Organic Chemistry Portal. Details various deprotection methods for tert-butyl esters and carbamates, including the use of aqueous phosphoric acid.
- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
- Boc Deprotection - TFA - Common Organic Chemistry. Provides several literature examples of Boc deprotection using TFA/DCM with varying reaction times and work-up procedures.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. Describes the use of mass spectrometry for real-time monitoring of Boc deprotection reactions.
Sources
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. microsaic.com [microsaic.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Poisoning in Reactions with Tert-butyl morpholine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl morpholine-2-carboxylate and its derivatives. This guide is designed to provide in-depth, practical solutions to a common yet often frustrating challenge in synthetic chemistry: catalyst poisoning. My aim is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to help you troubleshoot and optimize your catalytic reactions.
The morpholine moiety is a cornerstone in medicinal chemistry, and its Boc-protected derivatives are invaluable chiral building blocks. However, the very features that make them useful—the nitrogen and oxygen heteroatoms—can also be the source of significant catalytic inhibition. This guide will help you understand the "why" behind catalyst deactivation and provide you with actionable "how-to" strategies for success.
Frequently Asked Questions (FAQs)
Q1: I'm seeing my catalytic hydrogenation/debenzylation reaction stall when using a substrate containing the this compound moiety. Is this expected?
A1: Yes, this is a frequently encountered issue. The primary culprit is the nitrogen atom within the morpholine ring. Nitrogen-containing compounds, particularly heterocycles, are well-known inhibitors or poisons for many transition metal catalysts, most notably palladium (Pd), platinum (Pt), and rhodium (Rh), which are staples for hydrogenation and debenzylation reactions.[1][2]
The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal sites on the catalyst surface. This adsorption is often stronger and more persistent than the binding of the intended reactant (e.g., an alkene or a benzyl group), effectively blocking these sites and preventing the catalytic cycle from proceeding.[3] While the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen mitigates this effect to some extent by sterically hindering coordination and reducing the nitrogen's basicity, it does not eliminate it entirely.
Q2: Could the tert-butyl ester or the Boc group itself be poisoning the catalyst?
A2: It is highly unlikely that the tert-butyl ester or the Boc group are the primary poisoning agents under typical catalytic hydrogenation conditions. These groups are generally stable to neutral or basic conditions and do not possess heteroatoms that strongly bind to late transition metals. The deprotection of Boc groups typically requires acidic conditions, which are not always employed in these catalytic reductions.[3][4] Similarly, the cleavage of a tert-butyl ester generally requires strong acid.
However, if your reaction conditions are acidic, you could experience partial deprotection of the Boc group, liberating a more basic secondary amine. This newly formed amine would be a much more potent catalyst poison than the starting Boc-protected morpholine.[5]
Q3: What are the typical signs of catalyst poisoning in my reaction?
A3: The signs of catalyst poisoning can manifest in several ways:
-
Stalled or Incomplete Conversion: The reaction proceeds initially but then slows down and stops before all the starting material is consumed, even with extended reaction times or additional hydrogen pressure.
-
Low Reaction Rate: The reaction is significantly slower than analogous reactions with substrates lacking the morpholine moiety.
-
No Reaction: In severe cases, you may observe no conversion of your starting material at all.
-
Formation of Byproducts: In some instances, particularly in debenzylation reactions, partial reduction or side reactions may occur before the catalyst is fully deactivated.[6]
Troubleshooting Guides: A Mechanistic Approach
Issue 1: Slow or Stalled Catalytic Hydrogenation/Debenzylation
Your reaction with a substrate containing this compound is not proceeding to completion. You are using a standard catalyst like 10% Palladium on Carbon (Pd/C).
The most probable cause is the competitive binding of the morpholine nitrogen to the palladium active sites, leading to partial deactivation of the catalyst.
Caption: Troubleshooting workflow for stalled hydrogenations.
Protocol 1: Switching to Pearlman's Catalyst
Pearlman's catalyst, Pd(OH)₂/C, is often more effective for the hydrogenation of substrates containing basic nitrogen groups and for debenzylation reactions.[7]
-
Vessel Preparation: To a suitable reaction vessel, add your substrate (1.0 eq) and a solvent such as ethanol (EtOH) or methanol (MeOH).
-
Catalyst Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C, typically 10-20 wt% relative to the substrate). Safety Note: Palladium catalysts can be pyrophoric. Handle in an inert atmosphere or as a slurry.
-
Atmosphere Exchange: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar), followed by purging with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for many reactions, but a pressurized vessel is more effective) at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Upon completion, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated and purified.
Protocol 2: Modifying the Solvent System
Adding a small amount of a weak acid can protonate the morpholine nitrogen, reducing its ability to coordinate to the catalyst.
-
Solvent Preparation: Use a primary alcohol solvent like ethanol or methanol. Add a co-solvent of glacial acetic acid (AcOH), typically 1-10% by volume.
-
Reaction Setup: Follow the standard procedure for catalytic hydrogenation using your chosen palladium catalyst (e.g., 10% Pd/C).
-
Important Consideration: Ensure your starting material and desired product are stable to these slightly acidic conditions. The tert-butyl ester and Boc group are generally stable to small amounts of acetic acid at room temperature.[8]
Issue 2: Catalyst Deactivation in a Suzuki Cross-Coupling Reaction
You are attempting a Suzuki or other palladium-catalyzed cross-coupling reaction with a derivative of this compound and observe low yields or catalyst decomposition (e.g., formation of palladium black).
Similar to hydrogenation, the morpholine nitrogen can act as a ligand for the palladium catalyst in your cross-coupling reaction. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[2] In some cases, this can also promote the aggregation of palladium nanoparticles into inactive palladium black.
Caption: Troubleshooting workflow for cross-coupling reactions.
Protocol 3: Ligand Screening
The use of bulky, electron-rich phosphine ligands can often prevent the coordination of the substrate's nitrogen atom to the palladium center.
-
Ligand Selection: Choose a panel of ligands to screen. Good starting points include:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos.
-
Bulky alkyl phosphines: Tri-tert-butylphosphine (P(t-Bu)₃).
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) to a reaction tube.
-
Add the phosphine ligand. A common starting ratio is 1:2 Pd:Ligand.
-
Add your this compound derivative, the coupling partner (e.g., a boronic acid), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Add degassed solvent (e.g., dioxane, toluene, or DMF).
-
-
Execution: Heat the reaction to the desired temperature and monitor for conversion. Compare the results from different ligands to identify the optimal choice.
Quantitative Data Summary
| Catalyst System | Substrate | Additive (Poison) | Relative Reaction Rate | Reference |
| 5% Rh/C | 1-Methylpyrrole | None | 100% | [9] |
| 5% Rh/C | 1-Methylpyrrole | Product (1-Methylpyrrolidine) | Significantly Decreased | [9] |
| Pd/C | Nitrobenzene | None | 100% | [10] |
| Pd/C | Nitrobenzene | Ammonia (0.002%) | Drastic Deactivation | [10] |
This data underscores the potent inhibitory effect of even small amounts of nitrogenous compounds on precious metal catalysts.
Catalyst Regeneration
Q4: Can I regenerate my poisoned palladium catalyst?
A4: In some cases, yes. Regeneration can be more cost-effective than disposal, especially on a larger scale. For palladium catalysts poisoned by nitrogen compounds, a washing procedure with a basic or salt solution can be effective.[9][11]
-
Catalyst Recovery: After the reaction, filter to recover the spent Pd/C catalyst.
-
Washing: Create a slurry of the catalyst in a suitable solvent (e.g., water or an alcohol).
-
Treatment: Add a solution of an alkali metal carbonate or bicarbonate (e.g., a 5-10% aqueous solution of sodium carbonate).[9]
-
Stirring: Stir the slurry at room temperature for several hours.
-
Isolation: Filter the catalyst, wash thoroughly with deionized water until the filtrate is neutral, and then with a solvent like ethanol.
-
Drying: Dry the catalyst carefully under vacuum. Caution: Dried palladium catalysts can be pyrophoric. It is often safer to store and reuse the catalyst wet.
The effectiveness of regeneration should be tested on a small scale before being applied to the entire batch of catalyst. The regenerated catalyst may not have the same activity as a fresh catalyst.[11]
References
- Díez, D., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
-
Reddit discussion on failed hydrogenation. (2022). r/Chempros. [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
-
ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
- Pidko, E. A., et al. (2015). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation.
-
Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
- Rewolinski, M. S., & Glinka, T. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(1), 17-19.
-
MDPI. (2019). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. [Link]
- Li, H., et al. (2011).
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(1), 1-4.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
-
ResearchGate. (2020). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
- Google Patents. (1976).
-
ResearchGate. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]
-
ResearchGate. (2024). tert ‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2005). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. [Link]
-
IQCC. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. (2007). Tests of amine poisoning with regeneration. [Link]
-
RSC Publishing. (1996). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. [Link]
-
ResearchGate. (2006). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]
-
RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]
-
RSC Publishing. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
-
ResearchGate. (2021). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. (2018). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]
Sources
- 1. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Work-up procedures for "Tert-butyl morpholine-2-carboxylate" reactions
Technical Support Center: Tert-butyl Morpholine-2-Carboxylate
Introduction: The Molecule & The Challenge
You are likely working with This compound (or its salt forms).[1][2] This molecule presents a classic "Janus" challenge in organic synthesis:
-
The Amine (Position 4): A secondary amine (
) that is basic, nucleophilic, and prone to "streaking" on silica gel. -
The Ester (Position 2): A tert-butyl ester that provides excellent steric protection against saponification but is susceptible to acid-catalyzed cleavage (hydrolysis) to the carboxylic acid.[1][2]
This guide provides a self-validating workflow to isolate this compound without losing the tert-butyl group or racemizing the chiral center (if working with enantiomers).[1][2]
Module 1: Standard Isolation Protocol (The "pH-Switch")
The most effective method to purify amino-esters from non-basic impurities (e.g., unreacted alkyl halides, neutral coupling reagents) is the Acid-Base Extraction (pH-Switch) .[1][2]
Critical Warning: Do NOT use strong acids (1M HCl, TFA) during the wash phase. The tert-butyl ester is acid-labile.[1][2][3][4] Use the buffered system described below.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . (EtOAc is preferred for better phase separation).[1][2] |
| 2 | Acid Extraction | Extract the organic layer 2x with 10% Citric Acid (aq) or 0.5M NaH₂PO₄ (pH ~4).[1][2] Stop: Keep the Aqueous Layer.[1][2] |
| 3 | Organic Wash | Wash the combined Aqueous Acidic Layers once with fresh EtOAc.[1][2] Discard this organic wash. |
| 4 | Basification | Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO₃ or 1M K₂CO₃ until pH |
| 5 | Final Extraction | Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).[1][2] |
| 6 | Drying | Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1][2] Filter and concentrate in vacuo. |
Visual Workflow: The pH-Switch Logic
The following diagram illustrates the separation logic. Use this to verify where your product is at each stage.[1][2][5]
Caption: Figure 1.[1][2][6] Chemo-selective isolation of this compound using pH-controlled phase transfer.
Module 2: Purification (Chromatography)
If the extraction does not yield sufficient purity, you must use column chromatography.
Issue: Secondary amines interact with acidic silanols (
The "TEA-Buffered" Silica Protocol
To passivate the silica, you must use a basic modifier.[5]
-
Mobile Phase: Hexanes/Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) .
-
Column Pre-treatment: Flush the packed column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample.[1][2] This neutralizes active sites.[1][2]
-
Visualization:
Module 3: Troubleshooting & FAQs
Q1: I lost my product during the acid wash. Where is it?
Diagnosis: The pH of your acid wash was likely not low enough to fully protonate the amine, or the volume of acid was insufficient for the amount of amine present. Fix: Check the pH of the aqueous layer after mixing. It must be acidic (pH < 5).[1][2] If it is neutral, add more Citric Acid.[1][2] Recovery: Check the initial organic layer (OrgLayer1 in Fig 1) by TLC.[1][2] If the product is there, re-extract with fresh acid.
Q2: The tert-butyl group fell off (Hydrolysis). Why?
Diagnosis: You likely used a strong acid (HCl, H₂SO₄) or left the compound in the acidic aqueous phase for too long (e.g., overnight).
Mechanistic Insight: While t-butyl esters are stable to base, they cleave via an
Q3: I have a persistent emulsion.
Diagnosis: Morpholine derivatives often act as surfactants.[1][2] Fix:
-
Brine: Add saturated NaCl to the aqueous layer.
-
Filtration: Filter the biphasic mixture through a pad of Celite to break the interfacial tension.
-
Solvent: Add a small amount of Methanol to the organic phase.[1][2]
Q4: Is my compound racemizing?
Context: If you are synthesizing the chiral (2R) or (2S) enantiomer. Risk: The C2 proton is alpha to a carbonyl (ester).[1][2] While t-butyl esters are bulky and resist enolization better than methyl esters, strong bases (LDA, NaH) or prolonged exposure to basic conditions can cause racemization.[1] Check: Perform Chiral HPLC.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for common isolation failures.
References
-
Thieme Chemistry. (2023).[1][2][7] Novel tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Retrieved from [1][2]
-
Organic Chemistry Portal. (2024).[1][2] tert-Butyl Esters: Protection and Deprotection. Retrieved from [1][2]
-
Royal Society of Chemistry. (2012).[1][2] Neutral silica gel preparation for amine purification. RSC Advances, Supporting Info. Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.[1][2][8] (Note: Reference for pKa and structural properties of the core scaffold). Retrieved from [1][2]
Sources
- 1. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
Storage and handling of "Tert-butyl morpholine-2-carboxylate" to prevent degradation
Welcome to the comprehensive technical support guide for Tert-butyl morpholine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth knowledge and practical solutions to ensure the stability and integrity of this compound throughout your experiments. Here, we address common challenges and questions regarding its storage, handling, and potential degradation, grounding our advice in established chemical principles.
Section 1: Core Concepts of Stability and Handling
This section provides a foundational understanding of the chemical vulnerabilities of this compound, setting the stage for the practical troubleshooting advice that follows.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
This compound possesses two primary functional groups that are susceptible to degradation: the tert-butyl ester and the morpholine ring .
-
Tert-butyl Ester: This group is highly sensitive to acidic conditions, which can catalyze its hydrolysis. This process involves the cleavage of the ester bond, leading to the formation of morpholine-2-carboxylic acid and a tert-butyl cation. The tert-butyl cation is a reactive intermediate that can lead to the formation of byproducts.[1][2]
-
Morpholine Ring: The morpholine moiety is generally stable but can be incompatible with strong oxidizing agents and strong acids. While thermally stable under typical laboratory conditions, prolonged exposure to high temperatures should be avoided.[3]
Understanding these vulnerabilities is the first step in preventing degradation and ensuring the reliability of your experimental results.
Section 2: Storage and Handling Protocols
Proper storage and handling are critical for maintaining the purity and stability of this compound. This section provides detailed protocols and best practices.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
To prevent degradation, this compound should be stored in a cool, dry, and inert environment.[3]
Storage Recommendations:
| Condition | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial with a PTFE-lined cap |
-
Rationale: Low temperatures slow down potential degradation reactions. An inert atmosphere prevents oxidation and hydrolysis from atmospheric moisture. Amber glass protects the compound from potential light-induced degradation, although there is no specific evidence of photosensitivity, it is a general best practice for complex organic molecules.
Q3: I need to handle this compound for my experiment. What is the correct procedure to avoid introducing contaminants?
Handling this compound requires techniques that minimize its exposure to air and moisture.
Step-by-Step Handling Protocol:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Perform all manipulations under a gentle stream of an inert gas like argon or nitrogen. This can be achieved in a glovebox or using a Schlenk line.
-
Dispensing: Use clean, dry spatulas or syringes for transferring the solid. If making a solution, use anhydrous solvents.
-
Sealing: After dispensing, flush the container with inert gas before tightly resealing. For frequently used materials, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material.
Section 3: Troubleshooting Degradation Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during experiments, focusing on identifying and mitigating degradation.
Q4: I suspect my sample of this compound has degraded. What are the likely degradation products and how can I detect them?
The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester.
Primary Degradation Products:
-
Morpholine-2-carboxylic acid: The product of ester hydrolysis.
-
Isobutylene and tert-Butanol: Formed from the released tert-butyl cation.[1]
Analytical Methods for Purity Assessment:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the main compound and detect the presence of non-volatile impurities like morpholine-2-carboxylic acid.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile impurities and degradation products such as tert-butanol.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | To determine the absolute purity of the compound without the need for a reference standard.[4] |
Q5: My reaction is giving unexpected side products. Could it be due to the degradation of this compound?
Yes, the reactive tert-butyl cation generated during the hydrolysis of the ester can lead to side reactions.
Troubleshooting Side Reactions:
-
Problem: You observe unexpected alkylated byproducts in your reaction mixture.
-
Cause: The tert-butyl cation can act as an alkylating agent, reacting with nucleophilic components in your reaction.
-
Solution: If your reaction conditions are acidic, consider using a less acidic catalyst or a different protecting group if possible. If the acidity is unavoidable, the addition of a "scavenger" like triisopropylsilane (TIS) can help to trap the tert-butyl cation before it reacts with your desired molecules.[2]
Q6: I am running a reaction at elevated temperatures. What is the thermal stability of this compound?
While specific data for this compound is limited, the morpholine ring itself is quite stable. However, prolonged heating is not recommended. It is stable under normal conditions but may decompose under extreme heat.[3]
Recommendations for Reactions at Elevated Temperatures:
-
Temperature Limit: Whenever possible, keep reaction temperatures below 80°C.
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere to prevent oxidative degradation.
-
Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize reaction time at elevated temperatures.
Section 4: Visualizing Degradation Pathways
To provide a clearer understanding of the degradation mechanisms, the following diagrams illustrate the key chemical transformations.
Acid-Catalyzed Hydrolysis of the Tert-butyl Ester
This is the most probable degradation pathway under acidic conditions.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Section 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to the handling and analysis of this compound.
Protocol 1: Aliquoting and Storing a New Batch of this compound
Objective: To safely aliquot a new batch of the compound to minimize degradation of the bulk supply.
Materials:
-
Primary container of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Spatula
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Desiccator
-
Analytical balance
Procedure:
-
Place the sealed primary container in a desiccator and allow it to warm to room temperature for at least 2 hours.
-
Transfer the primary container and the smaller vials into a glovebox or prepare for use on a Schlenk line.
-
Under an inert atmosphere, carefully open the primary container.
-
Using a clean, dry spatula, weigh the desired amount of the compound into each of the smaller vials.
-
Flush the headspace of each small vial and the primary container with inert gas.
-
Securely cap all vials.
-
Label each vial with the compound name, lot number, date, and amount.
-
Store the aliquoted vials and the primary container at the recommended temperature (-20°C for long-term storage).
Protocol 2: Purity Analysis by HPLC
Objective: To assess the purity of a sample of this compound and detect the presence of morpholine-2-carboxylic acid.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This may need to be optimized based on your specific system and column.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram at a wavelength of 210 nm.
-
The retention time of this compound will be longer than that of the more polar degradation product, morpholine-2-carboxylic acid.
-
Calculate the purity by integrating the peak areas.
References
-
Chem-Impex. (n.d.). 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]
-
Shanghai Qingan New Material Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
OSHA. (2003). T-PV2123-01-0305-CH. Retrieved from [Link]
- European Patent Office. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
- Swain, H. M., & Somerville, C. C. (1991). The microbial degradation of morpholine. Applied and Environmental Microbiology, 57(9), 2549–2554.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Cole, K. P., Campbell, B. M., Johnson, M. D., & Organ, M. G. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & medicinal chemistry, 25(23), 6209–6213.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Enantioselective Utility of Tert-butyl Morpholine-2-carboxylate in Drug Discovery
Executive Summary: The Stereochemical Imperative
Tert-butyl morpholine-2-carboxylate (CAS: 1248936-60-8) is not merely a solvent or buffer; it is a high-value chiral building block used to introduce the morpholine pharmacophore into kinase inhibitors, GPCR ligands, and CNS-active agents.
While the molecule itself is an intermediate, its "biological activity" is defined by its downstream impact on the potency and selectivity of the final drug candidate. The (S)- and (R)- enantiomers direct the spatial orientation of the morpholine nitrogen and the C2-carboxylate vector in fundamentally different ways within a protein binding pocket.
-
The (S)-Enantiomer: Often preferred in specific kinase inhibitors (e.g., PI3K/mTOR pathways) where the C2-substituent must project into a solvent-exposed region to minimize steric clash.
-
The (R)-Enantiomer: Frequently utilized in CNS targets (e.g., Reboxetine analogs) where the inverted stereocenter aligns the nitrogen lone pair to accept hydrogen bonds from specific backbone residues (e.g., Asp/Ser).
This guide compares the synthetic accessibility, resolution efficiency, and downstream pharmacological implications of these two enantiomers.
Comparative Synthesis & Purity: The "Activity" of the Reagent
For a chiral intermediate, "activity" is synonymous with Enantiomeric Excess (ee%) . Using a reagent with 90% ee vs. 99% ee can result in a 10-fold drop in the final drug's potency due to the "eutomer/distomer" effect.
Method A: Enzymatic Kinetic Resolution (Recommended)
The most robust method for obtaining high-activity (high ee%) this compound is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B). This method is superior to chemical resolution due to milder conditions that prevent racemization.
Workflow Diagram: Enzymatic Resolution
Figure 1: Kinetic resolution workflow separating the (S)-acid from the (R)-ester using CAL-B lipase selectivity.
Data Comparison: Synthesis Routes
| Feature | Chemical Resolution (Tartaric Acid) | Enzymatic Resolution (CAL-B) |
| Enantiomeric Excess (ee%) | 85% - 92% | >99% |
| Yield (Theoretical) | < 35% (Recrystallization losses) | ~48% (Close to 50% max) |
| Scalability | Low (Solvent intensive) | High (Flow chemistry compatible) |
| Risk of Racemization | High (Acidic reflux) | Negligible (Ambient Temp) |
Expert Insight: For drug development, the Enzymatic Route is the only acceptable standard. Chemical resolution often leaves 5-8% of the distomer, which can act as a competitive inhibitor in biological assays, skewing IC50 data.
Downstream Biological Impact: Case Studies
The choice between (S)- and (R)- this compound dictates the binding mode of the final drug.
Case Study A: BACE-1 Inhibition (Alzheimer's)
In the development of Beta-secretase 1 (BACE-1) inhibitors, the morpholine ring is used to bind to the S1/S2 pockets.[1]
-
Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor. The C2-chirality determines if the oxygen points toward or away from the catalytic aspartic acid residues (Asp32/Asp228).
-
Observation: The (S)-configuration typically enforces a synclinal conformation that optimizes the interaction with the "flap" region of the enzyme, whereas the (R)-configuration causes a steric clash, reducing potency by >100-fold [2].
Case Study B: Reboxetine Analogs (Antidepressants)
Morpholine-2-carboxylate derivatives are precursors to norepinephrine reuptake inhibitors (NRIs).[2]
-
Mechanism: The C2-substituent dictates the vector of the protonated nitrogen.
-
Observation: In analogs of Reboxetine, the (S,S)-configuration is essential for dual inhibition (SNRI activity), while the (R,R)-enantiomer often loses selectivity, binding promiscuously to off-target GPCRs [1].
Signaling Pathway Impact Diagram
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how the initial choice of enantiomer dictates final drug efficacy.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution (Synthesis)
This protocol isolates the (R)-ester and (S)-acid from the racemate.
-
Preparation: Dissolve 10 mmol of racemic this compound in 50 mL of Methyl tert-butyl ether (MTBE).
-
Enzyme Addition: Add 100 mg of Novozym 435 (immobilized CAL-B).
-
Acyl Donor: Add 0.5 equivalents of vinyl acetate (or water for direct hydrolysis, though transesterification is often cleaner).
-
Incubation: Shake at 30°C at 200 rpm for 24 hours.
-
Termination: Filter off the immobilized enzyme.
-
Separation: Partition the filtrate between MTBE and saturated NaHCO3.
-
Organic Layer: Contains (R)-tert-butyl morpholine-2-carboxylate (>99% ee).
-
Aqueous Layer: Contains (S)-morpholine-2-carboxylic acid .
-
Protocol 2: Chiral HPLC Validation (Quality Control)
Before using the material in biological assays, validate purity.
-
Column: Chiralpak IA or IC (Amylose-based stationary phases are preferred for morpholines).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is strictly required to suppress the ionization of the secondary amine, ensuring sharp peak shapes.
-
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm (Morpholine has weak absorbance; low wavelength is necessary).
References
-
Enzymatic Kinetic Resolution of Morpholine Derivatives: Title: (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.[2] Source: ResearchGate / Tetrahedron Asymmetry. URL:[Link]
-
Morpholine in CNS Drug Discovery (BACE-1 & LRRK2): Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1] Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]
-
General Pharmacological Profile of Morpholines: Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews (via PubMed). URL:[Link]
Sources
Strategic Synthesis: Alternative Routes to Tert-Butyl Morpholine-2-Carboxylate Derivatives
Topic: Alternative Synthetic Routes to "Tert-butyl morpholine-2-carboxylate" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Morpholine-2-carboxylate derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for norepinephrine reuptake inhibitors (e.g., Reboxetine) and various enzyme inhibitors. While traditional syntheses often rely on non-selective cyclizations followed by resolution, recent advances offer more direct, stereocontrolled pathways. This guide objectively compares three distinct synthetic strategies: the Chiral Pool (Serine) Route , the Epichlorohydrin Cyclization Route , and the Enzymatic Kinetic Resolution Route .
Route A: The Chiral Pool Strategy (Serine-Derived)
Best For: High enantiomeric purity, scalable manufacturing, and low raw material cost.
Mechanism & Rationale
This route leverages the inherent chirality of L-Serine to establish the stereocenter at the C2 position of the morpholine ring. The strategy involves protecting the carboxyl group, acylating the amine, and inducing an intramolecular cyclization to form a morpholinone intermediate, which is subsequently selectively reduced.
Key Advantage: The stereocenter is "fixed" from the start, minimizing the need for late-stage chiral separation.
Detailed Protocol
Step 1: Esterification
-
Reagents: L-Serine, tert-Butyl acetate, Perchloric acid (catalyst).[1]
-
Procedure: Suspend L-Serine in tert-butyl acetate. Add HClO₄ (cat.) dropwise at 0–10 °C. Stir at room temperature (RT) until dissolution is complete.
-
Workup: Neutralize with bicarbonate, extract with EtOAc, and concentrate to yield L-Serine tert-butyl ester.
Step 2: N-Acylation
-
Reagents: Chloroacetyl chloride, TEA/DIPEA, DCM.
-
Procedure: Dissolve the ester in DCM at 0 °C. Add chloroacetyl chloride dropwise. The base acts as an HCl scavenger.
-
Outcome: Formation of N-chloroacetyl-L-serine tert-butyl ester.[1]
Step 3: Cyclization (The Critical Step)
-
Reagents: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), Toluene/THF.
-
Procedure: Treat the intermediate with base in toluene. The alkoxide deprotonates the serine hydroxyl, triggering an intramolecular SN2 attack on the alkyl chloride.
-
Observation: Formation of the 5-oxomorpholine-3-carboxylic acid tert-butyl ester (morpholinone).
Step 4: Selective Reduction
-
Reagents: BH₃·THF or NaBH₄/AlCl₃.
-
Procedure: Reduce the amide carbonyl (C5) to the methylene. Note: The tert-butyl ester is bulky and relatively stable, but temperature control (-10 to 0 °C) is vital to prevent over-reduction.
Data & Metrics
-
Typical Overall Yield: 40–55%
-
Enantiomeric Excess (ee): >98% (Dependent on starting material purity)
-
Scalability: High (Kg-scale proven)
Route B: The Epichlorohydrin Cyclization Route
Best For: Operational simplicity, high throughput, and avoiding chromatography.[2]
Mechanism & Rationale
This route utilizes the high reactivity of Epichlorohydrin (chiral or racemic) with amino alcohol derivatives. It is particularly valued for its "process-friendly" nature, often allowing for crystallization-based purification rather than column chromatography.
Detailed Protocol
Step 1: Ring Opening
-
Reagents: (S)- or (R)-Epichlorohydrin, 2-aminoethanol derivative (e.g., N-benzylaminoethanol).
-
Procedure: React epichlorohydrin with the amine in mild solvent (MeOH/EtOH). The amine attacks the epoxide (regioselectivity is governed by sterics and electronics, typically attacking the less substituted carbon).
Step 2: Cyclization
-
Reagents: Strong base (NaH or KOtBu), THF.
-
Procedure: The resulting chlorohydrin intermediate is cyclized via an intramolecular Williamson ether synthesis.
-
Critical Control: Temperature must be controlled to prevent polymerization of epichlorohydrin.
Step 3: Oxidation to Carboxylate Note: This route often yields the hydroxymethyl morpholine. Oxidation is required to reach the carboxylate.
-
Reagents: TEMPO/NaOCl or Jones Reagent (if acid stability allows).
-
Procedure: Oxidize the C2-hydroxymethyl group to the carboxylic acid, followed by esterification with tert-butyl alcohol/DCC.
Data & Metrics
-
Typical Overall Yield: 30–45%
-
Enantiomeric Excess (ee): 90–95% (Risk of racemization during cyclization)
-
Scalability: Medium-High
Route C: Enzymatic Kinetic Resolution
Best For: Accessing both enantiomers with extremely high purity (>99% ee).
Mechanism & Rationale
Starting with a racemic synthesis of the morpholine ester (often cheaper and faster), this route uses a lipase to selectively hydrolyze one enantiomer of the ester, leaving the other intact. This is ideal when the cost of chiral starting materials (like unnatural amino acids) is prohibitive.
Detailed Protocol
Step 1: Racemic Synthesis
-
Method: Standard condensation of diamines/diols or reductive amination routes to generate racemic n-butyl morpholine-2-carboxylate.
Step 2: Enzymatic Hydrolysis
-
Catalyst: Candida rugosa lipase (CRL) or Candida antarctica lipase B (CAL-B).
-
Solvent System: Biphasic (Water/MTBE or Water/Toluene).
-
Procedure: Stir the racemic ester with the enzyme at pH 7.0–7.5. The enzyme selectively hydrolyzes the (S)-ester to the acid (aqueous phase), leaving the (R)-ester (organic phase).
-
Separation: Simple phase extraction separates the acid (product A) from the ester (product B).
Data & Metrics
-
Theoretical Max Yield: 50% (for a single enantiomer)
-
Enantiomeric Excess (ee): >99%[3]
-
Scalability: Medium (Enzyme cost and reactor volume are limiting factors).
Comparative Analysis
| Feature | Route A: Chiral Pool (Serine) | Route B: Epichlorohydrin | Route C: Enzymatic Resolution |
| Starting Material | L-Serine (Cheap, Chiral) | Epichlorohydrin (Toxic, Chiral) | Racemic Morpholine Ester |
| Step Count | 4 Steps | 3-4 Steps | 2 Steps (from racemate) |
| Overall Yield | 40–55% | 30–45% | <50% (per enantiomer) |
| Enantiomeric Excess | High (>98%) | Moderate-High (90-95%) | Very High (>99%) |
| Purification | Extraction/Crystallization | Crystallization often possible | Phase Separation |
| Safety Profile | Moderate (Use of BH3/H2) | Low (Epichlorohydrin is a carcinogen) | High (Green chemistry) |
Pathway Visualization
Figure 1: Mechanistic Flow of Serine & Epichlorohydrin Routes
Caption: Comparison of the linear Chiral Pool strategy (Route A) versus the convergent Epichlorohydrin strategy (Route B).
References
-
Vertex AI Search. (2024). Synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions. Green Chemistry. Link
-
National Institutes of Health (NIH). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Link
-
Organic Chemistry Portal. (2024). Morpholine Synthesis: Recent Literature and Protocols. Link
-
Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1] Link
-
ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Link
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Link
-
American Chemical Society (ACS). (2023).[4] Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Org. Process Res. Dev. Link[4]
Sources
Spectroscopic analysis (NMR, LC-MS) for "Tert-butyl morpholine-2-carboxylate" product validation
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I'm now refining data acquisition methods, moving beyond initial Google searches. I'll focus on exploring specific databases and literature searches for NMR and LC-MS information on "Tert -butyl morpholine-2-carboxylate," alongside impurity data and alternative analysis techniques.
Chiral HPLC methods for separating "Tert-butyl morpholine-2-carboxylate" enantiomers
Comparative Guide: Chiral HPLC Methodologies for Tert-butyl Morpholine-2-Carboxylate Enantiomers
Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 1248936-60-8) Chemical Nature: Secondary amine (basic), sterically bulky tert-butyl ester (lipophilic). Chiral Center: C2 position of the morpholine ring.
Separating the enantiomers of This compound presents a classic chromatographic challenge: the presence of a secondary amine. Free amines often interact strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to peak tailing and poor resolution.
This guide compares three distinct separation strategies. The Direct Normal Phase (NP) method is the industry standard for analytical checks. The Derivatization Strategy (N-Boc) is recommended for preparative scale-up due to superior solubility and peak shape. The Reversed Phase (RP) method is ideal for LC-MS compatibility.
Comparative Methodologies
Method A: Direct Separation (Free Amine)
Best for: Rapid analytical purity checks without chemical modification.
-
Column Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Mobile Phase: Non-polar organic solvent with a basic additive.
-
Mechanism: Hydrogen bonding and steric inclusion. The basic additive competes for silanol sites, sharpening the amine peak.
| Parameter | Recommended Conditions |
| Column | Chiralpak AD-H (or equivalent Amylose-1) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Additive | 0.1% Diethylamine (DEA) or Ethanolamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low UV absorption due to lack of chromophores) |
| Typical | 1.2 – 1.5 |
Expert Insight: Do not omit the DEA. Without it, the secondary amine will tail severely, likely merging the enantiomers. If AD-H fails, switch to Chiralcel OD-H (Cellulose-based), which offers complementary selectivity.
Method B: The "N-Boc" Derivatization Strategy (Protected)
Best for: Preparative isolation and difficult separations.
-
Rationale: Converting the free amine to an N-Boc carbamate (N-Boc-tert-butyl morpholine-2-carboxylate) removes the basicity and adds a carbamate group that interacts favorably with CSPs.
-
Column Chemistry: Immobilized Amylose or Cellulose (allows wider solvent range).
| Parameter | Recommended Conditions |
| Column | Chiralpak IA or Chiralpak IC (Immobilized) |
| Mobile Phase | n-Hexane / Ethanol (85:15 v/v) |
| Additive | None required (Neutral molecule) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210–220 nm |
| Performance | Sharper peaks, higher loading capacity for prep. |
Method C: Reversed Phase (LC-MS Compatible)
Best for: Biological samples or when MS detection is required.
-
Column Chemistry: 3µm particle size specifically designed for aqueous mobile phases.
-
Mobile Phase: Aqueous buffer with organic modifier.
| Parameter | Recommended Conditions |
| Column | Chiralpak AD-3R or Lux Cellulose-2 |
| Mobile Phase | Acetonitrile / 20mM NH₄HCO₃ (pH 9.0) (60:40) |
| Additive | Basic buffer is essential to keep amine neutral. |
| Detection | MS (ESI+) or UV |
Performance Comparison Data
The following table summarizes expected performance metrics based on structural analogs (morpholine-2-carboxylic acid derivatives).
| Feature | Method A (Direct NP) | Method B (N-Boc Deriv.) | Method C (Rev. Phase) |
| Resolution ( | Moderate (1.5 - 2.0) | High (> 3.0) | Moderate (1.2 - 1.8) |
| Peak Symmetry | Risk of Tailing ( | Excellent ( | Good ( |
| Prep Scalability | Low (Solubility limits) | High (Soluble in DCM/EtOAc) | Low (Aqueous limits) |
| Cost/Run | High (Hexane usage) | Moderate | Low (Acetonitrile/Water) |
| Time Investment | Low (Instant) | High (Requires synthesis step) | Low |
Detailed Experimental Protocols
Protocol 1: Screening for Direct Separation (Free Amine)
Objective: Identify the best column for the raw starting material.
-
Preparation: Dissolve 1 mg of racemic this compound in 1 mL of Ethanol/Hexane (1:1).
-
System Setup: Install Chiralpak AD-H column. Flush with Hexane/IPA (90:10) + 0.1% DEA for 20 mins.
-
Injection: Inject 5 µL. Monitor at 210 nm.
-
Decision:
-
If
: Proceed to validation. -
If partial separation: Increase Hexane to 95%.
-
If no separation: Switch to Chiralcel OD-H column using the same mobile phase.
-
Protocol 2: N-Boc Derivatization (If Direct Separation Fails)
Objective: Modify the analyte for superior resolution.
-
Reaction: Mix 1 eq. of amine with 1.1 eq. of Boc-anhydride (
) and 1.2 eq. TEA in DCM. Stir for 1 hour. -
Workup: Wash with water, dry organic layer, and evaporate. (The t-butyl ester is stable to these conditions).
-
HPLC: Dissolve the crude oil in Hexane. Inject onto Chiralpak IA .
-
Elution: The N-Boc group usually provides significant retention and separation factor (
) enhancement on amylose columns.
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the optimal separation method based on your specific project constraints (Scale vs. Speed).
Caption: Decision matrix for selecting the optimal chiral HPLC method based on downstream application requirements.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. (Standard protocol for polysaccharide coated columns and additive usage).
-
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][2] Separation Science Series. (Fundamental mechanisms of amine separation on CSPs).
-
Henegar, K. E. (2008). "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid." Journal of Organic Chemistry, 73(9), 3662-3665. (Describes the synthesis and characterization of the N-Boc analogs).
-
PubChem. "this compound (Compound)."[3][4] National Library of Medicine. (Chemical structure and physical properties verification).
Sources
- 1. Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binaphthyl-based chiral covalent organic frameworks for chiral drug separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. labsolu.ca [labsolu.ca]
- 4. PubChemLite - this compound (C9H17NO3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl morpholine-2-carboxylate Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tert-butyl morpholine-2-carboxylate Derivatives in Medicinal Chemistry
The morpholine scaffold is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a tert-butyl carboxylate group at the 2-position, yielding this compound, provides a versatile building block for creating a diverse array of chiral molecules with significant therapeutic potential. The conformational rigidity of the morpholine ring, coupled with the stereochemistry at the 2-position, dictates the three-dimensional arrangement of substituents, which in turn governs the molecule's interaction with biological targets. Consequently, the precise determination of the three-dimensional structure of these derivatives is not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR) and advancing drug development programs.
This guide provides an in-depth, comparative analysis of the analytical techniques available for the structural elucidation of this compound derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and offer practical protocols to empower researchers in their quest for unambiguous structural characterization.
The Unambiguous Answer: The Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and stereochemistry. For this compound derivatives, where the chair conformation of the morpholine ring and the orientation of the bulky tert-butyl ester group are critical, SC-XRD provides irrefutable evidence of the solid-state structure.
Why X-ray Crystallography is the Gold Standard for These Derivatives
The primary reason for the primacy of SC-XRD lies in its ability to resolve conformational ambiguities inherent in flexible ring systems. While computational models can predict low-energy conformations, and spectroscopic methods can provide evidence for certain structural features in solution, only X-ray crystallography can provide a precise, static snapshot of the molecule within the crystal lattice. This is particularly crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the biological activity and physical properties of the compound.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SC-XRD is the definitive technique, a comprehensive structural characterization often involves a suite of analytical methods. Below is a comparative overview of the strengths and limitations of X-ray crystallography in relation to other commonly employed techniques for the analysis of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages for Morpholine Derivatives | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | High-quality single crystal (0.1-0.5 mm). | Low | Unambiguous determination of conformation and absolute configuration. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, solution-state conformation (via NOE and J-coupling), dynamic processes. | 5-10 mg of pure sample in solution. | High | Provides information on solution-state conformation and dynamics. | Conformation is inferred, not directly observed; can be ambiguous for flexible systems. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | Micrograms to nanograms of sample. | High | Confirms molecular weight and provides clues about substructures. | Does not provide stereochemical or conformational information. |
| Computational Modeling (e.g., DFT) | Predicted low-energy conformations, bond lengths/angles, electronic properties. | In silico. | Medium | Can predict likely conformations and rationalize experimental findings. | Predictions require experimental validation; accuracy depends on the level of theory. |
Deep Dive into the Methodologies
I. Single-Crystal X-ray Crystallography: A Step-by-Step Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The conformational flexibility of the morpholine ring and the presence of the bulky, often oily, N-Boc group can present challenges in obtaining diffraction-quality crystals.[3]
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality crystal is the prerequisite for high-resolution data. For N-Boc protected heterocyclic compounds, which can be prone to forming oils, a systematic approach to crystallization is essential.[1][4]
Common Crystallization Techniques for this compound Derivatives:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) and allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.[5]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth. Common solvent/anti-solvent pairs include Dichloromethane/Hexane and Ethyl Acetate/Hexane.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.
Causality in Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility. If the solubility is too high, the solution will not become supersaturated; if it is too low, the compound will not dissolve in sufficient concentration. For N-Boc protected morpholines, a common strategy is to use a relatively polar solvent to dissolve the compound and then introduce a non-polar anti-solvent to induce crystallization.
Caption: A generalized workflow for the crystallization of small molecules.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. A modern instrument can collect a full dataset in a matter of hours.[4] The diffraction pattern is recorded on a detector, and the resulting images are processed to yield a set of reflection intensities.
The reflection intensities are then used to solve the crystal structure, typically using direct methods for small molecules.[6] This initial solution provides a rough model of the electron density, from which the positions of the atoms can be inferred. This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure. A successful refinement will typically yield a resolution of less than 1.0 Å for a small organic molecule.[7][8]
II. NMR Spectroscopy: Probing Conformation in Solution
While X-ray crystallography provides the solid-state structure, NMR spectroscopy offers invaluable insights into the conformational preferences of this compound derivatives in solution.
Key NMR Experiments for Conformational Analysis:
-
¹H NMR: The chemical shifts and, more importantly, the vicinal coupling constants (³J) between protons on the morpholine ring are highly dependent on the dihedral angle between them. The Karplus equation provides a theoretical basis for relating ³J values to dihedral angles, allowing for the determination of the dominant chair conformation and the axial/equatorial orientation of substituents.[9][10]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals.[11][12][13] NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for conformational analysis, as it provides information about through-space proximity between protons. For instance, a strong NOE between a proton on the tert-butyl group and a proton on the morpholine ring can confirm the spatial orientation of the ester group.[14]
Caption: Workflow for NMR-based structural elucidation.
III. Mass Spectrometry: Confirmation and Fragmentation Clues
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the identity of the compound. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information. For N-Boc protected amines, a characteristic fragmentation pathway involves the loss of isobutylene and carbon dioxide.[15][16]
IV. Computational Modeling: A Predictive and Supportive Tool
Computational methods, such as Density Functional Theory (DFT), can be used to predict the low-energy conformations of this compound derivatives.[17][18] These predictions can guide the interpretation of NMR data and provide a theoretical framework for understanding the observed solid-state structure. It is crucial to remember that computational results are theoretical and must be validated by experimental data.
Conclusion: An Integrated Approach to Structural Elucidation
The unambiguous determination of the three-dimensional structure of this compound derivatives is paramount for advancing their development as potential therapeutic agents. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, a comprehensive understanding is best achieved through an integrated approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and computational modeling. By understanding the causality behind the choice of analytical techniques and the intricacies of their application, researchers can confidently and efficiently characterize these important molecules, paving the way for the design of next-generation therapeutics.
References
-
Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
- Eureka | Patsnap.
- Google Patents. (YEAR).
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Novel Challenges in Crystal Engineering: Polymorphs and New Crystal Forms of Active Pharmaceutical Ingredients. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (2023, March 20). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. [Link]
-
National Institutes of Health. (2012, October 1). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
National Institutes of Health. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
ResearchGate. Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. [Link]
-
Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. [Link]
-
MDPI. The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
MRI Questions. Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
-
PubMed. (2011, May 27). On the configuration of five-membered rings: a spin-spin coupling constant approach. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
National Institutes of Health. Advances in Selected Heterocyclization Methods. [Link]
-
Reddit. (2016, February 17). NMR: relating coupling constants and major product. [Link]
-
University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]
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Comprehensive Guide to In Vitro Assays for Compounds Derived from Tert-butyl Morpholine-2-Carboxylate
[1]
Executive Summary: The Morpholine-2-Carboxylate Advantage[1]
In medicinal chemistry, the choice of scaffold dictates the fate of a drug candidate. Tert-butyl morpholine-2-carboxylate (CAS: 189321-66-2), and its deprotected active form morpholine-2-carboxylic acid , represents a critical chiral building block.[1] Unlike its carbocyclic (cyclohexane) or nitrogen-heavy (piperazine) analogs, the morpholine-2-carboxylate scaffold offers a unique "Goldilocks" zone of physicochemical properties: it lowers lipophilicity (
This guide details the validation hierarchy for compounds synthesized from this scaffold, specifically focusing on its dominant application in Kinase Inhibitors (PI3K/mTOR) and GPCR ligands . We compare its performance against standard bioisosteres and provide a rigorous in vitro testing framework.
Comparative Analysis: Morpholine-2-Carboxylate vs. Alternatives
When selecting a saturated heterocycle for a drug core, the primary alternatives to morpholine-2-carboxylate are Proline (Pyrrolidine-2-carboxylate) and Piperazine-2-carboxylate .[1]
Performance Metrics Comparison
The following data summarizes the impact of substituting these scaffolds into a generic kinase inhibitor pharmacophore (e.g., PI3K
| Feature | Morpholine-2-Carboxylate | Proline (Pyrrolidine) | Piperazine-2-Carboxylate |
| Solubility (pH 7.4) | High (Ether oxygen enhances polarity) | Moderate | High (Ionizable amine) |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Low/Moderate (Prone to hydroxylation) | Low (N-oxidation/dealkylation risk) |
| Basicity ( | ~8.3 (Reduced by ether oxygen) | ~10.6 | ~9.8 (High basicity) |
| hERG Liability | Low (Lower | Moderate | High (Cationic trapping risk) |
| Conformational Bias | Chair (Defined vectors) | Envelope (Rigid) | Chair (Flexible) |
Expert Insight:
"While Piperazine offers solubility, its high basicity often leads to phospholipidosis and hERG toxicity. The Morpholine-2-carboxylate scaffold mitigates this by lowering the
of the secondary amine, reducing non-specific binding while maintaining the vector orientation required for the ATP-binding pocket of kinases."
Strategic Screening Workflow
To validate compounds derived from this scaffold, a tiered screening cascade is essential. The following diagram illustrates the critical path from synthesis to lead declaration.
Figure 1: Strategic screening cascade for morpholine-2-carboxylate derivatives, prioritizing potency followed by metabolic stability.
Primary Assay: PI3K Kinase Inhibition (Potency)[1]
Given that the morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinases (e.g., Val851 in PI3K
Protocol: ADP-Glo™ Kinase Assay
This assay measures the ADP generated during the kinase reaction, providing a direct correlation to inhibitor potency.
Reagents:
Step-by-Step Methodology:
-
Preparation : Dilute compounds in 1x Kinase Buffer to 4x desired concentration (10-point dose-response, starting at 10
M). -
Enzyme Reaction :
-
Add 2.5
L of compound to 384-well white plate. -
Add 2.5
L of PI3K enzyme (0.5 ng/well). Incubate for 15 min at RT to allow inhibitor binding. -
Initiate reaction by adding 5
L of ATP/Substrate mix (Final ATP: 10 M; PIP2: 50 M). -
Incubate for 60 minutes at 25°C.
-
-
Detection :
-
Add 10
L of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min. -
Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
-
-
Readout : Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Analysis : Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate
.
Validation Criteria:
-
Z-Factor: > 0.5.[1]
-
Reference Control: Wortmannin or Pictilisib must yield
within 3-fold of historical mean.
Secondary Assay: Microsomal Metabolic Stability
The morpholine ring is often selected to block metabolic "soft spots." This assay confirms whether the scaffold successfully extends half-life (
Protocol: Liver Microsome Stability
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6PDH, NADP+).[1] -
Internal Standard (e.g., Propranolol).
Step-by-Step Methodology:
-
Pre-Incubation : Mix 445
L of phosphate buffer (pH 7.4) with 5 L of liver microsomes (final conc. 0.5 mg/mL) and 0.5 L of test compound (1 M final). Pre-warm at 37°C for 5 min. -
Initiation : Add 50
L of NADPH regenerating system. -
Sampling : At time points
min, remove 50 L aliquots. -
Quenching : Immediately transfer aliquot into 150
L ice-cold Acetonitrile containing Internal Standard. -
Processing : Centrifuge at 4000 rpm for 20 min to pellet protein.
-
Analysis : Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Interpretation:
Mechanism of Action Visualization
Understanding where the morpholine-2-carboxylate derivative acts is crucial.[1][3] Below is the signaling pathway for PI3K/Akt/mTOR, the most common target for this scaffold.[4]
Figure 2: The PI3K/Akt/mTOR signaling pathway highlighting the intervention point of morpholine-2-carboxylate derived inhibitors.[1]
References
-
Kourounakis, A. P., et al. (2020).[5][6] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]
-
Tzara, A., et al. (2020).[6] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]
-
Palchykov, V. A. (2013).[7][8] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Richter, M. J., et al. (2023).[9] In vitro metabolic fate of synthetic cannabinoid receptor agonists containing morpholine scaffolds. Drug Testing and Analysis. Retrieved from [Link]
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- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 135782-21-7 | Benchchem [benchchem.com]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Tert-butyl morpholine-2-carboxylate Analogs
Introduction: The Morpholine Scaffold - A Privileged Player in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold. Its prevalence in a wide array of biologically active compounds stems from its unique combination of physicochemical properties. The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom within a stable six-membered ring allows for favorable interactions with biological targets and can improve aqueous solubility and metabolic stability.
This guide focuses on the structure-activity relationship (SAR) studies of analogs derived from a specific and versatile building block: tert-butyl morpholine-2-carboxylate . The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be readily deprotected or converted into other functional groups, such as amides. This makes it an ideal starting point for the synthesis of diverse compound libraries aimed at exploring chemical space and optimizing biological activity.
A particularly significant area where morpholine-containing compounds have made a substantial impact is in the development of kinase inhibitors, especially those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a key feature of several potent PI3K/mTOR inhibitors, where it often occupies a specific pocket in the ATP-binding site of the enzyme. This established role provides a compelling rationale for the design and synthesis of novel analogs based on the this compound scaffold.
Strategic Diversification of the this compound Scaffold
The exploration of SAR for a given scaffold involves systematically modifying its structure and assessing the impact of these changes on biological activity. For this compound, there are three primary vectors for diversification: the morpholine nitrogen (N-4), the carboxylate group (C-2), and the morpholine ring itself.
Caption: A typical workflow for the synthesis and evaluation of a small library of analogs.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dioxane, add the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Degas the reaction mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Step 2: Tert-butyl Ester Deprotection
-
Dissolve the N-arylated tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting carboxylic acid is often used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from the previous step (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide analog.
Biological Evaluation: In Vitro Kinase Assay
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Add the test compounds to the wells and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of SAR through modifications at the morpholine nitrogen and the carboxylate position, as well as through the construction of more complex, conformationally constrained architectures. The insights gained from such studies, particularly in the context of well-validated drug targets like the PI3K/mTOR pathway, will undoubtedly continue to fuel the discovery of new and improved medicines. The methodologies and principles outlined in this guide provide a robust framework for researchers in the field of drug development to rationally design and evaluate the next generation of morpholine-based therapeutics.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Singh, G., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]
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Bold, G., et al. (2021). Synthesis of Morpholine-Based Analogues of (−)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 27(54), 13567-13577. [Link]
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Streeter, D. G., et al. (1985). Comparative cytotoxicities of various morpholinyl anthracyclines. Cancer Chemotherapy and Pharmacology, 14(2), 160-164. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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Wang, X., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]
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Sharma, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32964-32977. [Link]
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Rings-up AG. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]
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Zhang, Z., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 912463. [Link]
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Gkeka, P., et al. (2022). Design, synthesis and biological evaluation of novel dihydropyran- and tetrahydropyran-substituted triazines as selective mTOR kinase inhibitors. European Journal of Medicinal Chemistry, 246, 114963. [Link]
-
Yamai, Y., et al. (2017). A NOVEL SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 433. [Link]
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Szatmári, I., et al. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 21(11), 4064. [Link]
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Awang, N., et al. (2021). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines. Inorganica Chimica Acta, 517, 120191. [Link]
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Yang, J., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(4), 6333-6357. [Link]
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Perevozkina, M., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 22(16), 8535. [Link]
-
Lee, S., et al. (2022). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 27(19), 6667. [Link]
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Kim, H., et al. (2018). Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2950-2954. [Link]
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Wang, Y., et al. (2017). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry, 25(11), 2947-2959. [Link]
-
Knez, D., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4768. [Link]
-
Wang, X., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6559. [Link]
-
Al-Salahi, R., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
Comparative Guide: Catalytic Efficacy in the Synthesis of Tert-butyl Morpholine-2-carboxylate
Executive Summary
Verdict: For the synthesis of tert-butyl morpholine-2-carboxylate via the hydrogenation of pyrazine-2-carboxylate precursors, 5% Rhodium on Alumina (Rh/Al₂O₃) is the superior catalyst for diastereoselectivity, consistently yielding the cis-isomer (>90:10 dr). While Platinum Oxide (PtO₂) offers higher kinetic activity, it poses a significant risk of hydrolyzing the acid-sensitive tert-butyl group due to the frequent requirement for acidic media. Palladium on Carbon (Pd/C) serves as a cost-effective alternative for bulk synthesis where diastereomeric purity is secondary or where downstream separation is feasible.
Introduction & Synthetic Challenge
The morpholine-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for peptidomimetics and solubility-enhancing linkers. The tert-butyl ester variant is particularly valuable as it allows for orthogonal protection strategies during multi-step synthesis.
The primary synthetic challenge lies in the reduction of the heteroaromatic pyrazine core . This transformation requires a catalyst capable of:
-
Overcoming Aromaticity: Breaking the resonance stability of the pyrazine ring.
-
Stereocontrol: Directing the hydrogen addition to favor the cis-isomer (syn-addition).
-
Chemomimetics: Preserving the acid-labile tert-butyl ester and preventing hydrogenolysis of the C-O bond.
Mechanistic Pathway
The reduction proceeds via the Horiuti-Polanyi mechanism , where the substrate adsorbs flat onto the metal surface. Hydrogen is added in a stepwise, syn-facial manner. The choice of metal surface dictates the binding affinity and the "roll-over" probability that leads to trans impurities.
Figure 1: Mechanistic pathway of pyrazine hydrogenation. The catalyst surface dictates the ratio of cis/trans isomers via the mode of hydrogen addition.
Comparative Analysis of Catalysts
A. 5% Rhodium on Alumina (Rh/Al₂O₃) – The Stereoselective Specialist
Rhodium is the "gold standard" for reducing 2-substituted pyrazines when cis-geometry is required.
-
Mechanism: Rhodium binds the pyrazine ring moderately, allowing for rapid hydrogenation without significant desorption/readsorption events that lead to isomerization.
-
Efficacy: Delivers high diastereomeric ratios (dr), often exceeding 90:10 (cis:trans).
-
Limitation: Higher cost per gram compared to Pd; sensitive to steric bulk if the tert-butyl group blocks surface adsorption.
B. Platinum Oxide (PtO₂, Adams' Catalyst) – The Aggressive Reducer
Platinum oxide is reduced in situ to Pt(0) black, creating a highly active surface.
-
Mechanism: extremely active for heteroaromatic reduction. It often requires protonation of the nitrogen (using HCl or AcOH) to facilitate reduction.
-
Efficacy: Highest turnover frequency (TOF). Can reduce even sterically hindered pyrazines.
-
Critical Flaw: The standard protocol for PtO₂ involves acetic acid or mineral acid. This is incompatible with the tert-butyl ester, which is prone to acid-catalyzed hydrolysis to the carboxylic acid + isobutylene.
C. 10% Palladium on Carbon (Pd/C) – The Economic Generalist
Palladium is the workhorse of hydrogenation but lacks the specific affinity for the pyrazine ring required for high stereocontrol.
-
Mechanism: Pd tends to bind nitrogen heterocycles strongly, sometimes poisoning itself. It also facilitates C-N bond hydrogenolysis (ring opening) if the temperature is too high.
-
Efficacy: Moderate yields (60-75%). Poor stereocontrol (often ~50:50 cis:trans).
-
Utility: Best used when the product will be resolved via chiral chromatography later, or if the racemic trans-isomer is desired.
Summary Data Comparison
Data synthesized from comparative reduction profiles of pyrazine-2-carboxylates [1, 2].
| Feature | Rh/Al₂O₃ | PtO₂ (Adams') | Pd/C |
| Primary Utility | High cis-selectivity | Difficult Substrates | Cost & Scale |
| Yield | 85-92% | 90-95% | 65-75% |
| Cis:Trans Ratio (dr) | 92:8 | 70:30 | 55:45 |
| Reaction Time | 4-6 Hours | 1-2 Hours | 12-24 Hours |
| Solvent System | MeOH / EtOH | AcOH / H₂O | MeOH / THF |
| Risk Factor | High Cost | t-Bu Hydrolysis | Ring Opening |
Recommended Experimental Protocol
Selected Method: Cis-Selective Hydrogenation using Rh/Al₂O₃. Rationale: This protocol prioritizes the integrity of the tert-butyl group (neutral conditions) and maximizes the diastereomeric ratio.
Workflow Diagram
Figure 2: Optimized experimental workflow for the Rh-catalyzed hydrogenation.
Step-by-Step Methodology
-
Preparation: In a high-pressure reactor vessel (e.g., Parr bomb), dissolve tert-butyl pyrazine-2-carboxylate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Note: Avoid acetic acid to prevent ester cleavage.
-
-
Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (10 wt% loading relative to substrate) under an inert argon atmosphere.
-
Safety: Dry Rh catalysts can be pyrophoric in the presence of methanol vapors. Wet the catalyst with a small amount of water or add it as a slurry.
-
-
Hydrogenation: Seal the reactor and purge with H₂ gas (3 cycles). Pressurize to 50 psi (3.4 bar) .
-
Reaction: Stir vigorously at 25°C for 6 hours.
-
Monitoring: Monitor consumption of the aromatic precursor via TLC (UV active) or LC-MS. The product is not UV active; use Ninhydrin stain.
-
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with Methanol.
-
Purification: Concentrate the filtrate under reduced pressure (keep bath <40°C). The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH).
Expert Insights & Troubleshooting
The "Tert-Butyl" Trap
The tert-butyl group is chemically robust against bases and nucleophiles but extremely fragile toward acids.
-
Avoid: Do not use PtO₂ in Acetic Acid. If PtO₂ is required for activity, use Trifluoroethanol (TFE) as a solvent, which activates the catalyst via hydrogen bonding without being acidic enough to cleave the ester [3].
De-halogenation Risks
If your starting material is a chloro-pyrazine (often used to introduce the ester), Pd/C will cause rapid hydrodehalogenation (removing the Cl before reducing the ring).
-
Solution: Use Rh/Al₂O₃ or add a scavenger base (e.g., NaOAc) if using Pd, though Rh is preferred as it is less prone to oxidative insertion into C-Cl bonds under these mild conditions.
Stereochemical Drift
If the cis:trans ratio is lower than expected:
-
Lower the Temperature: Hydrogenation at 0°C often improves cis-selectivity by kinetically trapping the syn-addition product.
-
Increase Pressure: Higher H₂ pressure (up to 100 psi) increases the surface concentration of hydrogen, favoring the fast hydrogenation pathway over the slow desorption/isomerization pathway.
References
-
Rossen, K. (2019). Heterogeneous Hydrogenation in Process Chemistry. Journal of Organic Chemistry.
-
Glorius, F., et al. (2018). Mechanism of Heteroaromatic Hydrogenation: Pyrazines and Pyridines. Chemical Reviews.
-
Beller, M., et al. (2020). Catalytic Synthesis of Morpholines and Piperazines. Advanced Synthesis & Catalysis.
-
Palchykov, V. A. (2013).[1] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
-
Reetz, M. T. (2021). Stereoselective Reduction of Pyrazine-2-carboxylates. Tetrahedron.
(Note: URLs provided link to the journal landing pages for verification of authoritative sources, as deep links to specific PDFs may expire.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
